9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
Description
The exact mass of the compound 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144668. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
23124-11-0 |
|---|---|
Molecular Formula |
C8H14Cl2N6 |
Molecular Weight |
265.14 g/mol |
IUPAC Name |
9-(3-aminopropyl)purin-6-amine;dihydrochloride |
InChI |
InChI=1S/C8H12N6.2ClH/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14;;/h4-5H,1-3,9H2,(H2,10,11,12);2*1H |
InChI Key |
JBHTVQSBCOWVDK-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCN)N.Cl |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCN)N.Cl.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
What is 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
An In-Depth Technical Guide to 9-(3-aminopropyl)-9H-purin-6-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride, a versatile purine analog with significant potential in chemical biology and drug discovery. As a derivative of adenine, this compound belongs to a class of molecules with privileged structural motifs known to interact with a vast array of biological targets.[1][2] This document details its chemical identity, provides a robust, field-proven protocol for its synthesis and characterization, and explores its putative mechanisms of action. Critically, we move beyond mere description to outline strategic applications, presenting detailed workflows for its use as a chemical probe for target identification and as a foundational building block for focused chemical libraries, including PROTACs. This guide is intended to equip researchers with the technical knowledge and practical methodologies required to effectively leverage this compound in their research and development programs.
Core Compound Identity and Physicochemical Properties
9-(3-aminopropyl)-9H-purin-6-amine is a synthetic derivative of adenine, one of the fundamental nucleobases in DNA and RNA. Its structure is characterized by an aminopropyl chain attached to the N9 position of the purine ring. This modification, particularly the terminal primary amine, imparts unique chemical functionality, making it an invaluable tool for further chemical elaboration. The hydrochloride salt form is typically used to improve solubility and stability.
Nomenclature and Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride | N/A |
| Synonyms | N/A | N/A |
| CAS Number | 21708-31-6 (for free base) | [3] |
| Molecular Formula | C₈H₁₂N₆ · HCl | [3] |
| Molecular Weight | 228.69 g/mol | Calculated |
| InChI (Free Base) | InChI=1/C8H12N6/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14/h4-5H,1-3,9H2,(H2,10,11,12) | [3] |
Physicochemical Data (Predicted and Experimental for Free Base)
| Property | Value | Source |
| Appearance | White to off-white solid | Typical for purine derivatives |
| Boiling Point | 444°C at 760 mmHg | [3] |
| Flash Point | 222.3°C | [3] |
| Density | 1.56 g/cm³ | [3] |
| Solubility | Soluble in warm water and DMSO. The hydrochloride salt exhibits enhanced aqueous solubility. |
Synthesis and Characterization
The synthesis of substituted purines is a well-established field in medicinal chemistry. The most direct and reliable strategy for preparing 9-(3-aminopropyl)-9H-purin-6-amine involves a nucleophilic aromatic substitution (SNAAr) reaction. This approach leverages the high reactivity of a halogenated purine precursor with a suitable amine.
Rationale for Synthetic Strategy
The chosen synthetic route involves the reaction of 6-chloropurine with 1,3-diaminopropane. The rationale is threefold:
-
Precursor Availability : 6-chloropurine and 1,3-diaminopropane are commercially available and cost-effective starting materials.
-
Reaction Efficiency : The SNAAr reaction at the C6 position of the purine ring is generally high-yielding. While alkylation can occur at multiple nitrogen atoms, the N9 position is often favored. Using a large excess of the diamine minimizes dimerization and favors the desired product.
-
Simplicity : This one-step synthesis avoids complex protection/deprotection strategies, making it an efficient route for generating the target molecule.[4]
Visualized Synthetic Workflow
Caption: Synthetic workflow for 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride.
Detailed Step-by-Step Synthesis Protocol
Materials: 6-chloropurine, 1,3-diaminopropane, n-butanol, hydrochloric acid (4M in dioxane), ethyl acetate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 6-chloropurine (1.0 eq) in n-butanol (10-15 mL per gram of 6-chloropurine).
-
Addition of Amine: Add 1,3-diaminopropane (10-15 eq) to the suspension. The large excess is critical to minimize side reactions and drive the formation of the monosubstituted product.
-
Reaction Execution: Heat the mixture to reflux (approx. 118°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 6-chloropurine spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate will form. Further cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Isolation of Free Base: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethyl acetate to remove excess diaminopropane and solvent. Dry the white solid under vacuum.
-
Salt Formation: Suspend the purified free base in anhydrous ethyl acetate. Add 4M HCl in dioxane (1.1 eq) dropwise while stirring.
-
Final Product Isolation: A precipitate of the hydrochloride salt will form immediately. Stir for 1 hour at room temperature, then collect the final product by vacuum filtration, wash with ethyl acetate, and dry under vacuum.
Characterization
-
¹H NMR: Confirm the structure by identifying characteristic peaks for the purine ring protons (typically δ 8.0-8.5 ppm), and the three methylene groups of the propyl chain.
-
Mass Spectrometry (MS): Verify the molecular weight. The ESI+ spectrum should show a clear peak for the protonated free base [M+H]⁺.
-
HPLC: Assess purity, which should ideally be >95% for use in biological assays.
Biological Profile and Target Identification Strategies
The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates that target kinases, polymerases, and G-protein coupled receptors (GPCRs).[5] The title compound, as an adenine analog, is hypothesized to interact with ATP-binding proteins. The aminopropyl tail provides a versatile vector for exploring and modifying these interactions.
The Aminopropyl Moiety as a Functional Handle
The true value of this molecule in a research setting lies in its terminal primary amine. This functional group is a gateway for a multitude of applications:
-
Bioconjugation: It can be readily coupled to fluorescent dyes, biotin, or other tags using standard amine-reactive chemistry (e.g., NHS esters, isothiocyanates).
-
Affinity Reagents: The amine allows for covalent immobilization onto solid supports, such as NHS-activated sepharose beads, creating a powerful tool for affinity chromatography.[6]
-
Library Synthesis: It serves as a key attachment point for building combinatorial libraries to explore structure-activity relationships (SAR).
A Workflow for Target Deconvolution via Affinity Pulldown
A primary application for this compound is the unbiased identification of its cellular binding partners. This is achieved by immobilizing the ligand and using it as "bait" to capture proteins from a cell lysate.
Caption: Workflow for identifying protein targets using affinity chromatography.
Protocol: Target Identification via Affinity Pulldown & Mass Spectrometry
-
Resin Preparation: Covalently couple 9-(3-aminopropyl)-9H-purin-6-amine to NHS-activated Sepharose beads according to the manufacturer's protocol. Block any remaining active sites with a small amine like ethanolamine. Prepare a control resin using ethanolamine alone.
-
Lysate Preparation: Culture and harvest cells of interest. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.
-
Binding/Incubation: Incubate a portion of the clarified cell lysate with the affinity resin and another portion with the control resin. Perform this incubation at 4°C for 2-4 hours with gentle rotation.
-
Washing: Pellet the resin by gentle centrifugation and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins. The stringency of these washes is a critical parameter to optimize.
-
Elution: Elute the bound proteins from the resin. This can be achieved by changing the pH, increasing salt concentration, or, most specifically, by competing with a high concentration of the free ligand.
-
Analysis:
-
Visualization: Run the eluted proteins on an SDS-PAGE gel and visualize with Coomassie or silver staining. Protein bands that appear in the ligand elution but not the control elution are potential binding partners.
-
Identification: Excise the specific bands or analyze the entire eluate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Advanced Applications in Drug Development
Building Block for Focused Libraries
The compound is an ideal starting point for developing focused libraries targeting purine-binding proteins. The primary amine can be acylated, reductively aminated, or otherwise modified to rapidly generate a diverse set of analogs for SAR studies.[7]
Platform for PROTAC Synthesis
The aminopropyl linker is perfectly suited for the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The aminopropyl group provides a convenient attachment point for synthesizing this linker and conjugating the E3 ligase ligand, enabling the development of molecules that can induce the targeted degradation of a protein of interest.
Safety, Handling, and Storage
As a laboratory chemical, 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride requires careful handling. While specific toxicity data is limited, the general safety precautions for handling heterocyclic amines should be followed.[8]
| Hazard Category | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves. | [9][10] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [9] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. | |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains. | [8] |
Conclusion
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride is more than just a purine derivative; it is a highly enabling chemical tool. Its strategic design, combining a privileged purine core with a functional aminopropyl linker, opens the door to a wide range of applications in modern chemical biology and drug discovery. From the unbiased identification of novel drug targets to the construction of sophisticated molecules like PROTACs, this compound serves as a versatile platform for innovation. This guide provides the foundational knowledge and practical protocols necessary for researchers to fully exploit its potential.
References
- Aldrich - I1006 Safety D
- SB 743921 hydrochloride Safety D
- 9-(3-aminopropyl)-9H-purin-6-amine. ChemNet.
- 9-(3-aminopropyl)-9h-purin-6-amine dihydrochloride. PubChemLite.
- 9-(2-Bromopropyl)-9H-purin-6-amine. BLDpharm.
- Isopropylamine Safety D
- N-(3-Aminopropyl)
- N-Ethylisopropylamine Safety D
- 8-((3,5-dichlorophenyl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine. PubChem.
- 9H-PURIN-6-AMINE HYDROCHLORIDE | CAS 2922-28-3.
- Peramivir-[13C,15N2]. BOC Sciences.
- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. PMC.
- Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.
- Adenine hydrochloride. PubChem.
- One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure.
- 2,5-Dibromopyrimidine 97. Sigma-Aldrich.
- Biological Targets of Axon Ligands™. Axon Medchem.
- Adenine hydrochloride hydr
- PRACTICAL LAB MANUAL.
- Prodrugs. Al-Mustansiryah University.
- Adenine hydrochloride (6-Aminopurine hydrochloride). MedChemExpress.
- Adenine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
- Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Royal Society of Chemistry.
- Affinity Chrom
- N-Benzyl-9-isopropyl-9H-purin-6-amine. (2013).
- 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. (2012).
- New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. (2024). MDPI.
- 9-(3-chloropropyl)-9H-purin-6-amine. Sigma-Aldrich.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 9-(3-aminopropyl)-9H-purin-6-amine | 21708-31-6 [chemnet.com]
- 4. jchps.com [jchps.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. usbio.net [usbio.net]
- 7. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 9. opcw.org [opcw.org]
- 10. tcichemicals.com [tcichemicals.com]
Chemical and physical properties of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
An In-depth Technical Guide to the Chemical and Physical Properties of 9-(3-aminopropyl)-9H-purin-6-amine Hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties, analytical characterization, and handling procedures for 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride. As a derivative of adenine, a fundamental component of nucleic acids, this compound and its analogs are of significant interest to researchers in medicinal chemistry and drug development. This document is intended for scientists and technical professionals, offering field-proven insights and detailed protocols to support the reliable use of this compound in a research setting. The guide emphasizes the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating.
Introduction
Purine analogs represent a cornerstone of modern pharmacology, with applications ranging from antiviral to anticancer therapies. Their ability to mimic endogenous nucleosides allows them to interact with a wide array of biological targets. 9-(3-aminopropyl)-9H-purin-6-amine, an adenine molecule functionalized with an aminopropyl side chain at the N9 position, serves as a versatile building block for the synthesis of more complex molecules. The aminopropyl chain introduces a basic, flexible linker that can be used for conjugation or to modulate the compound's physicochemical properties.
This guide focuses on the hydrochloride salt form, which is often preferred in laboratory settings due to its typically enhanced stability and aqueous solubility compared to the free base. We will delve into its structural attributes, physicochemical characteristics, and the analytical methods required for its definitive identification and purity assessment.
Chemical Identity and Structure
A precise understanding of the molecule's structure is fundamental to all subsequent research.
Chemical Structure
The structure consists of a purine core, specifically adenine (6-aminopurine), with a 3-aminopropyl group attached to the nitrogen at position 9. The hydrochloride salt is formed by the protonation of one or more of the basic nitrogen atoms.
Caption: A typical analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. For a molecule like this, a solvent such as DMSO-d₆ is ideal because it will solubilize the salt and its labile deuterium can exchange with the amine protons, allowing for their observation.
-
δ 8.0-8.5 ppm: Two singlets, corresponding to the two C-H protons on the purine ring (H-2 and H-8).
-
δ 7.5-8.0 ppm (broad): A signal corresponding to the three protons of the primary ammonium group (-NH₃⁺) on the propyl chain.
-
δ 7.3 ppm (broad): A signal for the two protons of the C-6 amino group (-NH₂).
-
δ 4.2-4.4 ppm: A triplet, corresponding to the two protons of the methylene group attached to N-9 of the purine ring (-N-CH₂ -).
-
δ 2.8-3.0 ppm: A triplet or multiplet, corresponding to the two protons of the methylene group adjacent to the terminal ammonium group (-CH₂ -NH₃⁺).
-
δ 2.0-2.2 ppm: A multiplet (quintet), corresponding to the two protons of the central methylene group of the propyl chain (-CH₂-CH₂ -CH₂-).
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
Acquisition: Acquire a ¹H NMR spectrum. If necessary for further structural confirmation, acquire ¹³C, COSY, and HSQC spectra. [1]5. Processing: Process the data (Fourier transform, phase correction, and baseline correction). Calibrate the spectrum using the residual solvent peak of DMSO (δ ~2.50 ppm).
-
Analysis: Integrate the peaks and assign them to the corresponding protons in the structure.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is the preferred method for this polar, charged molecule, and it will be detected in positive ion mode. The analysis will detect the mass of the protonated free base, not the hydrochloride salt itself.
-
Predicted [M+H]⁺: 193.12 (for the free base C₈H₁₂N₆)
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or water). Dilute this stock to a final concentration of ~10-100 µg/mL.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Method: Inject a small volume (1-5 µL) of the sample. A rapid chromatographic gradient can be used to simply desalt the sample before it enters the mass spectrometer.
-
Acquisition: Acquire data in positive ion scan mode over a mass range that includes the expected m/z (e.g., m/z 100-500).
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion and confirm that its mass matches the calculated exact mass.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the standard for assessing the purity of small molecules. A reverse-phase (e.g., C18) column is appropriate for this compound. The addition of an ion-pairing agent or a buffer (like formic acid or ammonium formate) to the mobile phase is crucial for achieving good peak shape for this basic compound.
-
Sample Preparation: Prepare a sample solution at approximately 0.5-1.0 mg/mL in the mobile phase or a compatible solvent.
-
Instrumentation:
-
Column: C18, ~4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Detector: UV detector set to ~260 nm (the λmax for adenine).
-
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Injection Volume: 10 µL.
-
-
Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Trustworthiness: The identity of the main peak should be confirmed by LC-MS using the same method to ensure the peak corresponds to the correct mass.
Handling, Storage, and Safety
Authoritative Grounding: While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not readily available, data from structurally related compounds and general laboratory safety principles should be strictly followed. [2][3][4]
General Handling Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [3][5]* Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield. [3] * Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. [3] * Skin and Body Protection: Wear a lab coat. [2]* Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. [2]
-
Storage Conditions
-
Temperature and Conditions: Store in a tightly closed container in a cool, dry place. Keep away from moisture. [5]* Incompatibilities: Avoid strong oxidizing agents.
Toxicology Profile (Inferred)
-
Specific toxicological data for this compound is not available. It should be handled as a substance of unknown toxicity.
-
Based on analogs, it may be harmful if swallowed, in contact with skin, or if inhaled. [2]Avoid breathing dust.
Conclusion
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride is a valuable research chemical whose utility is underpinned by its well-defined chemical and physical properties. This guide provides the necessary framework for its confident use in a research environment, from structural verification and purity assessment using orthogonal analytical techniques to safe handling and storage. By following these detailed protocols and understanding the rationale behind them, researchers can ensure the integrity of their experiments and contribute to the advancement of scientific discovery.
References
-
PubChemLite. (n.d.). 9-(3-aminopropyl)-9h-purin-6-amine dihydrochloride. Retrieved from [Link]
-
Skibsted, E. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Retrieved from [Link]
Sources
Technical Guide: Synthesis of 9-(3-aminopropyl)-9H-purin-6-amine Hydrochloride
Executive Summary & Strategic Importance
The compound 9-(3-aminopropyl)-9H-purin-6-amine (also known as 9-(3-aminopropyl)adenine) is a critical bifunctional scaffold in medicinal chemistry. It retains the hydrogen-bonding capability of the adenine base (essential for kinase binding and nucleic acid recognition) while providing a primary amine tether at the N9 position.
Key Applications:
-
PROTAC Linkers: The amine serves as an attachment point for E3 ligase ligands.
-
Enzyme Probes: Used to synthesize NAD+ analogs or ATP-competitive inhibitors.
-
Surface Immobilization: Allows covalent attachment of adenine to sensor chips or beads.
This guide details the Gabriel Synthesis Strategy , selected for its high regioselectivity (N9 vs. N7/N3) and the stability of the phthalimide intermediate, which simplifies purification before the final amine liberation.
Retrosynthetic Analysis
The synthesis is designed to overcome the primary challenge of adenine chemistry: Regioselectivity . Adenine has multiple nucleophilic nitrogen atoms (N9, N7, N3, and the exocyclic N6).
-
Disconnection: N9–C(propyl) bond.
-
Synthons: Adenine anion (Nucleophile) + Electrophilic Propyl Amine Equivalent.
-
Strategic Choice: Using a "masked" amine (Phthalimide) prevents self-polymerization and allows for facile purification of the intermediate.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the adenine core and the masked propyl amine linker.
Primary Synthesis Pathway: The Gabriel Protocol
Phase 1: Regioselective N9-Alkylation
Objective: Install the propyl-phthalimide linker at the N9 position while minimizing N7/N3 isomers.
-
Reagents: Adenine, N-(3-bromopropyl)phthalimide, Potassium Carbonate (
). -
Solvent: Anhydrous DMF (Polar aprotic solvent promotes
mechanism). -
Mechanism: The base deprotonates the acidic N9-H (
). The resulting anion attacks the alkyl bromide. Steric hindrance and thermodynamic stability favor N9 over N7.
Protocol:
-
Activation: Charge a round-bottom flask with Adenine (1.0 eq) and anhydrous
(1.5 eq) in dry DMF (0.5 M concentration). Stir at 60°C for 1 hour to ensure deprotonation. -
Alkylation: Add N-(3-bromopropyl)phthalimide (1.1 eq) dissolved in minimal DMF dropwise over 30 minutes.
-
Reaction: Heat the mixture to 90°C and stir for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1). The N9-isomer is typically the major spot (
). -
Workup: Cool to room temperature. Pour into ice-cold water. The product, 2-(3-(6-amino-9H-purin-9-yl)propyl)isoindoline-1,3-dione , often precipitates as a white/off-white solid. Filter and wash with water.
-
Purification: Recrystallize from Ethanol or perform flash chromatography (DCM
5% MeOH/DCM) to remove trace N7 isomers.
Phase 2: Deprotection (Hydrazinolysis)
Objective: Cleave the phthalimide group to liberate the primary amine.
-
Reagents: Hydrazine monohydrate (
). -
Solvent: Ethanol (EtOH).
Protocol:
-
Suspend the intermediate from Phase 1 in Ethanol (0.2 M).
-
Add Hydrazine monohydrate (5.0 eq).
-
Reflux (80°C) for 4 hours. The solution will initially clear, followed by the precipitation of phthalhydrazide byproduct.
-
Workup: Cool to room temperature. Filter off the white phthalhydrazide solid.
-
Concentrate the filtrate to obtain the crude free amine.
Phase 3: Salt Formation (Hydrochloride)
Objective: Convert the free amine/adenine base into a stable, water-soluble hydrochloride salt.
Protocol:
-
Dissolve the crude residue in minimal absolute Ethanol.
-
Add 1.25 M HCl in Ethanol (or 4M HCl in Dioxane) dropwise at 0°C until pH
2. -
Stir for 30 minutes. The salt, 9-(3-aminopropyl)adenine
2HCl , will precipitate. -
Filter, wash with cold diethyl ether, and dry under high vacuum.
Visualization of Reaction Workflow
Figure 2: Step-by-step reaction workflow from Adenine to the final Hydrochloride salt.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Solvent Water Content | < 0.1% (Anhydrous DMF) | Water competes as a nucleophile and reduces the basicity of carbonate, lowering yield. |
| Base Equivalents | 1.5 – 2.0 eq ( | Excess base ensures complete deprotonation of Adenine (pKa ~9.8) to favor the N9-anion. |
| Temperature | 80°C – 90°C | Higher temperatures favor the thermodynamic N9 product over the kinetic N3 product. |
| Regioselectivity | N9 vs N7 | N9 is less sterically hindered and thermodynamically more stable. If N7 forms, it often has a lower Rf on silica. |
Analytical Verification (Self-Validating System)
To ensure the protocol worked, verify the following spectral markers:
-
1H NMR (DMSO-d6):
-
N9-Alkylation Confirmation: Look for the triplet at
ppm ( ). If alkylation occurred at N3 or N7, this shift often moves downfield or appears as complex multiplets. -
Adenine Protons: Singlets at
(H2) and (H8). -
Amine Protons: Broad singlet at
ppm (for in the salt form).
-
References
-
Regioselectivity in Adenine Alkylation
-
General N9-Alkylation Protocol (BenchChem)
-
Gabriel Synthesis Mechanism
-
Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930. Link
-
-
Analogous Synthesis (Phosphonate Analogs)
Sources
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride: A Technical Guide for Researchers
This guide provides an in-depth exploration of the known and potential biological activities of the purine derivative, 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride. Drawing upon the broader understanding of the purine scaffold in drug discovery, this document is intended for researchers, scientists, and professionals in drug development. We will delve into the chemical nature of this compound, its likely biological effects based on structurally related molecules, and the experimental methodologies crucial for its evaluation.
Introduction: The Purine Scaffold as a Cornerstone in Medicinal Chemistry
The purine ring system is a fundamental heterocyclic compound in nature, forming the backbone of essential biomolecules such as DNA and RNA nucleobases, adenosine triphosphate (ATP), and various cofactors.[1][2][3] This inherent biological relevance has made the purine scaffold a "privileged scaffold" in medicinal chemistry, with numerous synthetic derivatives being investigated and developed as therapeutic agents.[4] Purine-based compounds have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and enzyme-inhibiting properties.[5][6]
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride belongs to this versatile class of molecules. Its structure, featuring an aminopropyl substituent at the 9-position of the adenine core, suggests potential interactions with various biological targets. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for experimental and potential therapeutic applications.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride | N/A |
| Synonyms | 9-(3-aminopropyl)adenine hydrochloride | N/A |
| Molecular Formula | C₈H₁₃ClN₆ | Inferred |
| Molecular Weight | 228.68 g/mol | Inferred |
Postulated Biological Activity: An Evidence-Based Perspective
While direct experimental data on the biological activity of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride is not extensively available in the public domain, we can infer its likely activities based on the well-documented effects of structurally similar purine derivatives. The primary areas of interest for this compound would be in oncology and virology.
Anticancer Potential: Cytotoxicity and Antiproliferative Effects
A significant body of research points to the cytotoxic and antitumor activities of N-substituted and 9-substituted purine analogs.[4][7][8] These compounds often exert their effects by interfering with fundamental cellular processes.
Inferred Mechanisms of Action:
-
Inhibition of DNA Biosynthesis: Many purine analogs act as antimetabolites, interfering with the synthesis of nucleic acids. They can be incorporated into DNA and RNA, leading to chain termination or dysfunctional macromolecules. Alternatively, they can inhibit key enzymes in the de novo purine synthesis pathway, such as PRPP amido transferase and IMP dehydrogenase.[4][9]
-
Enzyme Inhibition: Purine derivatives are known to inhibit a variety of enzymes, including protein kinases, which are often dysregulated in cancer cells.[10] The aminopropyl side chain of 9-(3-aminopropyl)-9H-purin-6-amine could potentially interact with the active site or allosteric sites of such enzymes.
-
Induction of Apoptosis: By disrupting cellular homeostasis, these compounds can trigger programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells.[7]
The workflow for assessing the cytotoxic potential of a novel purine derivative is a multi-step process, beginning with in vitro screening and potentially progressing to in vivo models.
Caption: A typical experimental workflow for evaluating the anticancer activity of a novel compound.
Antiviral Activity
Certain 9-substituted adenine analogs have demonstrated broad-spectrum antiviral activity.[6] These compounds can inhibit viral replication by targeting viral enzymes, such as DNA or RNA polymerases, or by being incorporated into the viral genome, leading to mutations and non-viable viral particles. Given the structural similarities, 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride warrants investigation for its potential antiviral effects against a range of DNA and RNA viruses.
Experimental Protocols: A Guide to Methodologies
The following are detailed, step-by-step methodologies for key experiments to assess the biological activity of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[8]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The MTT is reduced by metabolically active cells to a purple formazan product.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7]
Protocol:
-
Cell Treatment: Treat cells with the test compound at concentrations around its IC₅₀ for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests that the compound may be interfering with cell cycle progression at that point.
Caption: A simplified diagram of the cell cycle, indicating potential points of inhibition by purine analogs.
Summary and Future Directions
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride is a purine derivative with significant, albeit inferred, potential as a biologically active agent. Based on the extensive research on related compounds, its primary therapeutic promise likely lies in the fields of oncology and virology. The aminopropyl substitution at the 9-position offers a unique chemical handle that could influence its target specificity and potency.
Future research should focus on the direct evaluation of this compound's biological activities. A comprehensive screening against a panel of cancer cell lines and a variety of viruses would be a critical first step. Mechanistic studies, including enzyme inhibition assays and analysis of its effects on cellular signaling pathways, will be essential to elucidate its mode of action. The synthesis and evaluation of further derivatives with modifications to the aminopropyl chain could also lead to the discovery of more potent and selective therapeutic candidates.
References
-
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. [Link]
-
Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs. PubMed. [Link]
-
Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. PubMed. [Link]
-
Synthesis and Antitumor Activity of Novel Linear Tricyclic Compounds Derived from Purine. ResearchGate. [Link]
-
Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. ResearchGate. [Link]
-
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. PMC. [Link]
-
N-Benzyl-9-isopropyl-9H-purin-6-amine. ResearchGate. [Link]
-
(S)-9-(2,3-Dihydroxypropyl)adenine: an aliphatic nucleoside analog with broad-spectrum antiviral activity. PubMed. [Link]
-
Adenine, a key player in biology and medicinal chemistry. ScienceDirect. [Link]
-
Irreversible Inhibitors. LibreTexts Chemistry. [Link]
-
Biological function and chemical nature of adenine. International Scholars Journals. [Link]
-
What is Adenine used for?. Patsnap Synapse. [Link]
-
In vitro activity of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine against newly isolated clinical varicella-zoster virus strains. PubMed. [Link]
-
Cytoxicity of [(5,6-dichloro-9a-n-propyl-2,3,9,9a-tetrahydro-3-oxo-1H fluoren-7-yl)oxy]acetic acid, an agent known to reduce brain edema. PubMed. [Link]
-
N-Benzyl-9-isopropyl-9H-purin-6-amine. PMC. [Link]
-
Enzyme Inhibition. Biochemistry, Protein Biochemistry and enzymology. [Link]
Sources
- 1. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 3. What is Adenine used for? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (S)-9-(2,3-Dihydroxypropyl)adenine: an aliphatic nucleoside analog with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytoxicity of [(5,6-dichloro-9a-n-propyl-2,3,9,9a-tetrahydro-3-oxo-1H fluoren-7-yl)oxy]acetic acid, an agent known to reduce brain edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biochem.du.ac.in [biochem.du.ac.in]
Technical Guide: Synthesis of 9-(3-aminopropyl)-9H-purin-6-amine Hydrochloride Derivatives
Executive Summary & Strategic Importance
The compound 9-(3-aminopropyl)-9H-purin-6-amine (often referred to as 9-(3-aminopropyl)adenine) represents a critical scaffold in medicinal chemistry. It serves as a versatile "anchor" for designing bisubstrate kinase inhibitors, cofactor mimics (e.g., NAD+ analogs), and RNA-binding ligands. The N9-alkylated adenine core mimics the natural nucleoside linkage, while the propyl-amine tether provides a flexible handle for further derivatization without disrupting Watson-Crick base pairing at the N1-C6 interface.
This guide details a robust, scalable synthetic route for the hydrochloride salt of this derivative. Unlike generic protocols, this document focuses on regiocontrol (N9 vs. N7 alkylation) and purification logic , ensuring high isomeric purity (>98%) required for pharmaceutical applications.
Retrosynthetic Analysis & Mechanistic Logic
The synthesis is best approached via a modified Gabriel Synthesis . Direct alkylation of adenine with 3-chloropropylamine is ill-advised due to polymerization risks and poor regioselectivity. Instead, we utilize a phthalimide-protected linker.
The Regioselectivity Challenge (N9 vs. N7)
Adenine is an ambident nucleophile.[1] Under basic conditions, the purine anion can react at N9, N7, or N3.
-
Thermodynamic Control (N9): The N9-isomer is the thermodynamically stable product (resembling natural nucleosides).
-
Kinetic Control (N7): The N7 position is often more nucleophilic but leads to a less stable product.
-
Solution: Using a weak base (
) in a polar aprotic solvent (DMF) promotes thermodynamic equilibration, favoring the N9-isomer. Steric bulk on the alkylating agent also disfavors the more hindered N7/N3 positions.
Synthetic Pathway Visualization
Figure 1: Strategic workflow for the synthesis of 9-(3-aminopropyl)adenine HCl. The phthalimide group protects the primary amine during the critical alkylation step.
Detailed Experimental Protocol
Step 1: Regioselective N9-Alkylation
This step installs the propyl linker. The use of N-(3-bromopropyl)phthalimide prevents self-polymerization and assists in driving the reaction toward the N9 isomer due to its bulk.
Reagents:
-
Adenine (1.0 equiv)
-
N-(3-bromopropyl)phthalimide (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (1.5 equiv) -
DMF (Anhydrous), 10 mL per gram of Adenine
Protocol:
-
Activation: Charge a flame-dried round-bottom flask with Adenine and anhydrous
. Add anhydrous DMF under Argon atmosphere. Stir at room temperature for 30 minutes to generate the purine anion. -
Addition: Add N-(3-bromopropyl)phthalimide in one portion.
-
Reaction: Heat the mixture to 60°C for 16–24 hours. Note: Do not exceed 80°C to minimize N7 byproduct formation.
-
Workup: Cool to RT. Pour the mixture into ice-cold water (10x reaction volume). A white precipitate will form.
-
Filtration: Filter the solid. Wash copiously with water to remove residual DMF and inorganic salts.
-
Purification (Critical): The crude solid contains N9 (major) and N7 (minor) isomers. Recrystallize from hot Ethanol or perform column chromatography (DCM:MeOH 95:5). The N9 isomer elutes second (more polar) or crystallizes preferentially.
Checkpoint: N9-isomer typically shows a C1' proton shift around
Step 2: Deprotection (Hydrazinolysis)
Removal of the phthalimide group liberates the primary amine.
Reagents:
-
Intermediate 1 (from Step 1)
-
Hydrazine hydrate (
) (3.0 equiv) -
Ethanol (Absolute)
Protocol:
-
Suspend Intermediate 1 in Ethanol (0.1 M concentration).
-
Add Hydrazine hydrate dropwise.
-
Reflux the mixture for 4–6 hours. A bulky white precipitate (phthalhydrazide byproduct) will form.
-
Isolation: Cool to RT. Filter off the phthalhydrazide solid.
-
Concentrate the filtrate to dryness.
-
Secondary Cleanup: Redissolve the residue in a small amount of 0.1 M NaOH and extract with DCM/Isopropanol (3:1) to ensure complete removal of phthalhydrazide traces. Dry organics over
and concentrate to yield the free amine.
Step 3: Hydrochloride Salt Formation
Converting the free amine to the HCl salt improves stability and water solubility for biological assays.
Protocol:
-
Dissolve the free amine in minimal Methanol.
-
Cool to 0°C.
-
Add 1.25 M HCl in Methanol (2.5 equiv) dropwise.
-
Stir for 30 minutes.
-
Precipitate the salt by adding cold Diethyl Ether.
-
Filter and dry under high vacuum.
Analytical Data & Validation
Expected Physicochemical Properties[2]
| Property | Specification | Notes |
| Appearance | White to off-white solid | Hygroscopic as HCl salt |
| Yield (Overall) | 45% – 60% | Step 1 is the yield-limiting step |
| MS (ESI+) | [M+H]+ = 193.12 | For free amine ( |
| Solubility | Water (>50 mg/mL) | Free amine is soluble in DMSO/MeOH |
Regiochemistry Validation Logic
Distinguishing N9 from N7 isomers is the most common failure point. Use the following logic flow to validate your product.
Figure 2: NMR decision tree for validating N9-regiochemistry. The C5 carbon shift is the most reliable indicator.
Troubleshooting & Optimization
-
Issue: Low Yield in Step 1.
-
Cause: Incomplete deprotonation or moisture in DMF.
-
Fix: Ensure
is finely ground and dried. Use molecular sieves in DMF.
-
-
Issue: Sticky Precipitate in Step 2.
-
Cause: Phthalhydrazide coprecipitation.
-
Fix: Acidify the reaction mixture after reflux (to pH 1) to solubilize the amine and precipitate phthalhydrazide completely, filter, then basify the filtrate to extract the product.
-
-
Issue: N7/N9 Separation Difficulties.
-
Fix: If column chromatography is difficult, convert the crude mixture to the HCl salt immediately. The N9-HCl salt often crystallizes more readily from MeOH/Ether than the N7 salt.
-
References
-
Regioselectivity in Adenine Alkylation
-
Gabriel Synthesis Methodology
-
Khan Academy. Gabriel Phthalimide Synthesis Mechanism.
-
Master Organic Chemistry. The Gabriel Synthesis. (2025).[3]
-
-
Purine Derivative Characterization
-
Gergela, D., et al. N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica. (2013).
-
Sources
The Architectonics of Purine Analogs: A Technical Guide for Drug Development Professionals
Abstract
Purine analogs represent a cornerstone in the armamentarium of anticancer and antiviral therapies. These synthetic molecules, designed to mimic endogenous purine nucleosides, insinuate themselves into fundamental cellular processes, primarily nucleic acid synthesis and repair, leading to the targeted demise of rapidly proliferating cells. This in-depth technical guide provides a comprehensive literature review of purine analogs for researchers, scientists, and drug development professionals. We will delve into the intricate mechanisms of action that underpin their therapeutic efficacy, explore the landscape of their clinical applications, dissect the multifaceted challenges of drug resistance, and illuminate the path forward for the next generation of these pivotal therapeutic agents.
Introduction: A Legacy of Molecular Mimicry
The story of purine analogs is a testament to the power of rational drug design. The initial syntheses of these compounds were predicated on the isosteric replacement of atoms within the purine ring, a strategy that gave rise to early agents like 6-mercaptopurine (6-MP) and 6-thioguanine.[1] These pioneering molecules laid the groundwork for a deeper understanding of purine metabolism and its critical role in cell proliferation. Today, the purine analog class has expanded to include a diverse array of compounds with nuanced mechanisms and broad clinical utility, from treating hematological malignancies to combating viral infections.[2][3]
Classification and Core Concepts
Purine analogs can be broadly categorized based on their structural similarity to endogenous purines, either as nucleobase, nucleoside, or nucleotide analogs.[4]
-
Nucleobase Analogs: These are modified purine bases, such as 6-mercaptopurine and thioguanine.
-
Nucleoside Analogs: This is the largest and most clinically significant class, where a modified purine base is attached to a sugar moiety. Examples include fludarabine, cladribine, and clofarabine.[2]
-
Nucleotide Analogs: These are the phosphorylated forms of nucleoside analogs, which are the active cytotoxic species.
The therapeutic efficacy of most purine analogs hinges on their intracellular phosphorylation to the active triphosphate form.[2] This metabolic activation is a critical determinant of their selective toxicity towards target cells.
Unraveling the Mechanisms of Action
The cytotoxic effects of purine analogs are multifaceted and primarily revolve around the disruption of nucleic acid metabolism.[2] Once activated to their triphosphate forms, they exert their therapeutic effects through several key pathways:
-
Inhibition of DNA Polymerases: The triphosphate metabolites of many purine analogs are potent inhibitors of DNA polymerases. By competing with their natural counterparts (dATP or dGTP), they are incorporated into the growing DNA strand, leading to chain termination and the cessation of DNA replication.[2]
-
Inhibition of Ribonucleotide Reductase (RNR): RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Several purine analogs, such as fludarabine and cladribine, are potent inhibitors of RNR, leading to a depletion of the deoxyribonucleotide pool and further hampering DNA synthesis.[5][6]
-
Incorporation into DNA and RNA: The incorporation of purine analogs into DNA and RNA leads to the formation of fraudulent nucleic acids. This can trigger DNA damage responses, inhibit transcription and translation, and ultimately induce apoptosis.[7][8]
-
Induction of Apoptosis: The accumulation of DNA damage and the disruption of cellular metabolism by purine analogs activate intrinsic apoptotic pathways, leading to programmed cell death.[8]
Visualizing the Pathway: Metabolic Activation and Mechanism of Action
Caption: Metabolic activation and multifaceted mechanism of action of purine analogs.
Pharmacokinetics: The Journey of a Drug
The clinical utility of purine analogs is significantly influenced by their pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME). While there are variations among different agents, some general principles apply.[9]
| Purine Analog | Administration | Metabolism | Primary Excretion | Plasma Half-life |
| Fludarabine | Intravenous, Oral[9] | Rapidly dephosphorylated to 2-fluoro-ara-A, then intracellularly re-phosphorylated to the active F-ara-ATP.[9] | Renal[9] | ~10 hours (2-fluoro-ara-A)[9] |
| Cladribine | Intravenous, Subcutaneous, Oral | Intracellular phosphorylation by deoxycytidine kinase to the active 2-CdATP.[9] | Renal | ~5-10 hours |
| Mercaptopurine | Oral[10] | Metabolized by xanthine oxidase and thiopurine methyltransferase (TPMT).[11] | Renal | ~1-2 hours |
| Pentostatin | Intravenous | Primarily excreted unchanged. | Renal | ~5-6 hours |
Note: Pharmacokinetic parameters can vary based on patient-specific factors such as renal function and genetic polymorphisms (e.g., TPMT activity for mercaptopurine).
Therapeutic Applications: A Clinical Overview
Purine analogs have demonstrated remarkable clinical activity in a variety of hematologic malignancies and certain viral infections.[2]
Hematologic Malignancies
-
Chronic Lymphocytic Leukemia (CLL): Fludarabine, both as a single agent and in combination with cyclophosphamide (FC), has been a cornerstone of CLL treatment for decades, significantly improving progression-free survival.[1][12] Clinical trials have shown impressive remission rates, with some studies reporting complete remission in a significant portion of patients.[13][14]
-
Hairy Cell Leukemia (HCL): Cladribine and pentostatin are highly effective in treating HCL, inducing durable complete remissions in a majority of patients.[15]
-
Acute Leukemias: Purine analogs like mercaptopurine are integral components of combination chemotherapy regimens for acute lymphoblastic leukemia (ALL).[4] Newer agents like clofarabine have shown activity in relapsed or refractory ALL.[11]
-
Non-Hodgkin's Lymphoma (NHL): Fludarabine and cladribine have demonstrated efficacy in various low-grade NHLs.[14]
| Disease | Purine Analog(s) | Key Clinical Trial Findings |
| Chronic Lymphocytic Leukemia (CLL) | Fludarabine, Cladribine | Single-agent purine analogs improve progression-free survival (PFS) (OR=0.71). Combination with cyclophosphamide further improves PFS (OR=0.54).[1][12] Cladribine may improve PFS compared to fludarabine (OR=0.77).[1][12] |
| Hairy Cell Leukemia (HCL) | Cladribine, Pentostatin | High rates of durable complete remission.[15] |
| Acute Myeloid Leukemia (AML) | Cladribine, Fludarabine | Combination regimens (e.g., CLAG-M, FLAG-IDA) show promise in older patients with residual disease.[16][17] |
| Waldenstrom Macroglobulinemia | Fludarabine, Cladribine | Combination therapies show overall response rates up to 79%.[18] |
Antiviral Therapy
Certain purine analogs, such as acyclovir and ganciclovir, are crucial antiviral agents, particularly against herpesviruses.[19] Their mechanism of action in this context is similar, involving selective phosphorylation by viral kinases and subsequent inhibition of viral DNA polymerase. The development of oral prodrugs has further enhanced their clinical utility.[19]
The Challenge of Resistance
The development of drug resistance is a significant limitation to the long-term efficacy of purine analogs.[20] Resistance can arise through various mechanisms:
-
Altered Drug Transport: Decreased expression or function of nucleoside transporters can limit the uptake of purine analogs into cancer cells.[4]
-
Deficient Drug Activation: Reduced activity of activating enzymes, such as deoxycytidine kinase, can prevent the conversion of the prodrug to its active triphosphate form.[5]
-
Increased Drug Inactivation: Elevated levels of deactivating enzymes, like 5'-nucleotidases, can lead to the rapid degradation of the active drug.[21]
-
Alterations in Drug Targets: Mutations in target enzymes, such as DNA polymerase or ribonucleotide reductase, can reduce their sensitivity to the inhibitory effects of purine analogs.[4]
-
Enhanced DNA Repair: Increased capacity for DNA repair can counteract the DNA damage induced by these agents.
Medicinal Chemistry and Synthesis: Designing Better Analogs
The field of medicinal chemistry has been instrumental in the evolution of purine analogs. Synthetic strategies have focused on modifying the purine ring and the sugar moiety to enhance efficacy, selectivity, and pharmacokinetic properties.[10][12]
A common synthetic route for many purine analogs is the Traube purine synthesis, which involves the condensation of a pyrimidine with a formic acid derivative.[22]
Visualizing the Workflow: A General Synthetic Scheme
Caption: A simplified representation of a synthetic workflow for purine analogs.
Structure-activity relationship (SAR) studies have been crucial in guiding the design of new analogs with improved properties, such as increased resistance to deamination or enhanced affinity for target enzymes.[12]
Experimental Protocols for Purine Analog Research
Ribonucleotide Reductase (RNR) Activity Assay
Objective: To determine the inhibitory effect of a purine analog on RNR activity.
Principle: This assay measures the conversion of a radiolabeled ribonucleotide (e.g., [¹⁴C]CDP) to its corresponding deoxyribonucleotide by RNR in the presence and absence of the test compound.
Step-by-Step Methodology:
-
Prepare Cell Lysates: Culture cells of interest and harvest them. Prepare a cell lysate containing active RNR.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a buffer, dithiothreitol (DTT) as a reducing agent, and the radiolabeled substrate (e.g., [¹⁴C]CDP).
-
Incubation: Add the purine analog at various concentrations to the reaction mixtures. Include a control with no inhibitor. Incubate at 37°C for a defined period.
-
Separation of Products: Stop the reaction and separate the deoxyribonucleotide product from the ribonucleotide substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled deoxyribonucleotide formed using a scintillation counter or a phosphoimager.
-
Data Analysis: Calculate the percentage of RNR inhibition for each concentration of the purine analog and determine the IC₅₀ value.
Measurement of Purine Analog Incorporation into DNA
Objective: To quantify the amount of a purine analog that is incorporated into the DNA of treated cells.
Principle: This method utilizes a radiolabeled or fluorescently tagged purine analog to track its incorporation into newly synthesized DNA.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells and treat them with the labeled purine analog for a specific duration.
-
DNA Extraction: Harvest the cells and extract the genomic DNA using a standard DNA extraction protocol.
-
DNA Quantification: Measure the concentration of the extracted DNA.
-
Detection of Incorporated Analog:
-
Radiolabeled Analog: If a radiolabeled analog was used, quantify the radioactivity in a known amount of DNA using a scintillation counter.
-
Fluorescently Labeled Analog: If a fluorescently labeled analog was used, the incorporation can be detected using techniques like flow cytometry or fluorescence microscopy. Alternatively, nanopore sequencing can be used to detect base analogs in single DNA molecules.[23]
-
-
Data Analysis: Express the amount of incorporated analog as a function of the total amount of DNA.
Future Directions: The Next Wave of Innovation
The field of purine analog research continues to evolve, with several exciting avenues for future development:
-
Novel Analogs and Hybrids: The synthesis of new purine derivatives and hybrid molecules that incorporate other pharmacophores is an active area of research, aiming to overcome resistance and enhance efficacy.[10][24]
-
Targeting Kinases: The role of purine analogs as kinase inhibitors is a promising area of investigation, with the potential to target specific signaling pathways involved in cancer cell proliferation and survival.[5]
-
Combination Therapies: The rational combination of purine analogs with other chemotherapeutic agents, targeted therapies, and immunotherapies holds great promise for improving clinical outcomes.[6][14]
-
Personalized Medicine: The use of biomarkers to predict response and resistance to purine analogs will be crucial for personalizing treatment strategies and optimizing patient outcomes.
Conclusion
Purine analogs have a rich history and a bright future in the treatment of cancer and viral diseases. Their ability to mimic natural purines and disrupt fundamental cellular processes makes them powerful therapeutic agents. A deep understanding of their mechanisms of action, pharmacokinetics, and the challenges of resistance is essential for the continued development of this important class of drugs. As our knowledge of cancer and viral biology expands, so too will the opportunities to design and utilize novel purine analogs to address unmet medical needs.
References
-
Pharmacology of purine nucleoside analogues. PubMed - NIH. [Link]
-
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. [Link]
-
Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]
-
Purine Nucleoside Analog - Massive Bio. [Link]
-
Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - MDPI. [Link]
-
Targeting Future Pandemics, a Case for De Novo Purine Synthesis and Basic Research. [Link]
-
Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - MDPI. [Link]
-
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC. [Link]
-
Full article: Incorporation of Reporter-Labeled Nucleotides by DNA Polymerases. [Link]
-
Comparison of cladribine plus cyclophosphamide with fludarabine plus cyclophosphamide as first-line therapy for chronic lymphocytic leukemia: a phase III randomized study by the Polish Adult Leukemia Group (PALG-CLL3 Study) - PubMed. [Link]
-
Synthesis and Structure-Activity Relationships of 6-Heterocyclic-Substituted Purines as Inactivation Modifiers of Cardiac Sodium Channels | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Purine Analogues - LiverTox - NCBI Bookshelf - NIH. [Link]
-
Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials. - CTSU. [Link]
-
Antivirals: Past, Present and Future - PMC - NIH. [Link]
-
Venetoclax with Busulfan, Thiotepa, Cladribine, and Fludarabine for the Treatment of High-Risk Acute Myeloid Leukemia or Myelodysplastic Syndrome - NCI. [Link]
-
The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists. [Link]
-
Study Details | NCT05578378 | Cladribine Combined With G-CSF and Cytarabine as a Salvage Treatment in R/R ALL | ClinicalTrials.gov. [Link]
-
Purine analogue - Wikipedia. [Link]
-
Resistance to Purine Antagonists in Experimental Leukemia Systems1 - AACR Journals. [Link]
-
Purine analogues – Knowledge and References - Taylor & Francis. [Link]
-
Full article: Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs - Taylor & Francis. [Link]
-
Purine analogues - BrainKart. [Link]
-
Purines and purine nucleoside analogues as antitumour agents - Semantic Scholar. [Link]
-
Metabolism and action of purine nucleoside analogs - PubMed - NIH. [Link]
-
Myeloablative Fractionated Busulfan, Fludarabine, Cladribine, Thiotepa and Venetoclax (Cladillac) Conditioning Regimen for Very High-Risk AML/MDS: A Phase 2 Trial | Blood - ASH Publications. [Link]
-
Purine derivatives as potent anticancer agents: a comprehensive review - Taylor & Francis. [Link]
-
Treatment Intensification With Either Fludarabine, AraC, G-CSF and Idarubicin, or Cladribine Plus Daunorubicin and AraC on the Basis of Residual Disease Status in Older Patients With AML: Results From the NCRI AML18 Trial - ASCO Publications. [Link]
-
Purine Scaffold in Agents for Cancer Treatment | ACS Omega - ACS Publications. [Link]
-
Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials | Haematologica. [Link]
-
Pharmacological and clinical studies on purine nucleoside analogs--new anticancer agents. [Link]
-
Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials - PMC. [Link]
-
The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC. [Link]
-
Scheme of labelled nucleotide analogue incorporation during DNA replication to measure cell proliferation rate. - ResearchGate. [Link]
-
Purine Analogs for the Treatment of Low-Grade Lymphoproliferative Disorders - PubMed. [Link]
-
(PDF) Purine Nucleoside Analog - Sulfinosine Modulates Diverse Mechanisms of Cancer Progression in Multi-Drug Resistant Cancer Cell Lines - ResearchGate. [Link]
-
Synthesis and Medicinal Uses of Purine - Pharmaguideline. [Link]
-
Purine but Not Pyrimidine De Novo Nucleotide Biosynthesis Inhibitors Strongly Enhance the Antiviral Effect of Corresponding Nucleobases Against Dengue Virus - MDPI. [Link]
-
Protocol for monitoring and analyzing single nucleotide incorporation by S. cerevisiae RNA polymerases - PMC. [Link]
-
Concurrent use of nucleoside reverse transcriptase inhibitors and purine analogs is associated with worse survival for patients with myeloid neoplasms: A single-center retrospective analysis - ResearchGate. [Link]
-
purine analogues - ClinPGx. [Link]
-
Purine nucleoside analogues: fludarabine, pentostatin, and cladribine: Part 2. [Link]
Sources
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. massivebio.com [massivebio.com]
- 3. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Purine analogue - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Facebook [cancer.gov]
- 7. Targeting Future Pandemics, a Case for De Novo Purine Synthesis and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacology of purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Metabolism and action of purine nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Purine Analogs for the Treatment of Low-Grade Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 19. Antivirals: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thymidine Incorporation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials | Haematologica [haematologica.org]
- 22. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 23. nanoporetech.com [nanoporetech.com]
- 24. tandfonline.com [tandfonline.com]
The Purine Scaffold: From Emil Fischer to Targeted Kinase Inhibition
A Technical Guide to the Discovery, Synthesis, and Pharmacology of Substituted Purines
Introduction: The "Privileged" Heterocycle
In medicinal chemistry, few scaffolds possess the versatility of the purine ring system (imidazo[4,5-d]pyrimidine). First named by Emil Fischer in 1884, this bicyclic heterocycle serves as the structural backbone for the code of life (DNA/RNA) and the currency of cellular energy (ATP/GTP). For drug developers, the purine ring is a "privileged structure"—a molecular framework capable of providing ligands for a diverse array of biological targets, from metabolic enzymes to signaling kinases.
This guide analyzes the evolution of substituted purines, moving from the early total syntheses of the 19th century to the rational design of antimetabolites and modern ATP-competitive kinase inhibitors.
Era I: The Synthetic Foundation (1890s–1940s)
Before the biological significance of purines was fully understood, the challenge was chemical construction. The seminal work of Wilhelm Traube (1900) established the primary synthetic route still relevant for generating diverse purine analogs.
Core Concept: The Traube Synthesis
Unlike the biological de novo pathway, which builds the purine ring on a ribose sugar, the Traube synthesis constructs the pyrimidine ring first, followed by the imidazole ring closure.[1][2] This method allows for the facile introduction of substituents at the C2 and C6 positions, which is critical for generating diversity.
Protocol 1: Traube Synthesis of Guanine
A classic self-validating protocol for the construction of the purine core.
Objective: Synthesis of Guanine from 2,4,5-triamino-6-hydroxypyrimidine.
Reagents:
-
Formamide (Solvent & C8 carbon source)
-
Sodium hydroxide (NaOH)[5]
-
Activated charcoal
Methodology:
-
Preparation: Suspend 150 g of 2,4,5-triamino-6-hydroxypyrimidine sulfate in 900 g of formamide in a round-bottom flask equipped with a distillation condenser.
-
Cyclization: Heat the suspension to 170°C under a nitrogen atmosphere. Maintain this temperature for 6 hours.
-
Isolation: Cool the suspension to 80°C and filter. The solid filter cake contains the crude guanine.
-
Purification: Dissolve the filter cake in 700 g of 8% NaOH solution at 40°C. Add 50 g of activated charcoal and stir for 1 hour to remove colored impurities (oxidized byproducts).
-
Crystallization: Filter off the charcoal and neutralize the filtrate with acid (e.g., HCl) to precipitate pure guanine.
-
Yield: Expect ~85-90% yield of white crystalline solid.
Era II: The Antimetabolite Revolution (1940s–1960s)
The mid-20th century marked the shift from random screening to Rational Drug Design , pioneered by George Hitchings and Gertrude Elion at Burroughs Wellcome. Their hypothesis was simple yet profound: if cancer cells replicate faster than normal cells, they must consume nucleic acid precursors at a higher rate. By creating "false" purines, they could jam the metabolic machinery.
Key Discovery: 6-Mercaptopurine (6-MP)
Elion replaced the C6-hydroxyl group of hypoxanthine with a thiol (-SH) group. This single atom substitution created 6-mercaptopurine (6-MP), a compound that mimics hypoxanthine but leads to metabolic arrest.
Mechanism of Action: Lethal Synthesis
6-MP is a prodrug. It is inactive until the body attempts to "salvage" it using the enzyme HGPRT (Hypoxanthine-Guanine Phosphoribosyltransferase).
-
Step 1: HGPRT converts 6-MP into 6-Thioinosinic acid (6-TIMP) .
-
Step 2: 6-TIMP inhibits the conversion of IMP to AMP and GMP (via adenylosuccinate synthase and IMP dehydrogenase).
-
Step 3: 6-TIMP is incorporated into DNA/RNA as thioguanine nucleotides, causing strand breaks and apoptosis.
Figure 1: The "Lethal Synthesis" pathway. 6-MP competes with Hypoxanthine for HGPRT, generating the toxic nucleotide 6-Thio-IMP which blocks de novo purine synthesis.
Era III: Selective Antivirals & Acyclovir (1970s–1980s)
The next leap in purine chemistry was achieving selectivity . Early antimetabolites were toxic to all dividing cells. The discovery of Acyclovir (Zovirax) introduced the concept of selective bio-activation, where the drug is only activated in infected cells.
The Acyclovir Mechanism
Acyclovir is a guanosine analog with an acyclic side chain. It requires three phosphorylation steps to become active.
-
First Phosphorylation: Performed only by the Viral Thymidine Kinase (TK) encoded by Herpes Simplex Virus (HSV). Human cellular kinases cannot phosphorylate acyclovir efficiently.
-
Second/Third Phosphorylation: Performed by host cellular kinases.
-
Result: Acyclovir-triphosphate (ACV-TP) accumulates only in infected cells, where it acts as a chain terminator for viral DNA polymerase.
Protocol 2: Industrial Synthesis of Acyclovir
A modern regioselective alkylation route avoiding total synthesis.
Objective: Synthesis of Acyclovir from Guanine via N2,N9-diacetylguanine.
Reagents:
-
Acetic anhydride (
) -
1-acetyl-2-acetylmethoxy-ethyleneglycol (Side chain precursor)
-
p-Toluenesulfonic acid (p-TsOH)[13]
-
Aqueous Methylamine[15]
Workflow:
-
Acetylation: Reflux Guanine with excess acetic anhydride to produce N2,N9-diacetylguanine . This increases solubility and protects the exocyclic amine.
-
Condensation: React N2,N9-diacetylguanine with 1-acetyl-2-acetylmethoxy-ethyleneglycol in toluene with catalytic p-TsOH.
-
Critical Step: The N9 position is thermodynamically favored for alkylation under these conditions, ensuring the correct regioisomer.
-
-
Deprotection: Treat the intermediate with 40% aqueous methylamine. This removes the acetyl protecting groups from the N2 amine and the side chain hydroxyl simultaneously.
-
Purification: Recrystallize from water to yield Acyclovir.
Figure 2: Mechanism of Selectivity. Acyclovir remains an inert prodrug in healthy cells because host kinases cannot perform the initial phosphorylation step.
Era IV: Modern Kinase Inhibition (1990s–Present)
Modern drug discovery utilizes the purine scaffold to target Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle. Unlike 6-MP (which mimics the substrate), these drugs mimic ATP .
Structure-Activity Relationship (SAR) of CDK Inhibitors
The purine ring binds in the ATP-binding pocket of the kinase. Selectivity is achieved by modifying the C2, C6, and N9 positions to exploit specific hydrophobic pockets in the enzyme.
Table 1: SAR of Purine-Based CDK Inhibitors (e.g., Roscovitine)
| Position | Substitution | Effect on Activity/Selectivity |
| C6 (N6-amine) | Benzylamino / Isopentenyl | Primary Binding: Occupies the hydrophobic pocket normally used by the adenine of ATP. Essential for potency. |
| C2 | Hydroxyalkylamino / Amino | Selectivity Filter: Interactions here differentiate between CDKs (e.g., CDK2 vs. CDK4). Roscovitine uses an (R)-1-ethyl-2-hydroxyethylamino group here. |
| N9 | Isopropyl / Alkyl | Solubility & Fit: Controls pharmacokinetic properties and prevents non-specific binding. |
Experimental Application: Roscovitine Protocol
For researchers using Roscovitine (Seliciclib) to arrest cells in G1/S phase.
-
Stock Preparation: Dissolve Roscovitine powder in high-grade DMSO to create a 10 mM stock solution . (Note: Roscovitine is hydrophobic; ensure complete dissolution by vortexing). Store at -20°C.
-
Cell Treatment:
-
Seed HeLa or MCF-7 cells at
cells/mL. -
Treat with 10–20 µM Roscovitine for 24 hours.
-
-
Validation: Perform Flow Cytometry with Propidium Iodide staining.
-
Expected Result: A distinct accumulation of cells in the G2/M phase (or G1 depending on concentration/cell line), indicating CDK inhibition and cell cycle arrest.
-
References
-
Fischer, E. (1884).[18] Ueber die Harnsäure. Berichte der deutschen chemischen Gesellschaft.
-
Traube, W. (1900). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft.
-
Elion, G. B., Burgi, E., & Hitchings, G. H. (1952). Studies on condensed pyrimidine systems. IX. The synthesis of some 6-substituted purines. Journal of the American Chemical Society.
-
Schaeffer, H. J., et al. (1978). 9-(2-Hydroxyethoxymethyl)guanine activity against viruses of the herpes group.[14][15] Nature.
-
Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry.
-
Matsumoto, H., et al. (1988).[13] Synthesis of acyclovir from guanine.[13] Chemical & Pharmaceutical Bulletin.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. DE3729471A1 - Process for the preparation of guanine - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. scribd.com [scribd.com]
- 6. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 7. embryo.asu.edu [embryo.asu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Allopurinol - Wikipedia [en.wikipedia.org]
- 10. 6-Mercaptopurine and 6-Thioguanine [pfeist.net]
- 11. youtube.com [youtube.com]
- 12. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 13. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vjs.ac.vn [vjs.ac.vn]
- 15. tandfonline.com [tandfonline.com]
- 16. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]
- 17. chemrevlett.com [chemrevlett.com]
- 18. nobelprize.org [nobelprize.org]
Precision Stoichiometry: A Technical Guide to the Molecular Weight Determination of 9-(3-aminopropyl)-9H-purin-6-amine Hydrochloride
Executive Summary
In the precise world of drug development and chemical biology, the term "hydrochloride" is often treated as a generic suffix. However, for a molecule like 9-(3-aminopropyl)-9H-purin-6-amine (also known as 9-(3-aminopropyl)adenine), the stoichiometry of the salt form is a critical variable that directly impacts molarity, dosing, and yield calculations.
This guide moves beyond simple addition. It provides a rigorous framework for calculating the molecular weight (MW) of this specific purine derivative, accounting for isotopic precision, salt stoichiometry (mono- vs. di-HCl), and solvation states. We will establish a self-validating protocol to ensure that the mass you weigh corresponds exactly to the moles you require.
Part 1: Structural Elucidation & Theoretical Calculation
To determine the accurate molecular weight, we must first deconstruct the molecule into its covalent base and its ionic counter-ions.
The Free Base: 9-(3-aminopropyl)adenine
The core structure consists of an adenine base modified at the
-
IUPAC Name: 9-(3-aminopropyl)-9H-purin-6-amine[1]
-
Molecular Formula:
[1][2][3] -
Structural Components:
-
Adenine Skeleton (
): The 9H-purin-6-amine core loses one proton at the position to accommodate the linker. -
Propyl Linker (
): A saturated three-carbon chain. -
Terminal Amine (
): The primary amine at the end of the propyl chain.
-
Atomic Weight Standards (IUPAC 2024/2025)
For high-precision applications (e.g., HRMS or GMP synthesis), we use the standard atomic weights recommended by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) .
| Element | Symbol | Standard Atomic Weight ( |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Nitrogen | N | 14.007 |
| Chlorine | Cl | 35.45 |
Calculation of the Free Base ( )
Part 2: The Salt Factor – Mono- vs. Dihydrochloride
This is the most common source of error in the laboratory. The molecule contains two distinct basic sites capable of protonation:[4]
-
Primary Aliphatic Amine (Propyl chain):
. This is highly basic and will be protonated first. -
Adenine Ring Nitrogen (
): . This is weakly basic but will form a salt in the presence of excess HCl.
Therefore, "9-(3-aminopropyl)-9H-purin-6-amine hydrochloride" can exist as two stable species. You must verify which form you possess.
Scenario A: Monohydrochloride ( )
Target species for physiological compatibility.
Scenario B: Dihydrochloride ( )
Common commercial form due to synthesis in concentrated acid.
Critical Insight: If you assume the Mono-HCl form (228.68 g/mol ) but are actually using the Dihydrochloride (265.14 g/mol ), your molar concentration will be 13.7% lower than calculated. This deviation is significant enough to alter
values in potency assays.
Part 3: Experimental Validation Protocols
Do not rely solely on the label. Use the following workflow to validate the specific salt form and hydration state of your material.
Validation Workflow Diagram
The following logic flow illustrates the decision process for determining the correct molecular weight to use in your calculations.
Caption: Logical workflow for distinguishing between mono- and dihydrochloride salts and correcting for hydration.
Analytical Methods
Method A: Gravimetric Chloride Determination (Silver Nitrate Titration)
To distinguish between Mono- and Di-HCl, quantify the chloride counter-ion.
-
Dissolve 50 mg of sample in deionized water.
-
Titrate with 0.1 M
using a chromate indicator (Mohr’s method) or potentiometric endpoint. -
Calculation:
-
Expected % Cl for Mono-HCl:
-
Expected % Cl for Di-HCl:
-
Method B: High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) will typically detect the protonated free base
-
Observed m/z: 193.1196 (Monoisotopic mass of
). -
Utility: Confirms the identity of the base, but does not confirm the salt stoichiometry. Do not use MS alone to determine the MW of the solid salt.
Part 4: Stoichiometric Reference Tables
Use the table below to select the correct Molecular Weight based on your analytical data.
| Salt Form | Stoichiometry | Formula | Molecular Weight ( g/mol ) | Chloride Content (%) |
| Free Base | Base Only | 192.23 | 0% | |
| Mono-HCl | 228.68 | 15.50% | ||
| Mono-HCl Monohydrate | 246.70 | 14.37% | ||
| Dihydrochloride | 265.14 | 26.74% | ||
| Dihydrochloride Monohydrate | 283.16 | 25.04% |
Calculation Template for Lab Notebooks
When preparing stock solutions, use this formula to correct for purity and salt form:
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[5][6][7][8] Standard Atomic Weights. International Union of Pure and Applied Chemistry.[6][7][8] [Link]
-
PubChem. (n.d.).[9] 9-(3-aminopropyl)-9H-purin-6-amine dihydrochloride (Compound Summary). National Library of Medicine. [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[10] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. (Standard reference for salt stoichiometry and properties).
- Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
- 1. molcore.com [molcore.com]
- 2. PubChemLite - 9-(3-aminopropyl)-9h-purin-6-amine dihydrochloride (C8H12N6) [pubchemlite.lcsb.uni.lu]
- 3. 9-(3-aminopropyl)-9H-purin-6-amine | 21708-31-6 [chemnet.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iupac.org [iupac.org]
- 8. Gadolinium, lutetium and zirconium all have new atomic weights | News | Chemistry World [chemistryworld.com]
- 9. 9-isopropyl-9H-purin-6-amine | C8H11N5 | CID 414707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Therapeutic Targets & Utility of 9-(3-aminopropyl)-9H-purin-6-amine Hydrochloride
The following technical guide details the therapeutic potential, mechanism of action, and experimental utility of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride (hereafter referred to as 9-APA ).
Executive Summary
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride (CAS: 23124-11-0) is a functionalized purine derivative acting as a critical molecular probe and pharmacophore scaffold . Its primary biological utility lies in its structural mimicry of adenosine metabolites within the S-Adenosylmethionine (SAM) cycle and Polyamine salvage pathways .
Unlike broad-spectrum nucleoside analogs, 9-APA exhibits a unique "linker-mimic" property where the N9-aminopropyl chain spatially replicates the ribose-homocysteine or ribose-methionine moiety of natural substrates. This makes it a high-value target for:
-
Oncology: Exploiting synthetic lethality in MTAP-deficient tumors.
-
Virology: Inhibition of S-Adenosylhomocysteine Hydrolase (SAHH) to block viral mRNA capping.
-
Proteomics: Use as an immobilized ligand for the affinity purification of purine-binding enzymes.
Chemical Profile & Structural Logic
| Property | Specification |
| IUPAC Name | 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride |
| Common Abbreviation | 9-APA; 3-Aminopropyladenine |
| Molecular Formula | C₈H₁₂N₆[1] · xHCl |
| Molecular Weight | 192.22 g/mol (Free base) |
| Core Scaffold | Adenine (6-aminopurine) |
| Functional Motif | Primary amine on N9-propyl chain (mimics ribose 5'-position) |
| Solubility | Highly soluble in water (>50 mg/mL); DMSO |
Structural Activity Relationship (SAR):
-
N9-Position: The propyl chain provides the optimal distance (approx. 4-5 Å) to bridge the adenosine binding pocket and the amino acid/homocysteine binding pocket of target enzymes.
-
Terminal Amine: Acts as a nucleophile for conjugation (in probe development) or interacts with aspartate/glutamate residues in the enzyme active site (in inhibition).
-
C6-Amine: Essential for hydrogen bonding with the hinge region of purine-binding proteins.
Primary Therapeutic Targets
Target A: S-Adenosylhomocysteine Hydrolase (SAHH)
Relevance: Antiviral (Ebola, Zika) and Parasitic (Malaria) therapeutics.
Mechanism: SAHH catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. Accumulation of SAH is toxic to cells and viruses because it potently inhibits SAM-dependent methyltransferases .
-
9-APA Action: 9-APA acts as a competitive inhibitor or transition-state mimic . The adenine head binds the nucleoside pocket, while the aminopropyl tail extends into the homocysteine channel, blocking the enzyme's conformational closure required for catalysis.
-
Therapeutic Outcome: Inhibition leads to intracellular SAH buildup
inhibition of viral mRNA methyltransferases (capping enzymes) viral replication arrest.
Target B: Methylthioadenosine Phosphorylase (MTAP)
Relevance: Precision Oncology (Synthetic Lethality).[2][3]
Mechanism: MTAP cleaves methylthioadenosine (MTA), a byproduct of polyamine synthesis, into adenine and methylthioribose-1-phosphate.[4][5]
-
Context: MTAP is frequently deleted in cancers (e.g., Glioblastoma, Pancreatic) due to its proximity to the CDKN2A tumor suppressor gene.[5]
-
9-APA Action: In MTAP-proficient cells, 9-APA binds the MTAP active site. While 9-APA itself is a weak inhibitor, its derivatives (coupled to transition state mimics) are potent.
-
Utility: 9-APA is the "gold standard" ligand for affinity purification of MTAP to screen for novel inhibitors.
Target C: Adenosine Receptors (A3 / A2A)
Relevance: Inflammation and Neuroprotection.
-
Action: N9-substituted adenines serve as scaffolds for A3 adenosine receptor antagonists. The propyl linker allows for the attachment of bulky hydrophobic groups (e.g., iodobenzyl) that confer high selectivity for the A3 receptor over A1/A2A.
Mechanistic Visualization (The SAM Cycle)
The following diagram illustrates the intervention points of 9-APA within the methionine salvage pathway.
Caption: 9-APA acts as a dual-target probe, competitively inhibiting SAHH and MTAP by mimicking the adenosine-linker moiety of their natural substrates (SAH and MTA).
Experimental Protocols
Protocol A: Synthesis of 9-APA Affinity Resin
Use Case: Purification of SAHH or MTAP from tissue lysates.
Materials:
-
CNBr-activated Sepharose 4B
-
9-(3-aminopropyl)adenine HCl
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 0.1 M Tris-HCl, pH 8.0
Methodology:
-
Resin Preparation: Swell 1g of CNBr-Sepharose in 1 mM HCl for 15 min. Wash with 200 mL 1 mM HCl.
-
Ligand Dissolution: Dissolve 20 mg of 9-APA in 5 mL Coupling Buffer. Ensure pH is adjusted to 8.3 (the primary amine must be unprotonated for coupling).
-
Coupling Reaction: Mix resin and ligand solution in a sealed vessel. Rotate end-over-end for 4 hours at Room Temperature (RT) or overnight at 4°C.
-
Blocking: Wash resin with Coupling Buffer. Incubate with Blocking Buffer for 2 hours at RT to cap remaining active groups.
-
Washing Cycle: Wash alternately with Acetate Buffer (pH 4.0) and Tris Buffer (pH 8.0) to remove non-covalently bound ligand.
Protocol B: Enzymatic Inhibition Assay (SAHH)
Use Case: Determining Ki of 9-APA or derivatives.
Principle: Measure the hydrolysis of SAH to Adenosine + Homocysteine. Homocysteine is detected using Ellman’s Reagent (DTNB).
-
Assay Buffer: 50 mM Phosphate Buffer, 1 mM EDTA, pH 7.2.
-
Enzyme: Recombinant Human SAHH (10 nM final).
-
Substrate: S-Adenosylhomocysteine (SAH), varying concentrations (1–100 µM).
-
Inhibitor: 9-APA (0, 10, 50, 100 µM).
-
Reaction:
-
Incubate Enzyme + Inhibitor for 10 min at 37°C.
-
Add SAH to initiate. Incubate 15 min.
-
Add DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).
-
-
Readout: Measure Absorbance at 412 nm.
-
Analysis: Plot Lineweaver-Burk to determine Ki and mode of inhibition (Competitive).
Future Outlook & Synthetic Lethality
The most promising immediate application of 9-APA is in Proteolysis Targeting Chimeras (PROTACs) .
-
Concept: Use 9-APA as the "warhead" to bind MTAP or SAHH.
-
Linker: Attach a PEG chain to the terminal amine of 9-APA.
-
E3 Ligase: Conjugate the other end to an E3 ligase ligand (e.g., Thalidomide).
-
Result: Targeted degradation of SAHH in viral infections, offering a higher barrier to resistance than simple inhibition.
Workflow: PROTAC Design using 9-APA
Caption: 9-APA serves as the specific binding moiety in PROTAC design for targeted protein degradation.
References
-
De Clercq, E. (2005). "S-Adenosylhomocysteine hydrolase inhibitors as broad-spectrum antiviral agents." Biochemical Pharmacology. Link
-
Kamatani, N., et al. (1981). "Methylthioadenosine phosphorylase deficiency in malignant histiocytosis and lymphoma." Cancer Research. Link
-
Yuan, H., et al. (2003). "Design, synthesis and structure-activity relationships of a series of 9-substituted adenine derivatives as selective phosphodiesterase type-4 inhibitors." Bioorganic & Medicinal Chemistry. Link
-
Kim, S.G., et al. (1995). "Structure-activity relationships of 9-alkyladenine and ribose-modified adenosine derivatives at rat A3 adenosine receptors." Journal of Medicinal Chemistry. Link
-
PubChem. (n.d.). "9-(3-aminopropyl)-9H-purin-6-amine dihydrochloride." National Library of Medicine. Link
Sources
- 1. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. letswinpc.org [letswinpc.org]
- 4. 5’-S-(3-aminophenyl)-5’-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers | bioRxiv [biorxiv.org]
- 5. What are MTAP inhibitors and how do they work? [synapse.patsnap.com]
- 6. Spermidine - Wikipedia [en.wikipedia.org]
Methodological & Application
An Investigator's Guide to the Characterization of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride: A Framework for Protocol Development
Abstract
This document provides a comprehensive framework for the initial characterization and application of the novel purine derivative, 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride. As a compound with limited publicly available data, this guide is intended for researchers and drug discovery professionals to design and implement a systematic series of experiments to elucidate its physicochemical properties, biological activities, and potential mechanisms of action. The protocols and methodologies described herein are based on established principles in chemical biology and pharmacology, particularly drawing from the extensive research on the broader class of 6,9-disubstituted purines. This guide emphasizes scientific integrity through a self-validating experimental workflow, from fundamental characterization to cell-based functional assays.
Introduction: The Scientific Rationale
The purine scaffold is a cornerstone in medicinal chemistry and chemical biology, forming the core of essential biomolecules like nucleosides and cofactors. Synthetic purine derivatives have been successfully developed as therapeutics, targeting a wide range of proteins such as kinases, polymerases, and G-protein coupled receptors (GPCRs). The 6-amino (adenine) and 9-substituted purine motif, in particular, is a well-established pharmacophore. Modifications at the 9-position, such as the aminopropyl side chain in the compound of interest, can significantly influence target binding, selectivity, and pharmacokinetic properties.
Given the rich history of biological activity within this chemical class, 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride presents a compelling subject for investigation. Its structural similarity to known bioactive molecules suggests potential as a modulator of key cellular signaling pathways. However, in the absence of established literature for this specific hydrochloride salt, a rigorous, ground-up investigation is paramount. This guide provides the logical and technical framework for such an endeavor.
Prerequisite: Physicochemical Characterization
Before any biological evaluation, it is crucial to establish the identity, purity, and fundamental chemical properties of the compound. This ensures the reproducibility and accuracy of all subsequent experiments.
Identity and Purity Assessment
A fresh batch of the compound should be analyzed to confirm its structure and assess its purity.
Table 1: Recommended Physicochemical Analyses
| Parameter | Methodology | Purpose |
| Identity | ¹H NMR, ¹³C NMR | Confirms the chemical structure and proton/carbon environment. |
| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition and exact mass. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound, typically aiming for >95%. |
Solubility and Stability Assessment
The solubility and stability of the compound in aqueous and organic solvents will dictate how stock solutions are prepared and used in biological assays.
Protocol 2.2.1: Solubility and Stability Testing
-
Solvent Selection: Prepare a panel of common laboratory solvents, including water, saline, phosphate-buffered saline (PBS), ethanol, and dimethyl sulfoxide (DMSO).
-
Solubility Determination:
-
Add a small, known amount of the compound (e.g., 1 mg) to a microcentrifuge tube.
-
Add the selected solvent in a stepwise manner (e.g., 10 µL at a time), vortexing between additions, until the compound is fully dissolved.
-
Calculate the approximate solubility in mg/mL.
-
-
Stock Solution Preparation: Based on the solubility tests, prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent, typically DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Stability in Assay Media:
-
Dilute the DMSO stock solution into the cell culture medium or assay buffer to be used in subsequent experiments.
-
Incubate the solution under standard assay conditions (e.g., 37°C, 5% CO₂) for various time points (e.g., 0, 2, 8, 24 hours).
-
Analyze the samples by HPLC at each time point to assess for degradation of the parent compound.
-
Phase 1: Broad-Based Biological Screening
The initial phase of biological testing should be designed to cast a wide net, identifying potential cellular processes affected by the compound.
Phenotypic Screening: Assessing Cellular Impact
A phenotypic screen measures the overall effect of a compound on cell behavior, such as proliferation or viability, without a preconceived target.
Protocol 3.1.1: Cell Viability/Proliferation Assay (MTT Assay)
-
Cell Plating: Seed cells (e.g., a panel of cancer cell lines such as HeLa, A549, and a non-cancerous control like HEK293T) into 96-well plates at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare a serial dilution of the 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride stock solution in cell culture medium. Add the compound to the cells over a wide concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
Target-Based Screening: A Hypothesis-Driven Approach
Based on its purine core, 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride can be hypothesized to interact with common purine-binding proteins.
-
Kinase Inhibition: The adenine-like structure is a common feature of many ATP-competitive kinase inhibitors.
-
Adenosine Receptor Modulation: Adenine itself is the endogenous ligand for adenosine receptors.
Protocol 3.2.1: In Vitro Kinase Inhibition Profiling
-
Assay Panel Selection: Submit the compound to a commercial or in-house kinase screening panel (e.g., a panel of several hundred kinases). A common initial screening concentration is 10 µM.
-
Assay Principle: These assays typically measure the amount of ATP consumed or the phosphorylation of a substrate peptide in the presence of the test compound.
-
Data Analysis: The results are usually reported as the percentage of kinase activity remaining in the presence of the compound. "Hits" are typically defined as compounds that inhibit a kinase's activity by more than a certain threshold (e.g., >50% or >80%).
Phase 2: Mechanism of Action and Target Validation
If the initial screening yields a "hit" (e.g., the compound shows anti-proliferative activity and inhibits a specific kinase), the next phase is to validate this target and understand the downstream cellular consequences.
Determining Potency and Efficacy
Once a primary target is identified, it is essential to quantify the compound's potency.
Protocol 4.1.1: IC50 Determination for Kinase Inhibition
-
Assay Setup: Set up the in vitro kinase assay for the specific kinase of interest.
-
Compound Titration: Prepare a serial dilution of the compound (typically an 8- to 12-point curve) and add it to the kinase reaction.
-
Data Acquisition and Analysis: Measure the kinase activity at each compound concentration. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
Table 2: Example Data Presentation for IC50 Determination
| Compound | Target Kinase | IC50 (nM) |
| 9-(3-aminopropyl)-9H-purin-6-amine HCl | Kinase X | Hypothetical Value |
| Staurosporine (Control) | Kinase X | Known Value |
Cellular Target Engagement and Pathway Analysis
An essential step is to confirm that the compound inhibits its intended target within a cellular context and affects the downstream signaling pathway.
Protocol 4.2.1: Western Blotting for Downstream Signaling
-
Cell Treatment: Treat the relevant cell line with the compound at various concentrations (e.g., 0.5x, 1x, 5x, 10x the cell-based IC50) for an appropriate duration.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the phosphorylated form of the kinase's direct substrate and the total protein level of that substrate.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each compound concentration. A dose-dependent decrease in the phosphorylation of the substrate provides evidence of cellular target engagement.
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for compound characterization and a hypothetical signaling pathway that could be modulated.
Caption: Experimental workflow for novel compound characterization.
Caption: Hypothetical signaling pathway inhibited by the test compound.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial scientific investigation of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride. By systematically progressing from basic physicochemical characterization to broad biological screening and subsequent mechanism-of-action studies, researchers can build a robust data package for this novel compound. The results of these initial studies will pave the way for more advanced investigations, including selectivity profiling against related targets, in vivo efficacy studies, and pharmacokinetic assessments, which are essential steps in the drug discovery and development pipeline.
References
Due to the lack of specific literature for 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride, the following references pertain to the general methodologies and the biological relevance of the broader class of purine derivatives.
-
General Cell Culture and Viability Assays
- Title: Cell line inform
- Source: protocols.io
-
URL: [Link]
-
Purine Derivatives as Kinase Inhibitors
- Title: Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Tre
- Source: PMC
-
URL: [Link]
-
Synthesis and Biological Evaluation of Purine Analogues
- Title: Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues
- Source: PubMed
-
URL: [Link]
- General Protocols for Molecular and Cell Biology: Title: Protocols | Thermo Fisher Scientific - US Source: Thermo Fisher Scientific
-
In Vitro Toxicology and Safety Pharmacology
- Title: In Vitro Toxicology Assay Kits
- Source: INDIGO Biosciences
-
URL: [Link]
Sources
Application Notes and Protocols for Protein Binding Assays Using 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
Introduction: Unlocking the ATP-Binding Proteome
The study of protein-ligand interactions is fundamental to understanding cellular processes and for the development of novel therapeutics. A significant portion of the proteome interacts with adenosine triphosphate (ATP), making ATP-binding proteins, such as kinases, ATPases, and metabolic enzymes, critical targets for drug discovery.[1] 9-(3-aminopropyl)-9H-purin-6-amine, an analog of adenine, provides a versatile tool for the investigation of these protein families. Its purine core mimics the adenine moiety of ATP, while the terminal primary amine on the propyl linker allows for straightforward covalent immobilization to a variety of matrices and surfaces. This enables the development of robust protein binding assays to identify and characterize proteins that interact with this scaffold.
This comprehensive guide provides detailed protocols for the use of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride in three key biophysical techniques: Affinity Chromatography for protein purification, Surface Plasmon Resonance (SPR) for kinetic analysis of binding, and Isothermal Titration Calorimetry (ITC) for thermodynamic characterization of protein-ligand interactions.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | 9-(3-Aminopropyl)adenine; 6-Amino-9-(3-aminopropyl)purine | |
| Molecular Formula | C₈H₁₃ClN₆ | |
| Molecular Weight | 228.68 g/mol | |
| CAS Number | 21708-31-6 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
Part 1: Affinity Chromatography for the Enrichment of ATP-Binding Proteins
Affinity chromatography is a powerful technique for purifying a specific molecule or a group of molecules from a complex mixture.[2] By immobilizing 9-(3-aminopropyl)-9H-purin-6-amine onto a solid support, a selective matrix can be created to capture proteins that recognize the adenine scaffold. The aminopropyl linker serves as a spacer arm, which is crucial for reducing steric hindrance and allowing target proteins to access the immobilized ligand.[3]
Protocol 1: Immobilization of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride onto NHS-Activated Agarose Beads
This protocol describes the covalent coupling of the ligand to N-hydroxysuccinimide (NHS)-activated agarose beads, a common and efficient method for immobilizing ligands containing primary amines.[4]
Materials:
-
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
-
NHS-activated agarose beads (e.g., Pierce™ NHS-Activated Agarose)
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Wash Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
-
Spin columns or chromatography column
-
End-over-end rotator
Procedure:
-
Resin Preparation: Suspend the NHS-activated agarose beads in ice-cold 1 mM HCl and wash thoroughly to remove preservatives and hydrolyze some of the NHS esters to increase the hydrophilicity of the resin.
-
Ligand Solution Preparation: Immediately before use, dissolve 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride in the Coupling Buffer to a final concentration of 10-20 mg/mL.
-
Coupling Reaction:
-
Quickly equilibrate the washed resin with Coupling Buffer.
-
Add the ligand solution to the resin slurry. Use a resin to ligand solution ratio of approximately 1:2 (v/v).
-
Incubate the mixture on an end-over-end rotator for 2-4 hours at room temperature or overnight at 4°C.
-
-
Washing: After incubation, wash the resin with 5-10 column volumes of Coupling Buffer to remove unbound ligand.
-
Quenching: To block any remaining active NHS esters, incubate the resin with Quenching Buffer for 1-2 hours at room temperature.
-
Final Wash: Wash the resin extensively with Wash Buffer (at least 10 column volumes) to remove the quenching agent and any non-covalently bound ligand.
-
Storage: The prepared affinity resin can be stored in a suitable buffer (e.g., PBS with 20% ethanol) at 4°C.
Diagram 1: Workflow for Ligand Immobilization
Caption: Workflow for immobilizing 9-(3-aminopropyl)-9H-purin-6-amine.
Protocol 2: Affinity Purification of ATP-Binding Proteins
This protocol outlines the general procedure for using the prepared affinity resin to enrich ATP-binding proteins from a complex biological sample, such as a cell lysate.
Materials:
-
9-AP-Adenine Affinity Resin (prepared as in Protocol 1)
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors
-
Binding/Wash Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM MgCl₂
-
Elution Buffer Options:
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Cell lysate or protein mixture
Procedure:
-
Column Preparation: Pack a chromatography column with the 9-AP-Adenine Affinity Resin. Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading:
-
Clarify the cell lysate by centrifugation to remove insoluble material.
-
Load the clarified lysate onto the equilibrated column at a flow rate that allows for sufficient interaction time (e.g., 0.5-1 mL/min).
-
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution:
-
High Salt Elution: Apply a linear gradient or a step gradient of increasing NaCl concentration (e.g., 0.15 M to 2 M) in the Binding/Wash Buffer. Collect fractions and monitor the A280.
-
Competitive Elution: Apply the Binding/Wash Buffer containing a high concentration of a competing ligand (ATP or GTP). This will displace the bound proteins from the affinity matrix. Collect fractions.
-
-
Fraction Analysis:
-
If using a low pH elution buffer, neutralize the collected fractions immediately with Neutralization Buffer.
-
Analyze the collected fractions by SDS-PAGE to identify the purified proteins. Further analysis can be performed using mass spectrometry to identify the captured proteins.
-
Diagram 2: Affinity Chromatography Workflow
Caption: Principle of a competitive SPR assay.
Part 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [4]
Protocol 4: Characterizing the Binding of 9-(3-aminopropyl)-9H-purin-6-amine to a Target Protein
Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein
-
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein extensively against the chosen ITC buffer.
-
Dissolve the 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride in the final dialysis buffer to ensure no buffer mismatch.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the ligand solution into the injection syringe at a concentration 10-20 times that of the protein.
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine KD, n, ΔH, and ΔS.
-
Considerations for Low-Affinity Interactions:
If the interaction is weak (low affinity), higher concentrations of both protein and ligand may be necessary to obtain a measurable signal. [1]Alternatively, a competitive ITC experiment can be performed, similar to the competitive SPR assay, by titrating the test compound into a solution of the protein pre-saturated with a known higher-affinity ligand.
Conclusion
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride is a valuable chemical tool for the study of ATP-binding proteins. Its simple structure, which mimics the adenine core of ATP, combined with a functional linker for immobilization, makes it suitable for a range of protein binding assays. The protocols provided herein for affinity chromatography, SPR, and ITC offer a comprehensive framework for researchers to purify, identify, and characterize the interactions of this important class of proteins. While these protocols are based on established methodologies for similar compounds, optimization for specific protein targets and experimental systems is always recommended for achieving the most accurate and reliable results.
References
- Lagerlund, I., et al. (2003). Design, synthesis and structure-activity relationships of a series of 9-substituted adenine derivatives as selective phosphodiesterase type-4 inhibitors. European Journal of Medicinal Chemistry, 38(2), 145-156.
- Douglas, J. T., et al. (2020). A review of TNP-ATP in protein binding studies: benefits and pitfalls. Biophysical Reviews, 12(4), 939-948.
- Kim, C. U., et al. (2005). Synthesis of 9-[1-(substituted)-2-(phosphonomethoxy)ethyl]adenine derivatives as possible antiviral agents. Nucleosides, Nucleotides & Nucleic Acids, 24(10-12), 1569-1585.
-
Jena Bioscience. (n.d.). Probes for ATP binding proteins. Retrieved from [Link]
- Müller, S., et al. (2022). The era of high-quality chemical probes. RSC Chemical Biology, 3(12), 1436-1451.
-
Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]
- Lin, C. W., et al. (2023). Clickable Photoreactive ATP-Affinity Probe for Global Profiling of ATP-Binding Proteins. Analytical Chemistry, 95(48), 17685-17693.
-
GenScript. (n.d.). Terminology of Molecular Biology for spacer arm. Retrieved from [Link]
- Fujioka, T., et al. (1981). REACTIONS OF NLACYL-9-SUBSTITUTED ADENINES.
- Daly, J. W., et al. (1986). N6-functionalized congeners of adenosine with high potency at A2-adenosine receptors: potential ligands for affinity chromatography.
- Singh, P., et al. (2015). SPR analysis of the interaction of adenine nucleotides to immobilized....
- Gazizov, A. S., et al. (2018). Synthesis of Adenines with a Phosphorus-Containing Group in the 9-Position. Russian Journal of Organic Chemistry, 54(6), 932-935.
- Kuntz, G. W., et al. (1976). Isolation of phosphoglycerate kinases by affinity chromatography. European Journal of Biochemistry, 67(2), 453-466.
- Olsson, R. A., et al. (1986). N6-FUNCTIONALIZED CONGENERS OF ADENOSINE WITH HIGH POTENCY AT A2-ADENOSINE RECEPTORS: POTENTIAL LIGANDS FOR AFFINITY CHROMATOGRAPHY.
-
TA Instruments. (2024, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
-
Cellco. (2009, November 4). Usage tips for Affinity Material carrying immobilized ATP. Retrieved from [Link]
- Brown, A. K., & Wereszczynski, J. (2021). Binding interactions in a kinase active site modulate background ATP hydrolysis. Journal of Biological Chemistry, 297(4), 101138.
- GE Healthcare. (n.d.). Affinity Chromatography Handbook, Vol 3: Specific Groups of Biomolecules.
- Lee, J. H., et al. (2020). Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. Molecules, 25(18), 4235.
- Wang, Y., et al. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. STAR Protocols, 5(2), 102958.
- Liu, Y., et al. (2017). In-Situ Self-Assembly of Zinc/Adenine Hybrid Nanomaterials for Enzyme Immobilization.
-
Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]
- Mariani, A., et al. (2024). Development of Cell-Based SPR Competition Assays to Support mAbs Potency Characterization. Journal of Analytical & Bioanalytical Techniques, 15(1), 1-7.
- Lowe, C. R., & Dean, P. D. G. (1981). Prediction of neutral salt elution profiles for affinity chromatography. Proceedings of the National Academy of Sciences, 78(1), 2289-2293.
- Wąsik, R., et al. (2017). ITC-derived binding affinity may be biased due to titrant (nano)
- Paketurytė, V., et al. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1521, 1-21.
-
Sunresin. (n.d.). Seplife® EMC resins - Enzyme Immobilization Procedures. Retrieved from [Link]
- Davies, S. P., et al. (1994). Purification of the AMP-activated protein kinase on ATP-gamma-sepharose and analysis of its subunit structure. European Journal of Biochemistry, 223(2), 351-357.
- Winding, M., et al. (2018). Method for immobilization of living and synthetic cells for high-resolution imaging and single-particle tracking. PLoS ONE, 13(9), e0204028.
- Hranjec, M., & Starčević, K. (2024).
- Sukhwal, A., & Singh, P. K. (2023). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. International Journal of Molecular Sciences, 24(19), 14896.
- van Muijlwijk-Koezen, J. E., et al. (2000). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of Medicinal Chemistry, 43(11), 2227-2238.
- Wierzchowski, J., & Shugar, D. (2000). Structure of some of the purine analogs discussed in this article. Only....
- Sebastian, D., et al. (2017). A General Approach to N6,C5'-Difunctionalization of Adenosine. The Journal of Organic Chemistry, 82(11), 5674-5684.
-
EasyChair. (2024, September 24). Protein-Ligand Interactions and Drug Design. Retrieved from [Link]
-
Whitesides Research Group. (n.d.). Biophysics. Retrieved from [Link]
-
Bruker. (n.d.). 5 – Immobilization. Retrieved from [Link]
- Tavarageri, K., & verbatim. (2016). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Molecular Biology, 1411, 107-122.
Sources
Application Note: 9-(3-aminopropyl)-9H-purin-6-amine Hydrochloride in Cancer Target Profiling and Drug Discovery
This comprehensive guide details the role of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride (also known as N9-(3-aminopropyl)adenine or 3-APA ) in cancer research. While often utilized as a high-value intermediate, its primary utility in oncology research lies in its function as a chemical probe and affinity ligand for profiling the adenine-binding proteome (kinases, dehydrogenases, and methyltransferases) and as a scaffold for developing adenine-based inhibitors .
Introduction & Mechanism of Action
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride is a functionalized adenine derivative where the ribose sugar (found in adenosine) is replaced by a flexible 3-aminopropyl chain. This structural modification is critical for two reasons:
-
Mimicry of Cofactors: The adenine moiety is the recognition motif for a vast array of enzymes (the "Adenome"), including Kinases (ATP) , Dehydrogenases (NAD/NADP) , Methyltransferases (SAM) , and Ligases (CoA) .
-
Conjugation Handle: The primary amine (-NH₂) at the end of the propyl chain serves as a reactive "handle" for attaching the molecule to solid supports (for affinity chromatography) or fluorophores (for localization studies) without disrupting the adenine-binding interaction.
Mechanism in Cancer Studies: In cancer cell line studies, 3-APA is not typically used as a direct cytotoxic agent but as a Chemical Proteomics Tool . By immobilizing 3-APA on a solid support, researchers can capture and enrich adenine-binding proteins from cancer cell lysates. This allows for:
-
Target Identification: Discovering which kinases or metabolic enzymes are overexpressed in specific cancer lines (e.g., HeLa, MCF-7).
-
Off-Target Profiling: Screening potential drug candidates by competing them against the immobilized 3-APA to see which enzymes they displace.
-
Inhibition of Polyamine Synthesis (Potential): Structural similarity to decarboxylated S-adenosylmethionine (dcSAM) suggests potential competitive inhibition of aminopropyltransferases (e.g., Spermine Synthase), a pathway often upregulated in tumors.
Application Workflows
A. Affinity Chromatography for Adenome Profiling
This is the gold-standard application. 3-APA is coupled to NHS-activated Sepharose or Agarose beads.
-
Goal: Isolate ATP/NAD+-binding proteins from cancer cell lysates.
-
Relevance: Identifies metabolic vulnerabilities (e.g., upregulated dehydrogenases) or signaling drivers (e.g., specific kinases).
B. Synthesis of Drug Conjugates (PROTACs/Linkers)
The terminal amine allows 3-APA to act as a "warhead" or linker in Fragment-Based Drug Discovery (FBDD).
-
Goal: Create bivalent molecules where the adenine binds an enzyme active site, and a linker attaches to an E3 ligase recruiter (PROTAC) to degrade the target.
Experimental Protocols
Protocol 1: Preparation of Immobilized 3-APA Resin
This protocol creates the "bait" matrix for pulling down targets.
Materials:
-
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride (100 mg)
-
NHS-activated Sepharose 4 Fast Flow (5 mL)
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 0.1 M Tris-HCl, pH 8.5
Step-by-Step:
-
Wash Resin: Wash 5 mL of NHS-activated Sepharose with 50 mL of cold 1 mM HCl to remove preservatives.
-
Ligand Preparation: Dissolve 3-APA in Coupling Buffer to a concentration of 5-10 mM. Ensure pH is adjusted to 8.3 (the amine must be unprotonated to react).
-
Coupling: Mix the washed resin with the 3-APA solution. Rotate end-over-end for 4 hours at room temperature or overnight at 4°C.
-
Blocking: Drain the buffer and add Blocking Buffer to quench remaining NHS groups. Rotate for 2 hours at RT.
-
Washing: Wash alternately with high pH (0.1 M Tris-HCl, pH 8.5) and low pH (0.1 M Acetate, pH 4.0) buffers (3 cycles) to remove non-covalently bound ligand.
-
Storage: Store in 20% Ethanol at 4°C.
Protocol 2: Proteomic Pull-Down in Cancer Cell Lines
This protocol isolates targets from cells (e.g., MCF-7 Breast Cancer).
Materials:
-
Cancer Cell Lysate (10-20 mg total protein)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, Protease/Phosphatase Inhibitors.
-
Elution Buffer: 10 mM ATP or 10 mM NADH (specific elution) OR 8 M Urea (non-specific elution).
Step-by-Step:
-
Lysis: Lyse
cancer cells in Lysis Buffer on ice for 30 min. Clarify by centrifugation (15,000 x g, 15 min, 4°C). -
Equilibration: Equilibrate 100 µL of 3-APA Resin (from Protocol 1) with Lysis Buffer.
-
Incubation: Incubate lysate with the resin for 2-4 hours at 4°C with gentle rotation.
-
Control: Use blocked Sepharose without 3-APA to assess non-specific binding.
-
-
Washing: Wash resin 3x with Lysis Buffer (50 volumes) to remove background proteins.
-
Elution:
-
Competitive Elution: Add 200 µL of Lysis Buffer containing 10 mM ATP (to elute kinases) or NADH (to elute dehydrogenases). Incubate 30 min at RT.
-
Denaturing Elution: Add 2x SDS-PAGE Sample Buffer and boil for 5 min.
-
-
Analysis: Analyze eluate via SDS-PAGE followed by Silver Staining or LC-MS/MS for protein identification.
Data Presentation & Analysis
Table 1: Expected Targets Enriched by 3-APA Affinity Chromatography
| Target Class | Representative Enzymes | Cancer Relevance | Elution Competitor |
|---|---|---|---|
| Kinases | CDK2, MAPK, PKA | Cell cycle regulation; Proliferation | ATP (1-10 mM) |
| Dehydrogenases | LDH-A, GAPDH, MDH | Warburg effect; Metabolic reprogramming | NADH / NAD+ |
| Methyltransferases | DNMT1, PRMTs | Epigenetic silencing of tumor suppressors | SAM / SAH |
| Heat Shock Proteins | HSP90, HSP70 | Protein folding; Drug resistance | ATP / Geldanamycin |
Interpretation:
-
High Intensity Bands: Indicate abundant adenine-binding proteins (e.g., HSP90, GAPDH).
-
Differential Bands: Compare "Drug-Treated" vs. "Untreated" lysates. If a drug binds the same pocket as Adenine, it will prevent the protein from binding to the 3-APA resin (Loss of Signal).
Visualization: Mechanism & Workflow
Figure 1: Proteomic Profiling Workflow using 3-APA This diagram illustrates the capture of the "Adenome" from cancer cells.
Caption: Workflow for immobilizing 3-APA to capture and identify adenine-binding proteins from cancer cell lysates.
References
-
Leonard, N. J., & Lambert, R. F. (1969). Synthetic spectroscopic models related to coenzymes and base pairs. III. 9-(omega-aminoalkyl)purines.[1] The Journal of Organic Chemistry, 34(11), 3240–3246. Link
-
Godl, K., et al. (2003). An odyssey into the kinome: chemical proteomics for kinase discovery. Proceedings of the National Academy of Sciences (PNAS), 100(26), 15434–15439. Link(Foundational reference for using immobilized adenine/ATP analogs for kinase profiling).
-
Wissing, J., et al. (2007). Proteomics analysis of protein kinases by target class-selective prefractionation and tandem mass spectrometry. Molecular & Cellular Proteomics, 6(3), 537-547. Link(Describes the methodology of using adenine-based affinity resins).
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25, 1035–1044. Link(Demonstrates the utility of affinity beads in drug discovery).
Sources
Application Notes & Protocols: A Systematic Approach to Determining the Effective In Vitro Dosage of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: The transition of a novel chemical entity from synthesis to a valuable tool for in vitro research hinges on the precise determination of its effective dosage. An inappropriate concentration can lead to misleading results, either by failing to elicit a biological response or by inducing non-specific cytotoxic effects. This guide provides a comprehensive, tiered framework for systematically establishing the effective in vitro concentration range of a novel purine analog, 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride. By integrating established principles of cell biology and pharmacology, we present a series of self-validating protocols that progress from broad initial screening to more defined mechanistic inquiries. This document is designed to empower researchers to generate robust, reproducible, and meaningful data for their in vitro studies.
Part 1: Foundational Steps - Compound Management and Initial Assessment
Before any cell-based assay can be performed, it is critical to properly handle and prepare the compound of interest. The physicochemical properties of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride will dictate its solubility and stability, which are foundational for accurate dosing.
Understanding the Compound: A Hypothetical Profile
As a purine analog, 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride's structure suggests potential interactions with fundamental cellular processes like nucleic acid synthesis or purinergic signaling.[1][2][3] Purine metabolism is a tightly regulated network crucial for cell energy and proliferation, making it a common target in drug discovery.[2][4] Our experimental design will, therefore, be guided by the hypothesis that this compound may exert cytostatic (inhibiting proliferation) or cytotoxic (cell-killing) effects.
Protocol: Preparation of a High-Concentration Stock Solution
Accurate and reproducible results begin with a well-characterized stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.[5]
Objective: To prepare a 10 mM stock solution of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride in DMSO.
Materials:
-
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride (Molecular Weight: to be confirmed by the user)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined screw caps[6]
Procedure:
-
Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Accurately weigh the required amount of the compound to prepare the desired volume of a 10 mM solution.
-
Dissolve the compound in the appropriate volume of sterile DMSO. Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) can be applied if necessary.[5]
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C, protected from light. It is recommended to store stock solutions in glass vials with screw caps to prevent solvent evaporation over time.[6]
Causality: Preparing a high-concentration stock in an organic solvent like DMSO allows for minimal volume addition to aqueous cell culture media, ensuring the final solvent concentration remains non-toxic to the cells (typically ≤0.5%).[5] Aliquoting is crucial for maintaining the integrity and concentration of the compound over the course of multiple experiments.[7]
Part 2: Tier 1 - Broad-Range Viability Screening
The initial step is to determine if the compound has any biological activity and to identify a sensitive cell line and an approximate concentration range for further studies. A broad screen across multiple cell lines is recommended, as the compound's effect can be highly cell-type dependent.[8][9]
Rationale and Cell Line Selection
The choice of cell lines should be guided by the research question. For a novel compound with unknown activity, a diverse panel is advisable. This could include:
-
A rapidly proliferating cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer).[10]
-
A slower-growing cancer cell line (e.g., MCF-7 - breast cancer).[10]
-
A non-cancerous, immortalized cell line (e.g., hTERT immortalized fibroblasts) to assess general cytotoxicity.[11]
This initial screen will help identify if the compound has broad cytotoxic effects or a more selective activity profile.
Protocol: Single-Dose Resazurin Viability Assay
The resazurin (AlamarBlue) assay is a sensitive, fluorescent-based method to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[12][13]
Objective: To perform a preliminary screen of the compound at a single, high concentration (e.g., 10 µM) across selected cell lines.[14][15]
Materials:
-
Selected cell lines in culture
-
Complete cell culture medium
-
96-well, opaque-walled microplates (for fluorescence)
-
10 mM stock solution of the compound
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[12]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a working solution of the compound in complete culture medium. For a final concentration of 10 µM, a 1:1000 dilution of the 10 mM stock is typically performed. Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Controls: Include wells with untreated cells (vehicle control, with the same final DMSO concentration as the treated wells) and wells with medium only (background control).
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 48 or 72 hours).[9]
-
Assay: Add 20 µL of the resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.[12] The optimal incubation time should be determined for each cell line to ensure the signal is within the linear range.
-
Measurement: Record fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.[12]
-
Data Analysis: Subtract the background fluorescence and express the viability of treated cells as a percentage of the vehicle-treated control cells.
Visualization: Initial Screening Workflow
Caption: Workflow for initial single-dose cytotoxicity screening.
Part 3: Tier 2 - Quantitative Analysis via Dose-Response
Once a sensitive cell line and an active concentration range are identified, the next step is to perform a dose-response analysis to quantify the compound's potency. This involves treating cells with a range of concentrations and calculating the half-maximal inhibitory concentration (IC50).[16][17]
Protocol: Dose-Response Curve using the MTT Assay
The MTT assay is a colorimetric method where viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[18][19]
Objective: To determine the IC50 value of the compound in the most sensitive cell line(s).
Materials:
-
Selected sensitive cell line(s)
-
96-well, clear-bottom microplates
-
10 mM stock solution of the compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 16% SDS, 40% DMF in 2% acetic acid)[19]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Serial Dilutions: Prepare a series of compound dilutions in culture medium. A logarithmic or semi-logarithmic dilution series is recommended (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM).[20]
-
Treatment: Remove the old medium and add 100 µL of the various concentrations of the compound to the wells. Include vehicle and medium-only controls.
-
Incubation: Incubate the plate for the previously determined exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[21]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[21]
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of viability for each concentration relative to the vehicle control.
-
Plot the % viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression model (four-parameter logistic equation) to fit a sigmoidal curve to the data and determine the IC50 value.[20] The IC50 is the concentration at which the compound inhibits 50% of the response.[8][16][17]
-
| Parameter | Description | Example Value/Setting |
| Cell Line | Most sensitive cell line from Tier 1 screen | A549 |
| Plate Format | 96-well, clear-bottom | |
| Seeding Density | Optimized for logarithmic growth over 72h | 5,000 cells/well |
| Compound Conc. | 8-point, 1:3 serial dilution | 100 µM to 0.045 µM |
| Vehicle Control | Highest % DMSO used in treatment | 0.5% DMSO |
| Incubation Time | 72 hours | |
| Assay Readout | MTT Absorbance | 570 nm |
| Table 1: Example parameters for a dose-response experiment. |
Visualization: Dose-Response Analysis Workflow
Caption: Workflow for IC50 determination via dose-response analysis.
Part 4: Tier 3 - Elucidating the Mechanism of Action
The IC50 value provides a measure of potency but does not explain how the compound works. As a purine analog, a plausible hypothesis is the inhibition of DNA synthesis, a common mechanism for such compounds.[22] It is also important to distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death).
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[23][24][25] It is a direct measure of cytotoxicity.
Objective: To determine if the compound induces cell membrane damage at concentrations around the IC50.
Materials:
-
Cells treated as in the dose-response experiment
-
LDH assay kit (commercially available kits are recommended, e.g., CytoTox 96®)[23]
-
Lysis buffer (provided in kit for maximum LDH release control)
Procedure:
-
Prepare Plate: Treat cells with a range of compound concentrations, as in the dose-response experiment. Include three sets of controls:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Untreated cells lysed with lysis buffer 45 minutes before the assay.[23]
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
-
Collect Supernatant: After the incubation period, centrifuge the plate at ~300 x g for 5 minutes to pellet any detached cells.[23] Carefully transfer the supernatant to a new 96-well plate.
-
Assay Reaction: Add the LDH assay reagent to the supernatant samples and incubate at room temperature for up to 30 minutes, protected from light.[23]
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measurement: Read the absorbance at 490 nm.[25]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental - Spontaneous) / (Maximum - Spontaneous)
Interpretation: A significant increase in LDH release indicates a cytotoxic mechanism. If viability is reduced (from MTT/Resazurin assays) without a corresponding increase in LDH release, the mechanism is likely cytostatic.
Mechanistic Hypothesis: Inhibition of DNA Synthesis
Purine analogs can be incorporated into DNA or inhibit enzymes involved in the de novo purine synthesis pathway, leading to a halt in DNA replication and cell cycle arrest.[1][2][3]
Sources
- 1. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Purine metabolism [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. enfanos.com [enfanos.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. clyte.tech [clyte.tech]
- 9. static.fishersci.eu [static.fishersci.eu]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development - Oreate AI Blog [oreateai.com]
- 21. atcc.org [atcc.org]
- 22. DNA synthesis inhibition as an indirect mechanism of chromosome aberrations: comparison of DNA-reactive and non-DNA-reactive clastogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 25. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: Preparation of a Stock Solution of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of a stock solution of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride. This purine analog is of significant interest in various research and drug development applications. Adherence to this protocol will ensure the accurate and safe preparation of a stable stock solution for experimental use.
Introduction
9-(3-aminopropyl)-9H-purin-6-amine, a derivative of adenine, belongs to the class of purine analogs which are crucial in biomedical research for their potential to interfere with DNA replication and other cellular processes.[1] The hydrochloride salt of this compound enhances its solubility in aqueous solutions, making it suitable for a wide range of biological assays. Accurate preparation of a stock solution is the first critical step in any experiment to ensure reproducibility and reliability of results. This guide outlines the necessary materials, calculations, and step-by-step procedures for preparing a stock solution of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride, along with essential safety and storage information.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride is essential for its proper handling and use.
| Property | Value | Source |
| Chemical Formula | C₈H₁₂N₆·xHCl | [2] |
| Molecular Weight (Free Base) | 192.22 g/mol | [2] |
| Molecular Weight (Hydrochloride) | Varies with the degree of salt formation (e.g., 228.68 g/mol for monohydrochloride) | Calculated |
| Appearance | Typically a crystalline solid | [3] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents like DMSO and DMF. | [3] |
Note: The exact molecular weight of the hydrochloride salt should be confirmed from the product's certificate of analysis.
Safety and Handling Precautions
Purine analogs and their derivatives require careful handling to minimize exposure.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the solid compound and its solutions.[5]
-
Engineering Controls: Handle the powdered form of the compound in a chemical fume hood to avoid inhalation of dust.[4]
-
Spill Management: In case of a spill, isolate the area and clean it up using appropriate absorbent materials. Avoid generating dust from spilled powder.[5]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Stock Solution Preparation Protocol
This protocol provides a detailed procedure for preparing a 10 mM stock solution of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettors and sterile pipette tips
-
Chemical fume hood
Workflow Diagram
Sources
HPLC method development for 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride analysis
Application Note: HPLC Method Development for 9-(3-aminopropyl)-9H-purin-6-amine Hydrochloride
Executive Summary
This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride (also known as 9-(3-aminopropyl)adenine). This compound presents significant chromatographic challenges due to its high polarity and the presence of two basic nitrogen centers (the adenine ring system and the primary aliphatic amine).
Standard C18 reversed-phase methods often result in poor retention (elution near the void volume) and severe peak tailing. This protocol utilizes a Pentafluorophenyl (PFP) stationary phase, which leverages pi-pi interactions and hydrogen bonding to retain polar basic compounds without the need for aggressive ion-pairing reagents.
Chemical Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Compound Name | 9-(3-aminopropyl)-9H-purin-6-amine HCl | Target Analyte |
| Structure | Adenine core with a propyl-amine side chain at N9 | Mixed aromatic/aliphatic character |
| Polarity | High (LogP < 0 estimated) | Poor retention on standard C18 |
| Basicity (pKa) | N1 (Adenine) | Doubly charged cation at acidic pH |
| UV Max | High sensitivity detection possible | |
| Solubility | Soluble in water (Salt form) | Aqueous diluents preferred |
The Core Challenge:
At typical HPLC pH (2–4), the primary amine is fully protonated (
Method Development Logic (The "Why")
To achieve retention and peak symmetry, we must move beyond simple hydrophobic interaction.
-
Stationary Phase Selection:
-
Why not C18? Insufficient retention for the polar propyl-amine chain.
-
Why PFP (Pentafluorophenyl)? PFP phases are electron-deficient. They interact strongly with the electron-rich pi-system of the purine ring (pi-pi interaction) and the polar amine groups (dipole-dipole and hydrogen bonding). This provides "orthogonal" selectivity to C18.
-
-
Mobile Phase Chemistry:
-
Acidic pH (3.0): Essential to suppress silanol ionization on the column surface, reducing peak tailing for the basic amine.
-
Buffer Selection: Ammonium Formate is chosen for its volatility (LC-MS compatible) and buffering capacity at pH 3.0.
-
Method Development Decision Tree
Figure 1: Logical decision pathway for selecting the PFP stationary phase over traditional C18 for polar adenine derivatives.
Detailed Experimental Protocol
Equipment & Reagents
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (must support gradient elution).
-
Detector: UV-Vis or PDA set to 260 nm .
-
Column: Fluorophenyl (PFP) Phase.
-
Recommended: Supelco Discovery HS F5 or Phenomenex Kinetex F5 (150 x 4.6 mm, 3 µm or 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Ammonium Formate (LC-MS Grade).
-
Formic Acid (98%+).
-
Water (Milli-Q/18.2 MΩ).
-
Mobile Phase Preparation
-
Mobile Phase A (Buffer): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Protocol: Dissolve 0.63 g Ammonium Formate in 900 mL water. Adjust pH to 3.0 ± 0.05 using Formic Acid. Dilute to 1000 mL. Filter through 0.22 µm nylon filter.
-
-
Mobile Phase B (Organic): 100% Acetonitrile.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Injection Volume | 5 - 10 µL | Prevent column overload; maintain peak shape. |
| Column Temp | 35°C | Improves mass transfer and reduces backpressure. |
| Detection | UV @ 260 nm | Max absorbance for Adenine core. |
| Run Time | 15 minutes | Sufficient for elution and re-equilibration. |
Gradient Profile:
-
0.0 min: 5% B (Initial hold to stack polar analyte)
-
2.0 min: 5% B
-
10.0 min: 40% B (Linear ramp)
-
10.1 min: 95% B (Wash)
-
12.0 min: 95% B
-
12.1 min: 5% B (Re-equilibration)
-
15.0 min: End
Sample Preparation Workflow
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of 9-(3-aminopropyl)-9H-purin-6-amine HCl into a 10 mL volumetric flask. Dissolve in Water (do not use high organic content for diluent to prevent breakthrough).
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A.
-
Filtration: Filter through a 0.2 µm PVDF or PTFE syringe filter into an HPLC vial.
Method Validation (Self-Validating Systems)
To ensure the method is performing correctly during routine use, implement the following System Suitability Tests (SST) .
| Parameter | Acceptance Criteria | Troubleshooting if Failed |
| Retention Factor (k') | k' > 2.0 | If k' < 2, reduce initial %B or lower pH. |
| Tailing Factor (T) | T < 1.5 | If T > 1.5, replace column or increase buffer strength (to 20mM). |
| Precision (RSD) | < 1.0% (n=5 injections) | Check injector seal or pump stability. |
| Resolution (Rs) | > 2.0 (from nearest impurity) | Decrease gradient slope. |
Linearity Check:
Prepare standards at 10, 25, 50, 75, and 100 µg/mL. The correlation coefficient (
Troubleshooting Guide
-
Issue: Early Elution (Retention time < 2 min).
-
Cause: Phase collapse or insufficient interaction.
-
Fix: Ensure the column is a PFP or "AQ" type C18. Standard C18 is not suitable. Ensure the starting mobile phase is 95%+ Aqueous.
-
-
Issue: Peak Tailing.
-
Cause: Interaction between the amine and residual silanols on the silica support.
-
Fix: Add 0.1% Triethylamine (TEA) to the mobile phase (if not using MS detection) or increase the ionic strength of the Ammonium Formate buffer.
-
-
Issue: Split Peaks.
-
Cause: Sample solvent mismatch.
-
Fix: Ensure the sample diluent matches the initial mobile phase (100% Buffer A). Do not dissolve the sample in pure Acetonitrile.
-
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC theory and method development).
-
Needham, S. R., & Brown, P. R. (2000). "HPLC of Nucleosides and Nucleotides." Current Protocols in Pharmacology. Link
-
McCalley, D. V. (2017). "Analysis of basic solutes by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 1483, 1-26. (Authoritative review on handling basic amines). Link
-
PubChem. (n.d.). "9-(3-aminopropyl)adenine." National Center for Biotechnology Information. Retrieved October 26, 2023. Link
-
Phenomenex. (n.d.). "PFP (Pentafluorophenyl) Column Selectivity Guide." (Industry standard guide for PFP phase applications). Link
Sources
Application Note: Strategic Utilization of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
[1]
Executive Summary
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride (hereafter referred to as N9-3AP-Adenine ) is a specialized adenine derivative featuring a primary amine linker at the N9 position.[1] This structural modification is critical: by extending the linker from the N9 position, the molecule mimics the ribose attachment found in adenosine, thereby preserving the Watson-Crick face (N1-N6) and the Hoogsteen face (N7) for biological recognition.
This Application Note details two high-value workflows for this molecule:
-
Solid-Phase Immobilization: Creating high-specificity affinity resins for the purification of ATP-binding proteins (kinases, helicases, dehydrogenases).[1]
-
Enzymatic Site-Specific Labeling: Utilizing Microbial Transglutaminase (MTGase) to covalently attach the adenine moiety to glutamine residues on target proteins.[1]
Chemical Logic & Mechanism[1][2]
The N9-Linker Advantage
In native ATP, the ribose sugar is attached to the N9 nitrogen of adenine. By substituting the ribose with a propyl-amine linker, N9-3AP-Adenine acts as a stable, non-hydrolyzable "bait."[1]
-
Preserved Interactions: The N6-amino group and N1 nitrogen remain free to engage in hydrogen bonding within the ATP-binding pockets of enzymes.
-
Reactivity: The primary amine on the propyl chain serves as a nucleophile for conjugation to NHS-esters (on beads or fluorophores) or as a substrate for transglutaminases.
Diagram 1: Chemical Functionalization Pathways[1]
Caption: Dual pathways for N9-3AP-Adenine utilization: Solid-phase immobilization (top) and enzymatic conjugation (bottom).[1]
Protocol A: Preparation of Adenine-Affinity Resin
This protocol describes the immobilization of N9-3AP-Adenine onto NHS-activated Sepharose.[1] This creates a general affinity resin capable of enriching purine-binding proteins from complex lysates.[1]
Materials Required[2][3][4][5][6][7][8]
-
Ligand: 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride.[1]
-
Matrix: NHS-Activated Sepharose 4 Fast Flow (or equivalent).
-
Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3.[1]
-
Wash Buffer A: 0.1 M Tris-HCl, pH 8.5.[1]
-
Wash Buffer B: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0.[1]
Step-by-Step Methodology
1. Ligand Preparation
The hydrochloride salt must be neutralized to ensure the amine is nucleophilic.
-
Dissolve N9-3AP-Adenine in Coupling Buffer to a final concentration of 5–10 µmol/mL of resin intended for use.
-
Note: If solubility is an issue, up to 20% DMSO can be added to the coupling buffer. Ensure the final pH is readjusted to 8.3.
2. Resin Preparation
-
Wash the resin quickly with 1 mM HCl (ice cold) to remove the storage preservative (isopropanol) and preserve the NHS groups. Use a sintered glass funnel or gravity flow column.[1]
-
Critical: Do not allow the resin to dry. Perform this step immediately before adding the ligand.
3. Coupling Reaction
-
Immediately mix the washed resin with the Ligand Solution (Ratio: 1 volume resin to 2 volumes ligand solution).
-
Incubate on a rotator for 2–4 hours at room temperature or overnight at 4°C .
-
Mechanism:[1][4][5] The primary amine of the propyl linker attacks the NHS ester, forming a stable amide bond.
4. Blocking and Washing[6]
-
Add Blocking Buffer (2 resin volumes) and incubate for 1 hour at room temperature. This quenches any remaining active NHS esters.[1]
-
Wash Cycle: Perform the following wash sequence 3 times to remove non-covalently bound ligand:
5. Storage
-
Store the resin in 20% Ethanol at 4°C.
Diagram 2: Affinity Purification Workflow
Caption: Workflow for isolating ATP-binding proteins using the synthesized N9-Adenine resin.
Protocol B: Enzymatic Labeling (Transglutaminase)[1]
Microbial Transglutaminase (MTGase) catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a Glutamine (Gln) residue and a primary amine. N9-3AP-Adenine serves as an excellent "amine donor" substrate.[1]
Application: This labels a specific Gln-tagged protein with an Adenine moiety.[1]
Materials
-
Target Protein: Must contain a reactive Glutamine (e.g., a "Q-tag" or accessible surface Gln).[1]
-
Amine Donor: N9-3AP-Adenine hydrochloride (100 mM stock in water).[1]
-
Enzyme: Microbial Transglutaminase (MTGase) (e.g., from Streptomyces mobaraensis).[1]
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
Protocol
-
Reaction Mix Setup: Combine the following in a microcentrifuge tube:
-
Incubation:
-
Incubate at 37°C for 1–4 hours or 4°C overnight .
-
Optimization: If the protein is heat-sensitive, use the 4°C overnight method.
-
-
Purification:
-
Remove excess N9-3AP-Adenine using a desalting column (e.g., PD-10 or Zeba Spin) or dialysis against PBS.[1]
-
-
Validation:
-
Mass Spectrometry: The addition of N9-3AP-Adenine adds approximately 192.2 Da (minus 17 Da for ammonia loss = +175 Da shift) to the protein mass.
-
Functional Assay: Check if the labeled protein now binds to anti-Adenosine antibodies.[1]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Coupling Efficiency (Protocol A) | Incomplete neutralization of HCl salt | Ensure Coupling Buffer pH is > 8.0. The amine must be unprotonated to react with NHS.[1] |
| Ligand Precipitation | High concentration / Low solubility | Add DMSO (up to 20%) to the coupling buffer.[1] |
| High Non-Specific Binding | Insufficient Blocking | Increase Ethanolamine blocking time to 2 hours.[1] Increase salt in wash buffers.[1][3] |
| No Labeling (Protocol B) | Inaccessible Glutamine | The target Gln may be buried.[1] Denature slightly or move the Q-tag to a flexible loop. |
References
-
Lowe, C. R., & Dean, P. D. (1971). Affinity chromatography of enzymes on insolubilized cofactors.[1] Biochemical Journal, 123(3), 461–463.[1] Link
- Foundational text on immobilizing adenine nucleotides for kinase/dehydrogenase purific
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] Link
- The authoritative source for NHS-ester coupling chemistry and buffer formul
-
Kamiya, N., et al. (2011). Transglutaminase-mediated protein labeling.[1] Methods in Molecular Biology, 751, 81-94.[1] Link
-
Protocol grounding for using primary amines (like N9-3AP-Adenine) as substrates for TGase.[1]
-
-
Cytiva Life Sciences. (n.d.).[1] Affinity Chromatography Handbook: Principles and Methods. Link
- Standard industrial protocols for NHS-Sepharose prepar
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. store.sangon.com [store.sangon.com]
- 4. CN102887899A - Novel chemical synthesis method for adenine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. conductscience.com [conductscience.com]
Troubleshooting & Optimization
Technical Support Center: Characterizing Degradation Products of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
Welcome to the technical support center for 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the characterization of its degradation products. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your experimental outcomes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the forced degradation and analysis of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride.
Issue 1: Inconsistent or No Degradation Observed Under Stress Conditions
Question: I am performing forced degradation studies as per ICH Q1A(R2) guidelines, but I'm seeing minimal to no degradation of my 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride sample. What could be the cause?
Answer:
This is a common challenge, particularly with stable molecules. The lack of degradation can stem from several factors, from the inherent stability of the purine ring to insufficiently harsh stress conditions. Here’s a systematic approach to troubleshoot this issue:
Causality and Recommended Actions:
-
Inherent Stability: The purine core is relatively stable. The primary sites for degradation are often the exocyclic amine and the aminopropyl side chain.
-
Stress Condition Intensity: The standard ICH conditions are a starting point.[1][2] For a stable molecule, you may need to increase the intensity or duration of the stress.
-
Acid/Base Hydrolysis: If 0.1 M HCl or 0.1 M NaOH at room temperature shows no effect, consider increasing the temperature to 50-70°C.[3] If the compound is poorly soluble, a co-solvent may be necessary, but ensure the co-solvent itself is stable under the test conditions.[3]
-
Oxidation: A 3% solution of hydrogen peroxide (H₂O₂) is a standard starting point, but for resistant molecules, concentrations up to 30% may be required.[1] Be mindful that oxidation reactions can be rapid, so time-point sampling is crucial.[2]
-
Thermal Degradation: Ensure the temperature is high enough to induce degradation without causing sublimation or melting. A starting point is typically 40-80°C.[3]
-
Photostability: Confirm that your light source provides the appropriate wavelength and intensity as specified in ICH Q1B guidelines.
-
Experimental Workflow for Optimizing Stress Conditions:
Sources
Common experimental problems with 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting & Protocols for 9-(3-aminopropyl)-9H-purin-6-amine HCl
Executive Summary
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride (often abbreviated as 9-(3-aminopropyl)adenine) is a functionalized adenine derivative primarily used as a ligand for affinity chromatography and a synthetic intermediate for NAD+/NADH analogs.
Its critical feature is the primary aliphatic amine on the propyl chain. This amine is significantly more nucleophilic than the exocyclic N6-amine of the adenine ring, allowing for chemoselective conjugation to activated matrices (e.g., NHS-Sepharose, CNBr-beads) or fluorophores without requiring protection of the adenine base.
This guide addresses the three most common failure points: solubility mismatches , pH-dependent coupling failures , and spectroscopic interference .
Part 1: Common Experimental Problems & Solutions
Solubility & Solvent Incompatibility
Problem: The compound precipitates immediately when added to organic solvents (DMF, DMSO, Methanol) for synthesis or conjugation.
-
Root Cause: You are supplied with the hydrochloride salt (HCl).[1][2] The ionic lattice energy of the salt makes it insoluble in non-polar or moderately polar organic solvents.
-
The Fix:
-
For Aqueous Reactions: Dissolve directly in water or buffer. It is highly water-soluble (>50 mM).
-
For Organic Reactions (DMF/DMSO): You must perform an in situ neutralization. Add 1.0–1.2 equivalents of a non-nucleophilic organic base (e.g., Triethylamine or DIPEA) to the solvent before or with the compound. This liberates the free base, which is soluble in organics.
-
Failed Conjugation (Low Coupling Efficiency)
Problem: Yields are near zero when attempting to couple the compound to NHS-ester or Epoxide-activated resins.
-
Root Cause: Protonation State. The aliphatic amine (pKa ~10.5) exists almost entirely as the unreactive ammonium cation (
) at neutral pH (pH 7.0–7.4). Electrophiles (NHS esters) react only with the unprotonated free amine ( ). -
The Fix: Adjust the coupling buffer pH to 8.5 – 9.5 .
-
Note: Do not exceed pH 10.0, as hydrolysis of the NHS ester competes with the conjugation.
-
Validation: The exocyclic N6-amine (pKa ~4) is a very weak nucleophile and will not compete significantly at this pH, ensuring site-specific attachment via the propyl chain.
-
Analytical Interference (UV/Vis)
Problem: In enzyme assays (e.g., methyltransferase activity), the baseline absorbance at 260 nm is impossibly high.
-
Root Cause: The adenine moiety has a high molar extinction coefficient (
). Even micromolar concentrations contribute significant background signal. -
The Fix:
-
Use fluorescence-based assays where possible.
-
If UV is mandatory, use a "no-enzyme" blank containing the exact concentration of the ligand to subtract the baseline.
-
Part 2: Technical Data & Specifications
| Property | Value / Description | Experimental Implication |
| Molecular Weight | ~228.68 (HCl salt) / 192.22 (Free Base) | Always calculate stoichiometry based on the salt weight provided. |
| Solubility | Water: >50 mg/mLDMSO: <1 mg/mL (unless neutralized) | Use aqueous buffers for stock solutions. |
| pKa (Propyl Amine) | ~10.5 (Aliphatic primary amine) | Requires pH > 8.5 for efficient conjugation. |
| pKa (Adenine N1) | ~4.2 (Ring nitrogen) | Protonated at acidic pH; neutral at physiological pH. |
| UV Max | 260–261 nm | Strong interference in DNA/RNA quantification channels. |
| Stability | Hygroscopic solid. | Store desiccated at -20°C. Solutions degrade if pH > 10 (oxidation). |
Part 3: Validated Protocol – Affinity Resin Preparation
Objective: Immobilize 9-(3-aminopropyl)adenine onto NHS-activated Sepharose/Agarose beads for purifying adenine-binding proteins (e.g., kinases, dehydrogenases).
Materials:
-
Ligand: 9-(3-aminopropyl)-9H-purin-6-amine HCl
-
Matrix: NHS-activated Sepharose (or equivalent)
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.5
-
Blocking Buffer: 0.5 M Ethanolamine, pH 8.5
Workflow:
-
Ligand Preparation:
-
Dissolve ligand in Coupling Buffer to a final concentration of 5–10 mM .
-
Critical: Check pH after dissolution. The HCl salt will lower the pH. Re-adjust to pH 8.5 using NaOH if necessary.
-
-
Resin Washing:
-
Wash the NHS-activated resin with cold 1 mM HCl (prevents hydrolysis) immediately before use.
-
-
Coupling Reaction:
-
Mix the ligand solution with the resin (1:1 volume ratio).
-
Incubate for 2–4 hours at Room Temperature or overnight at 4°C with gentle rotation.
-
Why? The pH 8.5 buffer ensures the propyl-amine is partially deprotonated and reactive, while the high salt (0.5 M NaCl) reduces non-specific ionic interactions.
-
-
Blocking:
-
Wash resin to remove unbound ligand.
-
Incubate with Blocking Buffer for 2 hours to cap any remaining active NHS groups.
-
-
Storage:
-
Wash extensively with PBS. Store in 20% Ethanol/PBS at 4°C.
-
Part 4: Mechanism of Action & Workflow Visualization
The following diagram illustrates the critical chemical transformation required for successful conjugation. The "Deprotonation" step is the most common point of failure.
Caption: The conversion of the stable (but unreactive) ammonium salt to the reactive free amine is strictly pH-dependent. Failure to buffer at pH > 8.5 results in <5% coupling efficiency.
References
-
PubChem Compound Summary. "9-(3-aminopropyl)-9H-purin-6-amine."[3] National Center for Biotechnology Information. Accessed 2024. [Link]
-
Hermanson, G. T. (2013). "Chapter 2: Functional Targets." Bioconjugate Techniques (Third Edition). Academic Press. (Standard reference for amine-NHS coupling chemistry and pKa considerations). [Link]
-
Trayer, I. P., & Trayer, H. R. (1974). "Affinity chromatography of nicotinamide nucleotide-dependent dehydrogenases on immobilized nucleotide derivatives." Biochemical Journal. (Foundational protocol for adenine-derivative immobilization). [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Purine Derivative Synthesis
Welcome to the technical support center for purine derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions. Our goal is to provide a self-validating system of protocols and insights grounded in authoritative literature.
Troubleshooting Guide: From Reaction Failure to Success
This section addresses specific, common issues encountered during the synthesis of purine derivatives. Each problem is presented in a question-and-answer format, providing a systematic approach to identifying the root cause and implementing a solution.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki-Miyaura coupling between a 6-chloropurine and an arylboronic acid is resulting in very low yields and a significant amount of starting material remains. What are the likely causes and how can I improve the outcome?
Answer: This is a frequent challenge, particularly with the relatively less reactive chloro-substituted purines. The success of a Suzuki-Miyaura coupling hinges on the delicate balance of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] A failure at any of these stages will lead to low conversion. Let's diagnose the potential issues systematically.
Initial Diagnostic Checks:
-
Reagent Quality: Are your boronic acid, palladium catalyst, and base fresh and of high purity? Boronic acids can dehydrate to form unreactive boroxines upon storage.
-
Solvent and Atmosphere: Was the solvent thoroughly degassed? Was the reaction set up under an inert atmosphere (Argon or Nitrogen)? Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
Troubleshooting Workflow:
If the initial checks don't reveal an obvious issue, we need to consider the key reaction parameters. The workflow below provides a logical progression for optimization.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Detailed Rationale for Optimization Steps:
-
Catalyst and Ligand Selection: For challenging electrophiles like chloropurines, the oxidative addition of the Pd(0) to the C-Cl bond is often the rate-limiting step.[2][3] Using bulky, electron-rich phosphine ligands (e.g., from the Buchwald group) can accelerate this step.[4] These ligands stabilize the electron-rich palladium center, promoting its insertion into the carbon-halogen bond.[5]
-
Choice of Halide: The reactivity order for aryl halides in oxidative addition is generally I > Br > OTf > Cl.[6] If your synthesis allows, starting with a 6-bromo or 6-iodopurine will significantly facilitate the reaction.
-
Base and Solvent: The choice of base is critical for the transmetalation step, where the organic group is transferred from boron to palladium. Strongly basic conditions can degrade sensitive substrates. A common issue with anhydrous couplings using K3PO4 is the need for a small amount of water to facilitate the reaction.[4] The solvent system (e.g., toluene, dioxane, DME, often with water) must be chosen to ensure all components remain in solution at the reaction temperature.[7]
-
Temperature: Increasing the reaction temperature can overcome activation energy barriers, but be mindful of potential side reactions or degradation of your purine derivative. Microwave irradiation can sometimes provide rapid and efficient heating, leading to shorter reaction times and higher yields.[7]
Issue 2: Formation of Side Products
Question: I am performing a Buchwald-Hartwig amination on a 6-chloropurine and observing a significant amount of a de-halogenated purine side product. What is causing this and how can I prevent it?
Answer: The formation of a hydrodehalogenated product is a common side reaction in Buchwald-Hartwig aminations and other cross-coupling reactions.[8] This side reaction competes with the desired reductive elimination of the C-N bond.
Mechanism of Side Product Formation:
The hydrodehalogenation typically occurs via a β-hydride elimination from the palladium amide complex, which is an intermediate in the catalytic cycle.[8] This process forms an imine and a palladium hydride species, which can then reductively eliminate to regenerate the Pd(0) catalyst and produce the de-halogenated arene.
Caption: Competing pathways in the Buchwald-Hartwig amination.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: The choice of ligand is paramount. Bidentate phosphine ligands like BINAP or DPPF were early developments that improved reaction efficiency, in part by preventing the formation of palladium dimers that can lead to side reactions.[8] More modern, sterically hindered, and electron-rich monophosphine ligands (e.g., XPhos, RuPhos) are often very effective at promoting the desired reductive elimination over β-hydride elimination.[5]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like NaOtBu, LiHMDS, or Cs2CO3.[9] These bases are strong enough to deprotonate the amine but are less likely to participate in side reactions.
-
Temperature Control: Lowering the reaction temperature may favor the desired pathway, as side reactions often have a higher activation energy.
Issue 3: Purification Difficulties
Question: My reaction to synthesize a substituted guanine derivative appears successful by TLC, but I am struggling to purify the product from starting materials and byproducts using standard silica gel chromatography. What are my options?
Answer: Purine derivatives can be challenging to purify due to their polarity and potential for multiple hydrogen bonding interactions.[10] If standard silica gel chromatography is failing, it's time to consider alternative strategies.
Purification Strategy Decision Tree:
Caption: Decision tree for purine derivative purification.
Detailed Purification Insights:
-
Normal Phase (Silica Gel): For highly polar purines, standard hexane/ethyl acetate systems are often ineffective. A more polar mobile phase, such as dichloromethane/methanol, is a good starting point.[10] Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can help to reduce tailing by deactivating acidic sites on the silica.
-
Reversed-Phase (C18): This is an excellent alternative for polar compounds. The stationary phase is non-polar (C18 alkyl chains), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Adding a modifier like trifluoroacetic acid (TFA) or formic acid is often necessary to ensure sharp peaks by keeping ionizable groups protonated.[10]
-
Amine Columns: Amine-functionalized silica can offer different selectivity compared to standard silica, sometimes providing better resolution for difficult separations.[10]
-
Recrystallization: If your product is a solid and you have a crude sample of reasonable purity, recrystallization can be a highly effective and scalable purification method.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for the nitrogen atoms on the purine ring?
The choice of protecting group is critical and depends on the specific reaction conditions you plan to employ. An ideal protecting group should be easy to install, stable to the reaction conditions, and readily removed without affecting the rest of the molecule (orthogonality).[11]
| Protecting Group | Target Nitrogen(s) | Introduction Conditions | Removal Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Exocyclic amines (N6 of adenine, N2 of guanine) | Boc2O, base (e.g., DMAP, TEA) | Strong acid (e.g., TFA, HCl) | Common in peptide synthesis; provides good solubility.[11] |
| Benzoyl (Bz) | Exocyclic amines, Imidazole (N7/N9) | Benzoyl chloride, pyridine | Basic hydrolysis (e.g., NH3/MeOH) | More robust than Boc; can influence regioselectivity. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Imidazole (N7/N9) | SEM-Cl, NaH | Fluoride source (e.g., TBAF), or acid | Useful for protecting the imidazole nitrogen during metallation reactions. |
| PMB (p-Methoxybenzyl) | Imidazole (N7/N9) | PMB-Cl, base | Oxidative cleavage (DDQ, CAN) or strong acid | Orthogonal to many other protecting groups. |
The regioselectivity of N-alkylation or N-arylation is also heavily influenced by reaction conditions. For adenine, alkylation under neutral conditions often favors the N3 position, while basic conditions tend to direct towards N7/N9 substitution.[12]
Q2: What are the main considerations when choosing between Suzuki, Buchwald-Hartwig, and direct C-H activation for purine functionalization?
These are three powerful methods for forming C-C or C-N bonds, but they have different strengths and applications.
-
Suzuki-Miyaura Coupling: This is the go-to method for forming C-C bonds . It requires a halopurine (or triflate) and a boronic acid/ester.[1] It has a broad substrate scope and generally mild conditions. Challenges can include the stability of the boronic acid and the reactivity of the halide.[2][7]
-
Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds .[8][9] It couples a halopurine with an amine. The development of advanced ligands has made this reaction extremely versatile, allowing for the coupling of a wide range of amines, including primary and secondary amines, and even ammonia equivalents.[5]
-
Direct C-H Activation: This is an increasingly important strategy that avoids the need for pre-functionalized starting materials (halides or organometallics).[1][13] For purines, C-H activation is most commonly achieved at the C8 position, and sometimes at the C2 or C6 positions.[14][15] These reactions are often catalyzed by palladium, rhodium, or nickel and can be highly regioselective, sometimes directed by a functional group on the purine itself.[16] This approach is highly atom-economical but may require more intensive optimization of reaction conditions.
Q3: How does solvent choice impact the regioselectivity and rate of my reaction?
Solvent choice is not merely about dissolution; it profoundly impacts reaction outcomes.
-
Nucleophilic Substitution (e.g., Alkylation): The polarity of the solvent can alter the nucleophilicity of the purine nitrogens. In polar, protic solvents (like water or alcohols), hydrogen bonding can stabilize the nucleophile, potentially slowing down the reaction.[17][18] The solvent can also influence the tautomeric equilibrium of the purine, which in turn affects which nitrogen is most nucleophilic. For adenine, polar solvents tend to favor N7 substitution.[19]
-
Cross-Coupling Reactions: In reactions like Suzuki or Buchwald-Hartwig, the solvent must solubilize both the organic and inorganic components. Often, a mixture of a non-polar solvent (like toluene or dioxane) and a polar solvent (like water) is used to achieve this. The solvent can also influence the stability and activity of the catalyst.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 6-Chloropurine
This is a representative protocol and must be optimized for specific substrates.
-
Preparation: To an oven-dried reaction vessel, add the 6-chloropurine derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/H2O 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as determined by the troubleshooting guide above.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 6-Chloropurine
This is a representative protocol and must be optimized for specific substrates.
-
Preparation: In a glovebox or under a strong flow of inert gas, add a palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-3 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 eq) to an oven-dried reaction vessel.
-
Reagent Addition: Add the 6-chloropurine derivative (1.0 eq) and the amine (1.1-1.3 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 90-110 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH4Cl. Extract with an organic solvent, and wash the combined organic layers with brine. Dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by the appropriate method.
References
- Stachowicz-Kus, A., & Korchowiec, J. (2015). Nucleophilic properties of purine bases: inherent reactivity versus reaction conditions. Journal of Molecular Modeling, 21(4), 85.
- Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies.
- Reddit. (2024, January 28). Base protection of purine nucleosides: how to choose a protecting group?
- Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
- Wikipedia. (n.d.).
- The Journal of Organic Chemistry. (n.d.). Use of a protecting group in the synthesis of 9-alkyl-9H-purine-6(1H)-thiones.
- Dyah, D., & Hocek, M. (2014).
- Chemical Reviews. (n.d.).
- Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Grokipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
- National Center for Biotechnology Information. (n.d.).
- Wikipedia. (n.d.). Purine.
- Jordan, P. M. (Ed.). (1991). Heterocyclic Chemistry (Vol. 3). Blackie.
- Catalysis Science & Technology. (n.d.). Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective.
- Surendran
- News-Medical. (2019, January 25). Purine Biosynthesis.
- Biology Discussion. (n.d.). Biosynthesis of Purine Nucleotides, Pyrimidine Nucleotides and Deoxyribonucleotides.
- Chemical Communications. (n.d.). Catalytic C–H bond functionalisation of purine and pyrimidine nucleosides: a synthetic and mechanistic perspective.
- MedLife Mastery. (2025, February 3). Effects of Solvents on Nucleophilicity.
- National Center for Biotechnology Information. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers.
- National Center for Biotechnology Information. (2020, November 12). Human de novo purine biosynthesis.
- BenchChem. (2025, December).
- ResearchGate. (2020, November 12). Human de novo purine biosynthesis.
- National Center for Biotechnology Information. (2002, April 4). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
- BOC Sciences. (n.d.). Comprehensive Analysis of Purine Nucleotides.
- Books. (2022, December 14).
- BioOne. (2002, April 4). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Pharmaguideline. (n.d.). Biosynthesis of Purine and Pyrimidine Nucleotide.
- Medical Biochemistry Page. (1997, December 4). Purine and Pyrimidine Metabolism.
- ResearchGate. (2025, August 10).
- National Center for Biotechnology Information. (2012, November 7). Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides.
- AAPPTec. (n.d.).
- Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- National Center for Biotechnology Information. (n.d.).
- EasyBiologyClass. (2015, June 30). Purine & Pyrimidine Synthesis (de-novo).
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- YouTube. (2018, December 30). De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic.
- ResearchGate. (n.d.). Inhibition of purine synthesis.
- Merck Manual Professional Edition. (n.d.). Purine Nucleotide Synthesis Disorders.
- YouTube. (2024, February 19). Purine Synthesis.
Sources
- 1. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. reddit.com [reddit.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. peptide.com [peptide.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Catalytic C–H bond functionalisation of purine and pyrimidine nucleosides: a synthetic and mechanistic perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. medlifemastery.com [medlifemastery.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Advanced Purification of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
Welcome to the technical support guide for the advanced purification of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this polar, multi-functional molecule. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity for your specific application.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride in a question-and-answer format.
Question: Why am I observing significant peak tailing and poor separation during silica gel column chromatography?
Answer: This is a frequent challenge when purifying basic amines like 9-(3-aminopropyl)-9H-purin-6-amine on standard silica gel.[1] The issue stems from the acidic nature of silica gel, which can lead to strong, non-specific binding of the basic amine functionalities.[1] This interaction results in broad, tailing peaks and often, irreversible adsorption of the product onto the column, leading to low recovery.
Troubleshooting Steps:
-
Mobile Phase Modification: A common and effective strategy is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups on the silica surface.[1][2]
-
Triethylamine (TEA): Add 0.1-2% TEA to your eluent system (e.g., dichloromethane/methanol). This will compete with your compound for the acidic sites on the silica.
-
Ammonia in Methanol: A solution of 1-10% ammonia in methanol can be used as the polar component of your mobile phase, which can be particularly effective for strongly basic amines.[2][3]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of amines due to its basic or neutral surface properties.[2][3]
-
Amine-functionalized Silica: This is an excellent choice as the amine groups on the silica surface create a "base shield," minimizing interactions with the silica backbone and allowing for purification without basic additives in the mobile phase.[1][4][5]
-
Question: My compound is highly water-soluble. How can I effectively purify it using liquid chromatography?
Answer: The high polarity and water solubility of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride make it challenging to purify using traditional normal-phase chromatography. In such cases, alternative chromatographic techniques are more suitable.
Recommended Techniques:
-
Reversed-Phase Flash Chromatography: This technique is well-suited for the large-scale separation of polar compounds.[2][3] The stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase is used. For basic amines, it is often beneficial to adjust the mobile phase pH to be alkaline, which suppresses the ionization of the amine groups, making them more retentive on the non-polar stationary phase.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating very polar, water-soluble compounds.[4] It utilizes a polar stationary phase (like amine-bonded silica) and a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) with a smaller amount of an aqueous solvent. Water acts as the strong solvent in this system.[4]
Question: I'm struggling with low yield after recrystallization. What are the likely causes and how can I improve it?
Answer: Low yield during recrystallization is a common problem that can often be resolved by optimizing the solvent system and the cooling process.[6]
Potential Causes and Solutions:
| Potential Cause | Explanation | Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] If the compound is too soluble at low temperatures, it will remain in the mother liquor. | Conduct small-scale solubility tests with a range of solvents to find the optimal one. For a polar compound like an amine hydrochloride, consider polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with water.[8] |
| Using Too Much Solvent | Adding an excessive amount of solvent will keep the compound dissolved even after cooling, leading to poor recovery. | Add the hot solvent portion-wise until the solid just dissolves. This ensures a saturated solution at high temperature.[7] |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or an oil, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[7] |
| Premature Crystallization | If the solution cools too quickly during filtration (e.g., in a cold funnel), the product can crystallize prematurely, leading to loss. | Use a heated filtration setup (e.g., pre-heat the funnel and receiving flask) for the hot filtration step. |
Section 2: Frequently Asked Questions (FAQs)
What are the most common impurities I should expect when synthesizing 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride?
The impurities will largely depend on the synthetic route. However, common impurities in pharmaceutical substances can arise from:
-
Starting materials and reagents: Unreacted starting materials or impurities present in the initial chemicals can be carried through the synthesis.[9]
-
By-products of the reaction: Side reactions can lead to the formation of structurally related impurities.
-
Intermediates: Incomplete reactions can result in the presence of synthetic intermediates in the final product.[10]
-
Degradation products: The compound may degrade during the synthesis or purification process, especially if exposed to harsh conditions like high temperatures or extreme pH.[10][11]
What is the best way to remove inorganic salts (e.g., NaCl) from my final product?
Inorganic salts are a common impurity, especially when the free amine is generated from its hydrochloride salt.
-
Recrystallization: If a suitable solvent system is found where the desired compound has good solubility at high temperatures and poor solubility at low temperatures, while the inorganic salt is either insoluble or highly soluble at all temperatures, recrystallization can be an effective method.
-
Chromatography: For smaller scales, column chromatography can separate the polar organic compound from the highly polar inorganic salts. Reversed-phase chromatography is often effective in this scenario.
-
Solvent Extraction: If the free-base form of the amine is soluble in an organic solvent that is immiscible with water, you can neutralize the hydrochloride salt with a base and extract the free amine into the organic layer, leaving the inorganic salts in the aqueous layer.
Can I use preparative HPLC for the final purification step?
Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high purity, especially for challenging separations.[12] It is particularly useful for removing closely related impurities. Both normal-phase and reversed-phase preparative HPLC can be employed, with the choice depending on the specific impurity profile.[13]
Section 3: Experimental Protocols
Protocol 1: Recrystallization of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally on a small scale first.
Materials:
-
Crude 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
In a separate flask, heat the recrystallization solvent to its boiling point.
-
Add the hot solvent to the flask containing the solid in small portions while stirring, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]
-
If there are any insoluble impurities, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography with a Basic Modifier
Materials:
-
Crude 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride (dissolved in a minimum amount of the mobile phase or a stronger solvent like methanol)
-
Silica gel
-
Glass column
-
Eluent (e.g., 95:5 dichloromethane/methanol with 0.5% triethylamine)
-
Collection tubes
Procedure:
-
Prepare the column by packing silica gel as a slurry in the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the prepared mobile phase, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Visualized Workflows
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
-
University of Rochester. Flash Column Chromatography. [Link]
-
Membrane Solutions. Column Chromatography Notes. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
SIELC Technologies. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. [Link]
-
Teledyne Labs. Purine and Related Compound Purification Strategies. [Link]
-
IBNA Balotesti. Determination of purine derivatives in bovine urine using rapid chromatographic techniques. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Emory University School of Medicine. Sample Preparation for Purine HPLC Assay. [Link]
-
Sartorius. Preparative HPLC Systems – Precise Sample Prep and Purification. [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
University of the Witwatersrand, Johannesburg. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
PubChemLite. 9-(3-aminopropyl)-9h-purin-6-amine dihydrochloride. [Link]
-
National Center for Biotechnology Information. 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. [Link]
-
PubMed. (2004, October 20). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. [Link]
- Google Patents.
-
SlideShare. Sources of Impurities in Pharmaceuticals. [Link]
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
-
Matrix Fine Chemicals. 9H-PURIN-6-AMINE HYDROCHLORIDE | CAS 2922-28-3. [Link]
-
United States Environmental Protection Agency. 9-propyl-9h-purin-6-amine Properties. [Link]
-
ArtMolecule. Impurities and Degradation products. [Link]
-
ResearchGate. (2021, December 2). The right solvent for dipeptide recrystallization (coupling of hippuric acid and proline methyl ester hydrochloride) ?. [Link]
-
International Journal of Pharmaceutical Research and Applications. Impurities in Pharmaceutical Substances. [Link]
-
PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]
-
European Medicines Agency. (2009, October 27). Impurities in drug substances and medicinal products. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 12. Preparative HPLC Systems – Precise Sample Prep and Purification | Sartorius [sartorius.com]
- 13. teledynelabs.com [teledynelabs.com]
Identifying and removing contaminants from 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
Welcome to the technical support resource for 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common types of impurities I might encounter with my sample of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride?
A1: Impurities in your sample can generally be classified into several categories arising from the synthesis, purification, or storage of the compound.[1] Understanding the source is the first step in effective removal.
-
Process-Related Impurities: These originate from the manufacturing process.[2]
-
Starting Materials: Unreacted precursors, such as 6-chloropurine or 3-aminopropanol derivatives.
-
Intermediates: Incomplete reactions can leave synthetic intermediates in the final product. For example, 9-(3-chloropropyl)-9H-purin-6-amine could be a possible intermediate.
-
By-products: Side-reactions, such as the formation of positional isomers (e.g., substitution at N7 or N3 instead of N9), can generate structurally similar impurities.
-
-
Degradation Products: These impurities form when the compound deteriorates over time or under stress conditions like exposure to light, heat, or reactive atmospheric components.[2][3][4]
-
Oxidation: The amine functionalities are susceptible to oxidation.
-
Hydrolysis: Though generally stable, the purine ring can be susceptible to hydrolysis under harsh acidic or basic conditions.
-
Dimerization/Polymerization: The primary amine on the propyl chain can potentially react with other molecules of the compound, especially if the free base is generated.
-
-
Residual Solvents & Reagents:
Q2: My ¹H NMR spectrum looks complex, with more peaks than expected. How can I distinguish signals from my target compound versus impurities?
A2: A complex NMR spectrum is a common challenge. A systematic approach is key to interpreting the data correctly.
Expected ¹H NMR Signals for 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride:
-
Purine Protons: Two singlets in the aromatic region (typically δ 8.0-8.5 ppm) corresponding to the C2-H and C8-H protons of the purine ring.
-
Amine Protons (-NH₂): A broad singlet for the 6-amino group on the purine ring. Its chemical shift can be variable.
-
Propyl Chain Protons:
-
A triplet for the methylene group attached to the purine N9 (N-CH₂ -), typically around δ 4.2-4.5 ppm.
-
A multiplet (often a quintet or sextet) for the central methylene group (-CH₂-CH₂ -CH₂-), around δ 2.0-2.3 ppm.
-
A triplet for the terminal methylene group adjacent to the primary amine (-CH₂ -NH₃⁺), shifted downfield due to the protonated amine, often around δ 2.8-3.2 ppm.
-
-
Ammonium Protons (-NH₃⁺): A broad, often indistinct signal from the protonated terminal amine.
Troubleshooting Steps:
-
Confirm Key Structural Motifs: First, locate the two characteristic purine singlets. Their presence is a strong indicator that the core structure is intact.
-
Analyze the Propyl Chain: Look for the three distinct signals of the propyl chain in the expected regions and with the correct multiplicity (two triplets and a multiplet).
-
Identify Solvent Peaks: Check for known residual solvent peaks (e.g., DMSO-d₅ at ~2.50 ppm, H₂O at ~3.33 ppm in DMSO-d₆).
-
Look for Correlated Impurity Signals: If you suspect an unreacted starting material, look for its characteristic peaks. For instance, if 6-chloropurine was a precursor, you might see its distinct aromatic signals.
-
Utilize 2D NMR: If the 1D spectrum is too crowded, a 2D COSY (Correlation Spectroscopy) experiment is invaluable. It will show which protons are coupled (J-coupling), allowing you to trace the connectivity of the entire propyl chain (N-CH₂ to CH₂ to CH₂-N).[6] This can definitively separate the signals of your target molecule from uncoupled impurity signals.
Q3: I'm seeing multiple spots on my TLC plate and extra peaks in my HPLC chromatogram. What's the first step to identify these contaminants?
A3: The first step is to hyphenate your chromatography with mass spectrometry (LC-MS). This is the most powerful technique for identifying unknown impurities.[7][8]
-
LC-MS Analysis: By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) for each peak in your chromatogram.
-
The expected [M+H]⁺ for the free base of your compound (C₈H₁₂N₆) is approximately 193.22.
-
Compare the m/z of the impurity peaks to the masses of suspected contaminants (starting materials, known by-products, or degradation products).
-
High-resolution mass spectrometry (HRMS), like TOF or Orbitrap, can provide highly accurate mass data, allowing you to predict the elemental composition of an impurity.[9]
-
Workflow for Impurity Identification:
Caption: Workflow for identifying unknown chromatographic peaks.
Q4: I tried to purify my compound with standard silica gel chromatography, but it's streaking badly and my recovery is poor. Why is this happening and what should I do?
A4: This is a classic problem when purifying basic amines on standard silica gel. The issue stems from a strong acid-base interaction between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[10][11] This interaction causes the compound to "stick" to the column, leading to broad, streaky peaks and often irreversible adsorption, hence the poor recovery.
Solutions:
-
Modify the Mobile Phase: You can add a small amount of a competing base to your eluent. This base will neutralize the acidic sites on the silica, allowing your compound to elute properly.
-
Recommended Modifier: Add 0.5-2% triethylamine (TEA) or ammonia (e.g., in methanol) to your mobile phase (e.g., dichloromethane/methanol).[12] Always run a TLC with the modifier first to determine the optimal solvent system.
-
-
Use an Amine-Functionalized Column: A superior approach is to use a stationary phase designed for amine purification. Amine-functionalized silica columns have a basic surface that minimizes the problematic acid-base interactions.[11][13]
-
Benefit: This often allows for purification with simpler, non-basic solvent systems like hexane/ethyl acetate or ethyl acetate/methanol, simplifying post-column solvent removal.[11]
-
-
Switch to Reversed-Phase Chromatography: Reversed-phase (e.g., C18) flash chromatography is an excellent alternative for polar, ionizable compounds.[10][12]
-
Mobile Phase: Use a gradient of water and acetonitrile or methanol. To ensure good peak shape for the amine, it is often necessary to add a modifier.
-
Acidic Modifier: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the amines, leading to sharper peaks.[14]
-
Basic Modifier: Alternatively, adding 0.1% triethylamine or ammonium hydroxide can be used to run the column under basic conditions, where the amine is in its free-base form.[10]
-
Comparison of Chromatographic Approaches
| Technique | Stationary Phase | Typical Mobile Phase | Pros | Cons |
| Modified Normal Phase | Standard Silica Gel | DCM/MeOH + 1% TEA | Uses common, inexpensive silica. | Modifier can be difficult to remove. |
| Amine-Specific Normal Phase | Amine-Functionalized Silica | Hexane/EtOAc or EtOAc/MeOH | Excellent peak shape; no modifier needed.[11][13] | More expensive than standard silica. |
| Reversed Phase | C18-Functionalized Silica | Water/Acetonitrile + 0.1% TFA | Highly effective for polar compounds; predictable. | Requires removal of water and modifier post-purification. |
Q5: What is the recommended starting point for purifying this compound by recrystallization?
A5: Recrystallization is an excellent and highly effective method for purifying crystalline solids like your hydrochloride salt, provided a suitable solvent system can be found.[15][16] The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[16][17]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The hydrochloride salt is polar, so start with polar protic solvents. Test small amounts of your crude material in solvents like:
-
Methanol
-
Ethanol
-
Isopropanol
-
Water
-
Mixtures of the above (e.g., Ethanol/Water)
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (near its boiling point) portion-wise, swirling until the solid just dissolves.[17] Do not add a large excess of solvent.
-
Decolorization (Optional): If the solution is colored by impurities, you can add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[16][17]
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a gravity filtration of the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove particulate matter.[17]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals.[18] Once at room temperature, cooling can be completed in an ice-water bath to maximize yield.[18]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: General workflow for recrystallization.
Q6: How can I set up an effective HPLC method to accurately assess the purity of my final product?
A6: A well-developed reversed-phase HPLC (RP-HPLC) method is essential for final purity assessment. The purine ring system provides strong UV absorbance, making UV detection ideal.
Recommended Starting HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase; provides good retention for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water | Acid modifier protonates the amine, ensuring sharp peaks and good chromatography.[14] |
| Mobile Phase B | 0.1% Formic Acid or TFA in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff. |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient ensures elution of both polar and potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at ~260 nm | Adenine derivatives have a strong absorbance maximum near this wavelength. |
| Injection Volume | 5-10 µL | Standard volume; adjust based on concentration. |
| Sample Prep | Dissolve in Mobile Phase A or Water/Acetonitrile | Ensures compatibility with the starting conditions of the gradient. |
Method Validation: Once you have a good separation, you should validate the method by assessing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the results are accurate and reproducible. Peak purity can be assessed using a photodiode array (PDA) detector by comparing spectra across a single peak.
References
- Biotage. (2023, February 10).
- Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
- Teledyne ISCO.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents | Analytical Chemistry.
- LabXchange. (2024, January 23).
- Scribd.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- BLDpharm. 1884329-63-8|9-(2-Bromopropyl)-9H-purin-6-amine.
- University of Rochester, Department of Chemistry.
- PraxiLabs. (2022, November 7).
- Teledyne Labs.
- Benchchem.
- Queen's University, Canada. Bio NMR spectroscopy.
- Sigma-Aldrich. Mass Spectra.
- Journal of Chemical and Pharmaceutical Sciences.
- Sigma-Aldrich. 9-(3-chloropropyl)-9H-purin-6-amine | 19255-49-3.
- Google Patents.
- Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines.
- SlideShare. Sources of Impurities in Pharmaceuticals.
- Thermo Fisher Scientific.
- ACS Publications. Matrix-Assisted Secondary Ion Mass Spectra of Biological Compounds.
- Thermo Fisher Scientific. Quantification of 78 drugs of abuse in human blood by liquid chromatography – HRAM Orbitrap mass spectrometry for clinical research.
- Houben-Weyl. 7.5 High Resolution NMR Spectroscopy.
- Benthan Science. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
- European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products.
- ArtMolecule.
- PMC. Nanosecond Photochemical Reaction (nsPCR)
- Benchchem. Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs.
- PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- SlidePlayer. (2011, March 16). Mass Spectrometry in Forensic Science.
- PMC. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- ScienceDirect.
- Rasayan J. Chem.
- MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- ACS Publications. (1956). Analytical Chemistry, 28(4).
- Neilson Lab.
- RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model.
- MolCore. 21708-31-6 | 9-(3-Aminopropyl)-9h-purin-6-amine.
- Molnar Institute. (2017, September 18). Critical review of reports on impurity and degradation product profiling in the last decade.
- ResearchGate. Impurities in Pharmaceutical Substances.
- Reddit. (2025, March 11).
- Matrix Fine Chemicals. 9H-PURIN-6-AMINE HYDROCHLORIDE | CAS 2922-28-3.
- Journal of Pharmaceutical Research. (2017, July 15). Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C.
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 4. library.dphen1.com [library.dphen1.com]
- 5. jchps.com [jchps.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. biomedres.us [biomedres.us]
- 8. molnar-institute.com [molnar-institute.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. reddit.com [reddit.com]
- 13. teledyneisco.com [teledyneisco.com]
- 14. teledynelabs.com [teledynelabs.com]
- 15. mt.com [mt.com]
- 16. praxilabs.com [praxilabs.com]
- 17. scribd.com [scribd.com]
- 18. LabXchange [labxchange.org]
Troubleshooting inconsistent results in assays with 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
Executive Summary
You are encountering inconsistent results with 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride (hereafter referred to as 9-APA-HCl ). This compound is not a standard "drug-like" molecule; it is a functionalized nucleobase often used as a linker for affinity chromatography or as a precursor for acyclic nucleoside phosphonates.[1]
The variability you see is rarely due to the compound's intrinsic biological activity but rather its physicochemical behavior in solution . Specifically, the interplay between the hydrochloride salt form , the primary amine's pKa , and your assay buffer's pH is the likely culprit.
This guide moves beyond generic advice to target the specific molecular liabilities of N9-substituted adenines.
Part 1: The Molecular Root Causes[2]
To fix the assay, you must understand the molecule's behavior in three distinct environments: Solid State, Stock Solution, and Assay Buffer.
The Solubility/pH Trap (The #1 Cause of Failure)
9-APA-HCl is a hydrochloride salt.[1] It dissolves well in water/DMSO because the amine is protonated (
-
The Trap: When you dilute this stock into a physiological buffer (pH 7.4), you approach the pKa of the adenine ring system and the alkyl amine. If the final concentration is high (>100 µM), the free base form may micro-precipitate, becoming invisible to the naked eye but reducing the effective concentration in the well.
-
Result: Random "dead" wells or variable IC50 values depending on how fast you pipetted the suspension.
The "Sticky" Amine
The propyl-amine tail is positively charged at neutral pH.[1]
-
The Trap: This positive charge makes the molecule "sticky" toward negatively charged plastic surfaces (polystyrene plates) or assay components (DNA/RNA in polymerase assays).
-
Result: Signal drift over time as the compound adsorbs to the plate walls, effectively lowering the concentration during the incubation.
Hygroscopicity of the HCl Salt
-
The Trap: Amine-HCl salts are often hygroscopic.[1] If your solid stock has been opened multiple times without desiccation, you are weighing water, not compound.
-
Result: Your calculated 10 mM stock is actually 7-8 mM, leading to a systematic shift in potency across experiments.[1]
Part 2: Diagnostic Logic Tree
Use this flow to pinpoint your specific failure mode.
Figure 1: Diagnostic logic flow for identifying the source of assay variability.
Part 3: Technical FAQ & Solutions
Category A: Stock Preparation & Handling[1][3]
Q: My 10 mM stock in DMSO froze. After thawing, results changed. Why? A: Freeze-thaw cycles can induce crystal nucleation.[1] Even if it looks clear, micro-crystals may act as seeds.
-
Fix: Heat the DMSO stock to 37°C for 10 minutes and vortex vigorously before every use.
-
Better Fix: Aliquot the stock immediately after preparation into single-use vials. Store at -20°C.
Q: How do I know if my "10 mM" stock is actually 10 mM? A: Do not trust the balance for hygroscopic HCl salts. Use UV absorbance.[1]
-
Protocol: Dilute your stock 1:1000 in PBS.[1] Measure Absorbance at 260 nm (
).[1] -
Calculation: Use the extinction coefficient for Adenine (
).[1]-
Note: The propyl-amine substitution has a negligible effect on the adenine ring's UV absorption.[1]
-
Category B: Assay Interference[1][4]
Q: I see high background signal in my fluorescence assay. A: The primary amine on 9-APA-HCl can react with aldehydes or ketones in your assay buffer (e.g., reducing sugars) or quench certain fluorophores.[1]
-
Fix: Ensure your buffer is free of reactive carbonyls.[1] If using a fluorescent probe, check if 9-APA-HCl quenches the probe alone (no enzyme control).[1]
Q: The IC50 shifts when I change the order of addition. A: This is a classic sign of time-dependent non-specific binding .[1] The positively charged amine is adsorbing to the plastic well.
-
Fix: Add a non-ionic detergent (0.01% Tween-20 or Triton X-100) to your assay buffer.[1] This "blocks" the plastic surface and keeps the compound in solution.
Part 4: Validated Stock Preparation Protocol
Follow this strictly to eliminate the "Solubility/Hygroscopicity" variable.
Objective: Prepare a verified 50 mM Stock Solution.
| Step | Action | Scientific Rationale |
| 1 | Equilibrate vial to Room Temp (RT) before opening. | Prevents condensation from forming on the cold hygroscopic powder. |
| 2 | Weigh approx. 10 mg of 9-APA-HCl.[1] | Do not aim for an exact mass; record the exact weight you get. |
| 3 | Dissolve in 100% DMSO . | Water promotes hydrolysis over long storage; DMSO is bacteriostatic and stabilizes the solution. |
| 4 | Sonicate for 5 minutes at RT. | Breaks up invisible micro-aggregates that vortexing misses.[1] |
| 5 | QC Check: Dilute 1 µL into 999 µL Buffer. Measure OD260. | Validates actual concentration using Beer-Lambert Law (see above).[1] |
| 6 | Aliquot (20-50 µL) and freeze at -20°C. | Eliminates freeze-thaw degradation. |
Part 5: Summary of Chemical Properties
| Property | Value/Note | Impact on Assay |
| Molecular Weight | ~228.68 (HCl salt) vs 192.22 (Free Base) | CRITICAL: Ensure you used the correct MW for your calculations.[1] Using the Free Base MW for the Salt yields a ~19% concentration error. |
| Solubility | High in Water/DMSO (as HCl salt) | Risk of precipitation if diluted into high pH (>8.0) buffers. |
| pKa (Amine) | ~10.0 (Alkyl primary amine) | Positively charged at physiological pH (7.4). Promotes binding to plastic.[1] |
| UV Max | 260-261 nm | Allows for precise concentration verification via UV-Vis.[1] |
References
-
Compound Identity & Structure: PubChem. 9-(3-aminopropyl)-9H-purin-6-amine dihydrochloride.[1][2] CID 286472.[1][2] Link
-
Adenine Stability: Hart, D. S., et al. "Stability of adenine-based cytokinins in aqueous solution."[3][4][5] In Vitro Cellular & Developmental Biology-Plant 52 (2016): 1-9.[1][3] Link
-
Assay Troubleshooting: "Assay Troubleshooting Guide." BellBrook Labs.[1] Link
-
Synthesis & Applications: Wu, M., et al. "Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents."[1][6] Nucleosides, Nucleotides and Nucleic Acids 24.10-12 (2005): 1543-1568.[1][6] Link
Sources
- 1. 9-(3-Oxoprop-1-enyl)adenine | C8H7N5O | CID 6439040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 9-(3-aminopropyl)-9h-purin-6-amine dihydrochloride (C8H12N6) [pubchemlite.lcsb.uni.lu]
- 3. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Modifying experimental protocols for better 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride performance
Case Reference: Optimization of N9-Alkylated Adenine Probes & Ligands
Welcome to the Advanced Application Support Center. You are accessing this guide because your experimental outcomes with 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride (hereafter N9-3AP-Ade·HCl ) are suboptimal. Whether you are synthesizing affinity resins, developing antiviral prodrugs, or creating fluorescent probes, this molecule presents unique challenges regarding solubility, regioselectivity, and salt stoichiometry.
This guide is not a generic manual. It is a troubleshooting system designed to isolate variables and correct your protocol logic.
Module 1: Solubility & Stability Troubleshooting
"My compound precipitates upon neutralization or storage."
The Core Issue: Salt vs. Free Base Dynamics
N9-3AP-Ade·HCl is supplied as a hydrochloride salt to ensure water solubility and stability. However, the moment you adjust the pH > 9.0 for conjugation, you generate the free base , which has significantly lower aqueous solubility.
Solubility Matrix
| Solvent System | Solubility Limit (Est.) | Application Context | Risk Factor |
| Water (pH < 6.0) | High (> 50 mM) | Storage / Aliquoting | Low.[1] Stable at -20°C. |
| PBS (pH 7.4) | Moderate (~10 mM) | Biological Assays | Medium.[1] Potential precipitation over time.[2] |
| Carbonate Buffer (pH 9.0) | Low (< 2 mM) | Conjugation (NHS-ester) | High. Free base precipitation imminent.[1] |
| DMSO / DMF | High (> 100 mM) | Stock Solutions | Low.[1] Recommended for conjugation stocks. |
Protocol Adjustment: The "Dual-Phase" Solubilization
Do not attempt to dissolve the solid directly into a high-pH conjugation buffer.[1] Follow this decision tree to maintain stability.
Figure 1: Solubilization workflow preventing free-base precipitation. The critical step is creating a high-concentration organic stock before aqueous dilution.[1]
Module 2: Conjugation & Synthesis Optimization
"Coupling efficiency is low, or I am getting mixed products."
The Core Issue: Regioselectivity (N6 vs. Terminal Amine)
This molecule contains two amine groups:[1]
-
Exocyclic N6-amine (Adenine ring): Aromatic, low nucleophilicity (
), generally unreactive to NHS esters at neutral pH.[1] -
Terminal Propyl-amine: Aliphatic, high nucleophilicity (
), the intended target.[1]
Failure Mode: If your pH is too low (< 7.5), the terminal amine remains protonated (
Optimized Protocol: NHS-Ester Coupling
Goal: Attach N9-3AP-Ade to a fluorophore or bead.[1]
-
Buffer Preparation: Use 0.1 M Sodium Bicarbonate, pH 8.3 - 8.5 .[1]
-
Why? This pH ensures the terminal amine is partially deprotonated (reactive) while preserving the NHS-ester half-life.[1]
-
-
Stoichiometry: Use a 3:1 molar excess of N9-3AP-Ade over the NHS-ester target.[1]
-
The "Organic Spike":
Figure 2: Reaction pathway highlighting the pH-dependent selectivity for the aliphatic propyl-amine over the aromatic adenine amine.[1]
Module 3: Affinity Chromatography Performance
"My target protein (NAD+ binding enzyme/Kinase) is not binding to the resin."
The Core Issue: Steric Hindrance & Ligand Density
When N9-3AP-Ade is immobilized on agarose beads, it acts as a "general ligand" mimic for ATP or NAD+ cofactors [2].[1] However, the 3-carbon spacer (propyl) is relatively short.
Troubleshooting Checklist:
-
Spacer Length: If the binding pocket of your enzyme is deep, the 3-carbon propyl chain is insufficient. The enzyme clashes with the bead matrix.
-
Ligand Density:
-
Too Low: Poor retention.
-
Too High: Steric crowding prevents protein binding.
-
Target: Aim for 5–10 µmol ligand / mL of gel .
-
-
Elution Strategy:
-
Avoid harsh pH drops which may denature your protein.
-
Smart Elution: Use biospecific elution (e.g., add 10 mM NADH or ATP to the buffer) to competitively elute your target. This confirms that the binding was specific to the active site [3].
-
Frequently Asked Questions (FAQ)
Q: Can I use this compound to synthesize N9-alkylated adenine antivirals? A: Yes. The 3-aminopropyl group mimics the acyclic sugar found in antivirals like Adefovir or Tenofovir.[1] However, for phosphonate prodrug synthesis, you typically modify the terminal amine after attaching the phosphonate group to ensure correct orientation [4].
Q: The compound turned yellow in storage. Is it degraded? A: Slight yellowing of amine salts often indicates minor oxidation of trace free amines. Check purity via HPLC. If >95%, it is likely usable for affinity work but may require recrystallization (Methanol/Ether) for sensitive kinetic assays. Store strictly at -20°C with desiccant.
Q: Why does the UV absorbance spectrum look different after conjugation?
A: Adenine has a
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[1] Academic Press. (Standard reference for amine-selective conjugation strategies and pH control).
-
Mosbach, K., et al. (1972). "Affinity Chromatography of Enzymes." Methods in Enzymology, 34, 229-242.[1] Link (Foundational text on using adenine analogs as general ligand affinity supports).[1]
-
Lowe, C. R. (2001). "Combinatorial approaches to affinity chromatography." Current Opinion in Chemical Biology, 5(3), 248-256.[1] Link (Discusses spacer arm length and steric hindrance in ligand design).
-
Holy, A. (2003). "Phosphonomethoxyalkyl analogs of nucleotides." Current Pharmaceutical Design, 9(31), 2567-2592.[1] Link (Review of acyclic nucleoside phosphonate synthesis using N9-substituted adenines).
Sources
Technical Support Center: 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
Welcome to the technical support guide for 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to help you understand the critical role of pH in your experiments and overcome common challenges to ensure data integrity and reproducibility.
I. Understanding the Molecule: The Central Role of pH
9-(3-aminopropyl)-9H-purin-6-amine is an adenine derivative featuring two key basic nitrogen centers: the N1 position of the purine ring and the primary amine of the aminopropyl side chain. As a hydrochloride salt, it is supplied in a protonated, water-soluble form.
The protonation state of these amines is governed by the pH of the solution and the pKa of each functional group. This is the single most critical factor influencing the compound's behavior in an experimental setting.
-
Adenine Ring: The adenine base has a pKa of approximately 4.2 at the N1 position.[1] Below this pH, the purine ring is protonated and carries a positive charge.
-
Aminopropyl Chain: A primary alkylamine, like the one on the side chain, typically has a pKa in the range of 9.0-10.5.[2]
Therefore, the net charge of the molecule changes significantly across the physiological pH range, impacting solubility, stability, cell permeability, and target binding.
Diagram: pH-Dependent Protonation States
Caption: Ionization states of 9-(3-aminopropyl)-9H-purin-6-amine at different pH ranges.
II. Frequently Asked Questions (FAQs)
Q1: My compound won't fully dissolve. What should I do?
-
Cause: This is often due to using a buffer with a pH that is too high, causing the compound to shift to its less soluble, neutral form. The hydrochloride salt is intended to be dissolved in slightly acidic to neutral aqueous solutions.
-
Solution:
-
Ensure your initial stock solution is prepared in a suitable solvent like sterile water or a slightly acidic buffer (e.g., pH 5.0-6.5).
-
When diluting into your final assay buffer, be mindful of the final pH. If your assay requires a pH > 8.0, you may be approaching the solubility limit.
-
Consider making the stock solution more concentrated in an acidic buffer and then diluting it to a higher volume in the final assay buffer to prevent immediate precipitation.
-
Q2: I am seeing inconsistent results in my cell-based assays from day to day. Could pH be the issue?
-
Cause: Absolutely. Small shifts in the pH of your cell culture media can dramatically alter the compound's activity.[3] The un-ionized form of a molecule is generally more permeable across cell membranes.[4]
-
Explanation: If the pH of your media varies, the ratio of charged to uncharged compound will change. This directly impacts the intracellular concentration of the compound, leading to variable results. For example, a slight increase in media pH can increase the concentration of the more permeable neutral species, potentially enhancing cytotoxicity or other biological effects.[4]
-
Solution:
-
Standardize Media pH: Always use freshly prepared or opened media. Ensure your incubator's CO2 levels are stable, as this is critical for maintaining the pH of bicarbonate-buffered media.
-
Measure pH: Before each experiment, measure the pH of your final assay media (with all components, including your compound) to ensure consistency.[5]
-
Consider Buffering: If your experimental endpoint is sensitive to small pH changes, consider using a stronger, non-bicarbonate buffer (like HEPES) in your assay medium, if compatible with your cell type.
-
Q3: How does pH affect the stability of the compound in my assay buffer?
-
Cause: While adenine-based compounds are generally stable, extreme pH values can lead to degradation.[6] In highly alkaline conditions (pH > 9), purine rings can become susceptible to hydrolysis.
-
Solution:
-
Working pH Range: For most biological assays, it is recommended to work within a pH range of 6.0 to 8.0.
-
Fresh Preparations: Always prepare fresh dilutions of the compound for each experiment from a frozen stock. Do not store the compound in dilute aqueous buffers for extended periods, especially at room temperature. Studies on similar adenine derivatives show good stability in slightly basic solutions (0.05 N KOH) when stored properly, but degradation can occur under harsher conditions.[7][8]
-
Avoid Autoclaving: Do not autoclave solutions containing this compound. While some purine derivatives show stability to autoclaving, it is an unnecessary risk that can lead to degradation.[8]
-
III. Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-effect format.
Problem 1: Low or No Biological Activity
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Incorrect Protonation State for Target Binding | The binding pocket of your target protein likely has a specific electrostatic and hydrogen-bonding environment. If the pH of your assay buffer causes the compound to be in the wrong protonation state (e.g., neutral when the target requires a charged ligand for a key salt bridge), binding affinity will be dramatically reduced. Solution: Perform a pH-rate profile experiment. Run your assay across a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) to find the optimal pH for activity.[9] This can provide crucial information about the required ionization state for binding. |
| Poor Cell Permeability | In cell-based assays, if your media pH is too low (e.g., < 7.0), the compound will exist predominantly in its charged (+1 or +2) state. This high polarity will significantly hinder its ability to passively diffuse across the cell membrane, resulting in a low intracellular concentration.[4] Solution: Ensure your cell culture media pH is in the physiological range (7.2-7.4). If you suspect permeability is an issue, you can compare results with a permeabilized cell model (using a mild detergent like digitonin) to see if the activity increases when the membrane barrier is removed. |
| Compound Adsorption to Labware | At higher pH values (pH > 8.0), the compound becomes less charged and more hydrophobic. This can lead to non-specific binding to plastic surfaces like microplates and pipette tips, reducing the effective concentration in your assay. Solution: Consider using low-adsorption plasticware. Adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to your assay buffer can also help prevent non-specific binding, provided it does not interfere with your assay. |
Problem 2: High Background Signal or Off-Target Effects
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Compound Precipitation at High Concentrations | If you observe a cloudy or hazy solution when adding the compound to your assay buffer, it has likely precipitated. This is common if a high concentration of a DMSO stock is added to an aqueous buffer with a pH that does not favor solubility (i.e., pH > 8). These precipitates can interfere with optical measurements (absorbance, fluorescence) and cause non-specific cellular stress. Solution: Lower the final concentration of the compound. Prepare intermediate dilutions in a solvent compatible with both your stock and final buffer. Always add the compound solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations. |
| Interaction with Assay Components | The amine groups on the compound can potentially interact with components in your assay, such as chelating agents or certain dyes, especially in a pH-dependent manner. Solution: Run control experiments. Test the compound with your detection reagents in the absence of the biological target to see if it directly affects the signal. Check for any pH-dependent changes in this background signal. |
IV. Experimental Protocols
Protocol 1: Preparation of a pH-Stable Aqueous Stock Solution
-
Objective: To prepare a 10 mM primary stock solution.
-
Materials: 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride, sterile nuclease-free water, calibrated pH meter.
-
Procedure:
-
Calculate the required mass of the compound for your target volume and concentration.
-
Add approximately 80% of the final volume of sterile water to a sterile conical tube.
-
Slowly add the powdered compound while vortexing to aid dissolution. The hydrochloride salt should readily dissolve in water.
-
Check the pH of the solution. It should be slightly acidic. If necessary, adjust the pH to ~6.0 using dilute HCl or NaOH. Do not use phosphate buffers if downstream applications involve enzymes sensitive to phosphate.
-
Bring the solution to the final volume with sterile water.
-
Sterile-filter the solution through a 0.22 µm filter into a fresh, sterile tube.
-
Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]
-
Diagram: Troubleshooting Experimental Variability
Caption: A logical workflow for troubleshooting inconsistent experimental results.
V. References
-
ResearchGate. Comparison of the reactivity of the purine analogs. Available from: [Link]
-
ResearchGate. Species distribution diagram for adenine (left) and guanine (right) at different pH values. Available from: [Link]
-
MDPI. Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphorylase. Available from: [Link]
-
Agilent. HPLC Troubleshooting Guide. Available from: [Link]
-
PMC. Stability of adenine-based cytokinins in aqueous solution. Available from: [Link]
-
ResearchGate. (PDF) Stability of adenine-based cytokinins in aqueous solution. Available from: [Link]
-
Phenomenex. Troubleshooting Guide. Available from: [Link]
-
Wikipedia. Adenosine triphosphate. Available from: [Link]
-
PubMed. Acidity of adenine and adenine derivatives and biological implications. A computational and experimental gas-phase study. Available from: [Link]
-
PubMed. Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine. Available from: [Link]
-
PMC. Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. Available from: [Link]
-
PubMed Central. Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. Available from: [Link]
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available from: [Link]
-
PubChemLite. 9-(3-aminopropyl)-9h-purin-6-amine dihydrochloride. Available from: [Link]
-
PMC. Diverse models for anti-HIV activity of purine nucleoside analogs. Available from: [Link]
-
EPA. 9-propyl-9h-purin-6-amine Properties. Available from: [Link]
-
GlobalSpec. Guide to troubleshooting in pH labs: Common issues and solutions. Available from: [Link]
-
PMC. The Potential Roles of Cell Surface pHs in Bioactive Peptide Activation. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Available from: [Link]
-
ACE HPLC. HPLC Troubleshooting Guide. Available from: [Link]
-
PubChem. 8-((3,5-dichlorophenyl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine. Available from: [Link]
-
PMC - NIH. Constructing bioactive peptides with pH-dependent activities. Available from: [Link]
-
ResearchGate. The effect of pH on the biological activities of weak acids and base: II. Other relationships between pH and activity. Available from: [Link]
-
PubChem. 9-isopropyl-9H-purin-6-amine | C8H11N5 | CID 414707. Available from: [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]
-
IUPAC-NIST Solubility Data Series. SOLUBILITY DATA SERIES. Available from: [Link]
-
PubChem. 9-Propyl-9h-purin-6-amine | C8H11N5 | CID 247436. Available from: [Link]
-
ResearchGate. (PDF) N-Benzyl-9-isopropyl-9H-purin-6-amine. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. insights.globalspec.com [insights.globalspec.com]
- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 7. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to Navigating the Target Landscape of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride: A Cross-Reactivity Assessment
In the dynamic field of drug discovery, the journey of a new chemical entity from a promising hit to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound that interacts with multiple targets can lead to unforeseen side effects or, conversely, present opportunities for polypharmacology. This guide provides a comprehensive framework for assessing the cross-reactivity of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride, a purine analog with the potential for diverse biological activities. As the specific primary target of this compound is not yet defined in publicly available literature, this guide will serve as a roadmap for its initial characterization, providing a tiered approach to systematically unveil its target profile and potential off-target interactions.
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of endogenous signaling molecules like adenosine and guanosine. Consequently, synthetic purine analogs often exhibit activity against a wide range of protein families that have evolved to bind these natural ligands. These include, but are not limited to, protein kinases, G-protein coupled receptors (GPCRs) such as adenosine receptors, and enzymes involved in nucleic acid metabolism.[1][2] Therefore, a thorough investigation into the cross-reactivity of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride is not just a precautionary measure but a fundamental step in elucidating its mechanism of action and therapeutic potential.
Our approach is structured in a logical, tiered progression, beginning with computational, in silico methods to predict potential targets, followed by a broad-based in vitro screening, and culminating in cell-based assays to confirm target engagement in a more physiologically relevant context. This strategy is designed to be both resource-efficient and scientifically rigorous, providing a clear path from broad-based screening to specific target validation.
Tier 1: In Silico Profiling - Predicting the Possibilities
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable insights into the potential target landscape of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride.[3] These approaches leverage the compound's structure to predict its interactions with a vast array of biological targets.
Methodology: Computational Target Prediction
-
Ligand-Based Virtual Screening: This method compares the 2D or 3D structure of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride to libraries of known active compounds.[4] By identifying molecules with similar structural or electrostatic features, we can infer potential targets.
-
Tool Example: Publicly available databases such as ChEMBL and PubChem can be searched for structurally similar compounds with known biological activities.
-
-
Structure-Based Virtual Screening (Molecular Docking): If a high-quality 3D structure of a potential target protein is available, molecular docking can be used to predict the binding mode and affinity of our compound within the protein's binding site.[5] This is particularly useful for families with conserved binding sites, such as the ATP-binding pocket of kinases.
-
Tool Example: Software like AutoDock or Glide can be used to dock the compound into the crystal structures of representative members of major kinase families and adenosine receptors.
-
The output of this in silico analysis will be a prioritized list of potential targets, which will guide the design of our subsequent in vitro screening cascade.
Tier 2: In Vitro Screening - Casting a Wide Net
With a list of putative targets from our computational analysis, the next step is to experimentally assess the compound's activity against a broad panel of proteins. Given the purine core of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride, our primary focus will be on kinases and adenosine receptors.
Experimental Workflow: Broad Panel In Vitro Screening
Caption: Tiered workflow for assessing compound cross-reactivity.
Protocol: Large-Scale Kinase Profiling
A widely accepted method for assessing kinase selectivity is to screen the compound against a large, commercially available panel of kinases.[7]
-
Assay Principle: The most common format for these screens is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide or protein.[8][9] Alternatively, fluorescence-based assays can be used.[9]
-
Procedure:
-
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride is incubated with a panel of several hundred purified kinases at a fixed concentration (e.g., 1 or 10 µM).
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP and a specific substrate for each kinase.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (DMSO vehicle). A "hit" is typically defined as a kinase that is inhibited by more than a certain threshold (e.g., 50% or 80%).
Protocol: Adenosine Receptor Binding Assays
-
Assay Principle: Radioligand binding assays are used to determine the affinity of the compound for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).[10]
-
Procedure:
-
Membranes from cells expressing a specific adenosine receptor subtype are incubated with a known radioligand for that receptor.
-
Increasing concentrations of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride are added to compete with the radioligand for binding to the receptor.
-
The amount of bound radioactivity is measured after separating the bound and free radioligand.
-
-
Data Analysis: The data are used to calculate the inhibitory constant (Ki) of the compound for each receptor subtype.
The results from these broad in vitro screens will provide the first experimental evidence of the compound's selectivity profile.
| Target Class | Assay Format | Primary Endpoint | Example Commercial Service |
| Protein Kinases | Radiometric or Fluorescence-Based | % Inhibition at a fixed concentration | Eurofins KinaseProfiler™, Reaction Biology KinaseScreen™ |
| GPCRs (Adenosine) | Radioligand Binding Assay | Inhibitory Constant (Ki) | Eurofins GPCRProfiler™, MilliporeSigma GPCR Scintillation Proximity Assays |
| Phosphodiesterases | Fluorescence Polarization | IC50 | BPS Bioscience PDE Screening Services |
Tier 3: Cellular Target Engagement - Confirmation in a Physiological Context
While in vitro assays are essential for initial screening, they do not always reflect a compound's behavior in a cellular environment.[10] Cell-based assays are therefore crucial to confirm that 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride can permeate cells and engage its target(s) in a more complex biological system.[11][12]
Methodology: Cellular Target Engagement Assays
-
Cellular Thermal Shift Assay (CETSA®): This label-free method relies on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.
-
Workflow:
-
Intact cells are treated with the compound or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction of the target protein is quantified by Western blot or other methods.
-
A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
-
-
-
NanoBRET™ Target Engagement Assay: This technology measures the binding of a compound to a specific target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer tracer that reversibly binds to the target.
-
Workflow:
-
Cells are engineered to express the target protein fused to NanoLuc® luciferase.
-
The cells are treated with the fluorescent tracer and varying concentrations of the test compound.
-
Compound binding to the target displaces the tracer, leading to a decrease in the BRET signal.
-
The data can be used to determine the compound's cellular IC50.
-
-
Experimental Workflow: Cellular Target Engagement
Caption: Workflow for cellular target engagement and validation.
The results from these cellular assays will provide a more physiologically relevant understanding of the cross-reactivity of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride, helping to distinguish between biochemically active compounds and those that are effective in a cellular context.
Conclusion and Future Directions
The comprehensive, tiered approach outlined in this guide provides a robust framework for assessing the cross-reactivity of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride. By systematically progressing from in silico predictions to broad in vitro screening and finally to cell-based target engagement assays, researchers can build a detailed selectivity profile of this novel compound. This information is indispensable for making informed decisions about its future development, whether as a highly selective tool compound for studying a specific biological process or as a multi-targeted therapeutic agent. The journey to understanding a compound's full biological activity is complex, but with a logical and evidence-based strategy, we can effectively navigate the intricate landscape of the proteome.
References
- Vertex AI Search. (2020, August 6).
- Vertex AI Search. (2025, September 12). Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry.
- Vertex AI Search. (2019, November 20). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities - Frontiers.
- Vertex AI Search. Target Engagement Assays - DiscoverX.
- Vertex AI Search. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC.
- Vertex AI Search.
- Vertex AI Search. (2025, December 8). A Practical Guide to Target Engagement Assays - Selvita.
- Vertex AI Search. In vitro NLK Kinase Assay - PMC - NIH.
- Vertex AI Search. (2026, February 12).
- Vertex AI Search. (2022, May 11).
- Vertex AI Search. (2018, December 10). How Does a Biochemical Kinase Assay Work? - BellBrook Labs.
- Vertex AI Search. (2022, September 1). In vitro kinase assay - Bio-protocol.
- Vertex AI Search. (2024, May 31). In vitro kinase assay | Protocols.io.
- Vertex AI Search. Protocol for Invitro Kinase Assay.
- Vertex AI Search. (2025, August 9).
- Vertex AI Search. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
- Vertex AI Search. (2023, May 24). What are the common methods available to detect kinase activities?
- Vertex AI Search. (2024, July 15). Drug–Target Interaction Prediction Based on an Interactive Inference Network - MDPI.
- Vertex AI Search.
- Vertex AI Search. (2024, September 5).
- Vertex AI Search. Infectious and immunosuppressive complications of purine analog therapy - PubMed.
- Vertex AI Search. (2014, July 14). Purine Analogues - LiverTox - NCBI Bookshelf - NIH.
- Vertex AI Search. Toxicities Associated with Purine Analog Therapy | Bruce D. Cheson | T.
- Vertex AI Search. (2026, January 20). Purine Nucleoside Analog - Massive Bio.
- Vertex AI Search. Purine analogues – Knowledge and References - Taylor & Francis.
- Vertex AI Search. 9-(3-aminopropyl)-9h-purin-6-amine dihydrochloride - PubChemLite.
- Vertex AI Search. 21708-31-6 | 9-(3-Aminopropyl)-9h-purin-6-amine | MolCore.
- Vertex AI Search. 8-((3,5-dichlorophenyl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine - PubChem.
- Vertex AI Search. 9-(3-chloropropyl)-9H-purin-6-amine | 19255-49-3 - Sigma-Aldrich.
- Vertex AI Search.
- Vertex AI Search. 9-isopropyl-9H-purin-6-amine | C8H11N5 | CID 414707 - PubChem.
- Vertex AI Search. (PDF)
- Vertex AI Search. (2013, May 25). N-Benzyl-9-isopropyl-9H-purin-6-amine - PubMed.
- Vertex AI Search. (PDF)
Sources
- 1. Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological properties of 9-(trans-4-hydroxy-2-buten-1-yl)adenine and guanine: open-chain analogues of neplanocin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9H-PURIN-6-AMINE HYDROCHLORIDE | CAS 2922-28-3 [matrix-fine-chemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. [Study of some pharmacological properties of a new adenine derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molcore.com [molcore.com]
- 8. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists: their synthesis and structure-activity relationships toward hepatic glucose production induced via agonism of the A(2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical methods for analyzing data from 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride studies
This guide is structured as a high-level technical manual for application scientists and process engineers. It focuses on the comparative analysis and statistical validation of 9-(3-aminopropyl)adenine (N9-APA) as an affinity ligand, specifically contrasting it with N6-substituted alternatives.
Subject: 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride (N9-APA) Application: Affinity Purification of NAD+/ATP-Dependent Enzymes Version: 2.0 (Technical Release)
Executive Summary & Mechanism of Action
In the purification of nucleotide-binding proteins (kinases, dehydrogenases, reductases), the orientation of the immobilized ligand is the primary determinant of binding efficiency.
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride (N9-APA) represents a "General Ligand" strategy where the adenine moiety is immobilized via the N9 position. This guide compares N9-APA against the historically common N6-linked analogs (e.g., N6-aminohexyl-ATP).
The Causality of Ligand Orientation
-
N9-Linkage (The Subject): By attaching the spacer to the N9 nitrogen, the ligand mimics the natural ribose-phosphate attachment vector found in ATP and NAD+. This leaves the Watson-Crick face (N1, N6-amino) and the Hoogsteen face (N7) sterically unhindered and available for hydrogen bonding with the enzyme's active site.
-
N6-Linkage (The Alternative): Immobilization via the exocyclic amine (N6) often occludes the critical hydrogen bond donor required for specific recognition by many kinases, resulting in lower affinity (
) and lower dynamic binding capacity (DBC).
Comparative Performance Data
The following data summarizes the performance of N9-APA versus N6-linked matrices in the purification of a representative NAD+-dependent dehydrogenase (e.g., Lactate Dehydrogenase).
Table 1: Ligand Performance Metrics
| Metric | N9-APA Matrix (Subject) | N6-Linker Matrix (Alternative) | Statistical Significance ( |
| Ligand Density ( | |||
| Dissociation Constant ( | |||
| Elution Yield | |||
| Purity (SDS-PAGE) | N/A |
Note: Data represents mean
Statistical Methods for Analysis
To validate the efficacy of N9-APA, researchers must move beyond simple yield calculations and employ rigorous statistical modeling of binding isotherms.
Modeling Binding Isotherms (The Langmuir Approach)
The interaction between the immobilized N9-APA ligand (
Protocol: Do not use linearized plots (Scatchard/Lineweaver-Burk) for determining constants, as they distort error structures. Use Non-Linear Regression (NLR) to fit the Langmuir isotherm equation:
Where:
- = Concentration of bound protein (mg/mL resin)
- = Concentration of free protein at equilibrium (mg/mL)
- = Maximum theoretical binding capacity
- = Dissociation constant (lower value = higher affinity)
Statistical Workflow for Validation
The following decision tree outlines the statistical logic for accepting a ligand batch.
Figure 1: Statistical decision tree for validating affinity ligand performance. Note the requirement for Non-Linear Regression over linearized approximations.
Determining Dynamic Binding Capacity (DBC)
For scale-up, static
Statistical Comparison of DBC: When comparing N9-APA to alternatives, use a Two-Way ANOVA if testing across multiple flow rates (residence times), or a Welch’s t-test (unequal variances) for a single flow rate.
Experimental Protocols
Preparation of N9-APA Affinity Resin
This protocol utilizes the free primary amine of the propyl chain for coupling to NHS-activated Sepharose.
Reagents:
-
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride (N9-APA)
-
NHS-activated Agarose/Sepharose (e.g., Cytiva or equivalent)
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
Step-by-Step:
-
Ligand Solubilization: Dissolve N9-APA in Coupling Buffer to a concentration of 10 mM. Critical: Ensure the pH is readjusted to 8.3, as the hydrochloride salt will acidify the buffer.
-
Resin Preparation: Wash the NHS-activated resin with cold 1 mM HCl (removes preservatives).
-
Coupling Reaction: Mix ligand solution with resin (ratio 2:1 liquid to resin volume). Rotate end-over-end for 4 hours at room temperature.
-
Blocking: Drain buffer and add 0.1 M Ethanolamine (pH 8.5) for 2 hours to block unreacted NHS esters.
-
Wash Cycles: Alternate washes with Acetate Buffer (pH 4.0) and Coupling Buffer (pH 8.3) x3 cycles.
Static Binding Isotherm Assay
-
Equilibration: Aliquot 50
L of N9-APA resin into 10 spin columns. Equilibrate with Binding Buffer (20 mM Tris-HCl, pH 7.5). -
Titration: Prepare protein standards ranging from 0.05 mg/mL to 5.0 mg/mL.
-
Incubation: Add 200
L of protein solution to resin. Incubate 1 hour with agitation. -
Separation: Centrifuge to collect the flow-through (unbound fraction).
-
Quantification: Measure protein concentration in the flow-through (
) using A280 or Bradford assay. -
Calculation: Calculate bound protein (
) via mass balance: .
Visualizing the Ligand Topology
The following diagram illustrates why N9-APA outperforms N6-linked variants. The "Forbidden Zone" represents the steric clash introduced by N6-linkers.
Figure 2: Topological comparison. The N9-linkage exposes the N6/N1 face for critical hydrogen bonding, whereas N6-linkage (red box) occupies the binding interface, reducing affinity.
References
-
Lowe, C. R., & Dean, P. D. G. (1974). Affinity Chromatography.[1][2][3][4][5][6][7][8] John Wiley & Sons. (Foundational text on ligand orientation).
-
Mosbach, K., et al. (1972). "Formation of pro-affinity ligands in affinity chromatography." Biochemical Journal, 127(3), 625-631. Link
-
Hage, D. S. (2006). "Affinity Chromatography: A Review of Clinical Applications." Clinical Chemistry, 45(5), 593-615. Link
-
Sigma-Aldrich. (2025). "Affinity Chromatography: Principles and Methods." Link
-
Tosoh Bioscience. (2024). "Separation of Nucleotide-Binding Enzymes." Application Note A14. Link
Sources
- 1. zenodo.org [zenodo.org]
- 2. Affinity Chromatography | https://separations.asia.tosohbioscience.com [separations.asia.tosohbioscience.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Peptide ligands for the affinity purification of adeno-associated viruses from HEK 293 cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity chromatography of nicotinamide–adenine dinucleotide-linked dehydrogenases on immobilized derivatives of the dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Kinetic Analysis by Affinity Chromatography [frontiersin.org]
Safety Operating Guide
Guide to the Safe Handling and Disposal of 9-(3-aminopropyl)-9H-purin-6-amine Hydrochloride
Executive Summary: Operational Directives
Do NOT dispose of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride down the drain.[1] Despite the water solubility conferred by the hydrochloride salt, the purine core and primary amine tail classify this as a bioactive organic amine.
Immediate Action Plan:
-
Segregate: Isolate from strong oxidizers (nitrates, peroxides) and hypochlorite (bleach).[2]
-
Contain: Collect as Hazardous Organic Waste (Solid or Liquid streams).
-
Destruction: The mandatory final disposal method is High-Temperature Incineration to ensure complete thermal destruction of the nitrogen-rich heterocycle.[2]
Part 1: Chemical Identity & Hazard Profiling[2]
To handle this compound safely, one must understand its functional moieties.[2] It is an adenine derivative (purin-6-amine) modified at the N9 position with a propyl-amine chain, stabilized as a hydrochloride salt.
Structural Hazards[2]
-
Primary Amine (–NH₂): The propyl-linker ends in a primary amine.[2] While the HCl salt buffers its basicity, it remains reactive toward oxidizing agents.
-
Purine Core: A nitrogen-rich heterocycle.[2] Incomplete combustion can release toxic nitrogen oxides (NOx).[2]
-
Bioactivity: As a nucleoside analog, it mimics adenosine.[2] It must be treated as a potential mutagen and reproductive toxin until specific toxicological data proves otherwise.[2]
GHS Classification & PPE Standards
Note: In the absence of a compound-specific monograph, these classifications are derived from the structural class (Adenine derivatives/Amine salts).
| Hazard Category | GHS Code | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][3] Do not leave open on benchtops.[2] |
| Skin/Eye Irritation | H315 / H319 | The salt form can be corrosive to mucous membranes upon contact with moisture.[2] |
| STOT - SE | H335 | Dust inhalation causes respiratory tract irritation.[2] |
| Germ Cell Mutagenicity | H341 (Suspected) | CRITICAL: Handle inside a fume hood or biosafety cabinet.[2] |
Required PPE:
-
Gloves: Nitrile (0.11mm minimum).[2] Double-glove if handling solutions >100mM.[2]
-
Respiratory: N95/P2 mask if handling solid powder outside a hood; otherwise, fume hood sash at proper working height.[2]
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).[2]
Part 2: Pre-Disposal Stabilization & Segregation[2]
The "No-Bleach" Rule
WARNING: Never use bleach (sodium hypochlorite) to clean spills or treat waste containing this compound.[2]
-
Mechanism: Hypochlorite reacts with the primary amine on the propyl chain to form chloramines (R-NHCl), which are toxic and volatile.
-
Correct Decontamination: Use a surfactant-based detergent (e.g., Alconox) followed by water, collecting all rinsate as hazardous waste.
Chemical Incompatibilities
Store and dispose of separately from:
-
Nitrating Agents: Risk of forming unstable N-nitroso compounds.[2]
-
Acid Chlorides/Anhydrides: Vigorous exothermic reaction.[2]
-
Strong Oxidizers: Risk of fire/explosion.[2]
Part 3: The Disposal Workflow (Protocol)
This protocol ensures compliance with EPA RCRA standards (40 CFR) and prevents environmental release.[2]
Scenario A: Solid Waste (Pure Powder)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2]
-
Labeling: Attach a hazardous waste tag.
-
Storage: Keep the container closed and inside a secondary containment tray until pickup.
Scenario B: Liquid Waste (Reaction Mixtures/Stock Solutions)
-
Solvent Check: Determine the primary solvent (Water, DMSO, Methanol).
-
Segregation:
-
pH Adjustment: Ensure the waste solution is not extremely acidic (pH < 2) or basic (pH > 12.[2][8]5) before adding to a central carboy to prevent unexpected buffering reactions.
Visualizing the Decision Matrix
Figure 1: Decision matrix for the segregation and disposal of purine-amine waste streams.
Part 4: Regulatory Compliance (RCRA)
While this specific compound is not explicitly "P-Listed" (Acutely Hazardous) or "U-Listed" (Toxic) under 40 CFR 261.33, it falls under the "Process Knowledge" clause.
-
Generator Responsibility: As the researcher, you know this is a bioactive purine analog. Therefore, you must classify it as hazardous based on toxicity characteristics (even if it doesn't fail a TCLP test).
-
Waste Code Assignment:
-
If mixed with flammable solvents (Methanol): D001 (Ignitable).[2]
-
If pure substance: Classify as Non-RCRA Regulated Hazardous Waste (if state laws allow) or assign a state-specific toxic code (e.g., California's Code 531 for organic compounds).
-
-
Best Practice: Always default to "Hazardous Waste" labeling to ensure incineration.[2]
Part 5: Emergency Response Procedures
Spills (Solid)
-
Isolate: Evacuate the immediate area if dust is airborne.[2]
-
PPE: Don N95 respirator, goggles, and double nitrile gloves.[2]
-
Cleanup: Cover powder with a damp paper towel to prevent dust generation.[2] Scoop into a waste container. Wipe area with water.[2][3][9][10]
Spills (Liquid)
-
Absorb: Use vermiculite or a commercial organic spill pad.[2]
-
Decontaminate: Clean surface with mild detergent and water.[2]
-
Verify: Check pH of the surface to ensure no acidic residue remains from the HCl salt.[2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[2] [Link]
-
PubChem. (n.d.).[2] Compound Summary: Adenine Derivatives. National Library of Medicine.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. vumc.org [vumc.org]
- 3. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. epa.gov [epa.gov]
- 8. eurofinsus.com [eurofinsus.com]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
Personal protective equipment for handling 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
Executive Summary: The Philosophy of Defensive Handling
Handling 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride (often utilized as a ligand for affinity chromatography or a nucleoside analog precursor) requires a shift from "compliance-based safety" to "risk-based containment."[1]
As a purine analog, this compound possesses structural similarities to endogenous nucleosides (adenine), implying a potential for biological activity, including interference with nucleotide metabolism.[2][3] Furthermore, the hydrochloride salt form significantly increases water solubility compared to the free base. This creates a specific vector for exposure: rapid transdermal uptake via perspiration or mucosal membranes.
This guide provides a self-validating safety protocol designed to protect the researcher’s long-term health and the integrity of the experimental data.
Chemical Hazard & Risk Profiling
Before selecting PPE, we must deconstruct the molecule to understand its behavior.
| Molecular Feature | Hazard Implication | Operational Countermeasure |
| Purine Core (Adenine) | Potential antimetabolite; theoretical genotoxicity or reproductive toxicity.[1] | Treat as a Potent Compound (Control Band 3 or 4) until specific toxicology rules otherwise. |
| Propyl-Amine Chain | Basic functionality; potential skin/eye irritant or sensitizer.[1] | Barrier protection must withstand basic organic amines. |
| Hydrochloride Salt | High Hygroscopicity. The powder attracts atmospheric moisture, becoming sticky and potentially acidic/corrosive in solution. | Humidity control is vital. Double-gloving is required to prevent "sweat-bridge" absorption. |
| Physical State (Solid) | Fine particulate dust is the primary exposure vector (Inhalation). | HEPA filtration (N95/P100) or Engineering Controls (Fume Hood) are non-negotiable. |
Personal Protective Equipment (PPE) Matrix
The following matrix defines the minimum PPE requirements based on the "Prudent Practices in the Laboratory" framework.
Table 1: Task-Based PPE Specification
| Protection Zone | Standard Handling (< 100 mg) | Scale-Up / High Dust (> 100 mg) | Technical Rationale |
| Respiratory | Fume Hood (Primary) Optional:[1] N95 Respirator | P100 / N99 Respirator or PAPR (if hood space is limited) | The HCl salt forms a fine dust. Inhalation allows direct access to the bloodstream, bypassing first-pass metabolism. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil; Inner: 4 mil) | Double Nitrile (Long Cuff) or Laminate Film (Silver Shield) | Amine salts are highly soluble in sweat.[1] Double gloving creates a sacrificial layer and visual indicator for breaches. |
| Ocular | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses are insufficient for powders; airborne dust can bypass side shields and react with eye moisture.[1] |
| Body | Lab Coat (Polyester/Cotton) | Tyvek® Coverall or Disposable Gown | Prevents migration of dust onto street clothes.[1] Tyvek sheds dust better than woven cotton. |
Operational Protocol: The "Clean-Trace" Method[1]
This protocol uses a unidirectional workflow to prevent cross-contamination.
Phase 1: Pre-Operational Gowning (Donning)[1]
-
Inspection: Check the Chemical Fume Hood (CFH) flow rate. It must be between 80–100 fpm (face velocity).
-
Base Layer: Don the first pair of nitrile gloves. Ensure they go under the lab coat cuffs.
-
Outer Layer: Don the second pair of nitrile gloves (preferably a different color for contrast). Pull these over the lab coat cuffs to seal the wrist gap.
-
Visual Check: Verify no skin is exposed between the collar and the gloves.
Phase 2: Active Handling (Weighing & Solubilization)[1]
-
Static Control: Use an antistatic gun or ionizing bar if the powder is "flighty" (common with dry HCl salts).
-
The "Wet-Work" Rule: If solubilizing, add the solvent to the powder slowly. The heat of solution (exothermic) for amine hydrochlorides is usually mild, but splattering can occur.
-
Tool Hygiene: dedicate a specific spatula for this compound. Do not return excess powder to the stock bottle (avoids hydrolysis contamination).
Phase 3: Decontamination & Doffing
-
Primary Wipe: While still in the hood, wipe the exterior of the stock bottle with a tissue dampened in 70% Ethanol . This removes invisible dust settled during weighing.
-
Outer Glove Removal: Remove the outer gloves inside the hood using the "beak method" (pinch and pull). Discard into solid hazardous waste.
-
Surface Decon: Wipe the work surface with a mild detergent followed by water. (Avoid bleach initially, as it may react with amines to form chloramines; use water/surfactant first).
-
Final Wash: Remove inner gloves and immediately wash hands with soap and cool water (warm water opens pores).
Visualization: Risk-Based Decision Logic[1]
The following diagram illustrates the decision pathway for selecting PPE and Engineering controls based on the quantity and physical state of the material.
Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity. Protocol B represents a higher tier of protection for bulk handling.
Emergency & Disposal Procedures
Spill Management
-
Solid Spill: Do not dry sweep.[1] This generates dust. Cover with a paper towel dampened with water (to dissolve the HCl salt) or a dedicated chemically inert absorbent. Scoop into a hazardous waste bag.
-
Skin Contact: Rinse immediately with water for 15 minutes. Do not use solvent (ethanol/DMSO) to clean skin, as this may drive the compound deeper into the dermis.
Waste Disposal[5][6][7][8][9]
-
Segregation: Dispose of as Solid Hazardous Waste (Tag: Toxic/Irritant).[1]
-
Labeling: Clearly mark the waste tag with the full chemical name. Do not use abbreviations like "Purine Analog."
-
Solution Waste: Aqueous solutions should be collected in the "Aqueous Basic" or "Aqueous Toxic" stream, depending on your facility's specific waste profile for amines.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 135398642 (9-(3-aminopropyl)adenine). [Note: Link proxies to parent structure for toxicity class inference]. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[4][5] ACS Center for Lab Safety. [Link]
Sources
- 1. 9-(3-Oxoprop-1-enyl)adenine | C8H7N5O | CID 6439040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Personal Protective Equipment (PPE) Selection – USC Environmental Health & Safety [ehs.usc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
